molecular formula C8H6ClFO2 B1353481 2-Chloro-4-fluoro-3-methylbenzoic acid CAS No. 173315-54-3

2-Chloro-4-fluoro-3-methylbenzoic acid

Cat. No.: B1353481
CAS No.: 173315-54-3
M. Wt: 188.58 g/mol
InChI Key: DBMUFFHLBXKTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoro-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMUFFHLBXKTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282167
Record name 2-Chloro-4-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173315-54-3
Record name 2-Chloro-4-fluoro-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173315-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-fluoro-3-methylbenzoic acid (CAS No. 173315-54-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. The document elucidates its chemical identity, physicochemical properties, and outlines a strategic approach to its synthesis and analytical characterization. Furthermore, it explores the potential applications of this molecule as a key building block in the development of novel therapeutic agents, drawing upon the established roles of similarly substituted benzoic acid derivatives in drug discovery. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities.

Introduction: The Significance of Halogenated Benzoic Acids in Medicinal Chemistry

Halogenated benzoic acids are a privileged scaffold in modern drug discovery. The incorporation of halogen atoms, particularly chlorine and fluorine, into the benzoic acid framework can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine, with its small size and high electronegativity, can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. Chlorine, a larger and more polarizable halogen, can also modulate these properties and provide additional vectors for molecular interactions. The strategic placement of these halogens, in combination with other substituents such as a methyl group, allows for the fine-tuning of a molecule's steric and electronic profile, making this compound a valuable and versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. This compound is used in the synthesis of various chemical and pharmaceutical compounds, including antibacterial and antifungal agents.[1] Its utility also extends to the agricultural industry in the development of pesticides and herbicides.[1]

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 173315-54-3[2][3]
Molecular Formula C₈H₆ClFO₂[4]
Molecular Weight 188.58 g/mol [2]
IUPAC Name This compound[4]
Appearance White to light yellow solid[1]
Purity Typically ≥97%[5]
Melting Point 188 °C[4]
Boiling Point (Predicted) 333.32 °C[4]
Density (Predicted) 1.421 g/cm³[4]

Strategic Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organometallic and halogenation chemistries. The proposed multi-step synthesis, outlined below, commences from a readily available starting material and employs robust and scalable reactions.

Proposed Synthetic Workflow

Synthesis_Workflow Start 1-Fluoro-2-methylbenzene Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 1-Fluoro-2-methyl-4-nitrobenzene Step1->Intermediate1 Step2 Reduction (Fe, HCl or H₂, Pd/C) Intermediate1->Step2 Intermediate2 4-Fluoro-3-methylaniline Step2->Intermediate2 Step3 Sandmeyer Reaction (NaNO₂, HCl, CuCl) Intermediate2->Step3 Intermediate3 1-Chloro-4-fluoro-2-methylbenzene Step3->Intermediate3 Step4 Side-Chain Oxidation (KMnO₄ or CrO₃) Intermediate3->Step4 Product This compound Step4->Product

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 1-Fluoro-2-methylbenzene

  • To a stirred solution of 1-fluoro-2-methylbenzene in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

  • The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford 1-fluoro-2-methyl-4-nitrobenzene.

Step 2: Reduction of the Nitro Group

  • The 1-fluoro-2-methyl-4-nitrobenzene is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature until the theoretical amount of hydrogen is consumed.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 4-fluoro-3-methylaniline.

Step 3: Sandmeyer Reaction for Chlorination

  • The 4-fluoro-3-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

  • The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride in concentrated hydrochloric acid at room temperature.

  • The reaction mixture is stirred for 1-2 hours and then extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to give 1-chloro-4-fluoro-2-methylbenzene.

Step 4: Oxidation of the Methyl Group

  • The 1-chloro-4-fluoro-2-methylbenzene is suspended in a mixture of pyridine and water.

  • Potassium permanganate is added portion-wise to the refluxing mixture over several hours.

  • After the addition is complete, the mixture is refluxed for an additional period until the purple color of the permanganate disappears.

  • The hot solution is filtered to remove manganese dioxide, and the filtrate is cooled and acidified with concentrated hydrochloric acid to precipitate the crude this compound.

  • The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Analytical Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following techniques are recommended for a comprehensive characterization.

Analytical Workflow

Analytical_Workflow Synthesis Synthesized Product Purification Recrystallization / Chromatography Synthesis->Purification Identity Structural Confirmation Purification->Identity Purity Purity Assessment Purification->Purity NMR ¹H and ¹³C NMR Spectroscopy Identity->NMR MS Mass Spectrometry (LC-MS or GC-MS) Identity->MS FTIR FTIR Spectroscopy Identity->FTIR HPLC High-Performance Liquid Chromatography Purity->HPLC m_p Melting Point Analysis Purity->m_p Applications Core 2-Chloro-4-fluoro-3- methylbenzoic acid Amide Amide Coupling Core->Amide Ester Esterification Core->Ester Scaffold Bioactive Scaffolds Amide->Scaffold Ester->Scaffold Library Compound Library Generation Scaffold->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Chloro-4-fluoro-3-methylbenzoic acid, a halogenated and methylated derivative of benzoic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methyl group on the benzoic acid framework—imparts a distinct set of physicochemical characteristics that are crucial for its application in the synthesis of novel compounds. This guide serves as a comprehensive technical resource on the physical properties of this compound, providing both established data and predictive insights grounded in the principles of physical organic chemistry. By elucidating the interplay between its structural features and macroscopic properties, this document aims to empower researchers to effectively utilize this compound in their discovery and development endeavors.

Molecular and General Properties

This compound is a polysubstituted aromatic carboxylic acid. The spatial arrangement and electronic nature of its substituents are pivotal in defining its physical and chemical behavior.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 173315-54-3[1][2][3]
Molecular Formula C₈H₆ClFO₂[4]
Molecular Weight 188.58 g/mol [2][4]
Appearance White to light yellow solid[4]
Structural Influences on Physical Properties

The physical properties of this compound are a direct consequence of the electronic and steric effects exerted by its substituents on the benzoic acid core.

  • Carboxylic Acid Group (-COOH): This functional group is the primary determinant of the molecule's acidity and its ability to form strong intermolecular hydrogen bonds. This hydrogen bonding is responsible for its solid state at room temperature and influences its melting point, boiling point, and solubility in polar solvents.

  • Chlorine (-Cl) and Fluorine (-F) Atoms: As halogens, both chlorine and fluorine are electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid by stabilizing the resulting carboxylate anion.[1][5][6][7] The position of these halogens on the aromatic ring further modulates this effect.

  • Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect (+I effect). This has a slight counteractive effect on the acidity enhancement provided by the halogens.[8]

Key Physicochemical Parameters

PropertyPredicted/Estimated ValueExperimental Data
Melting Point ~188 °CNot Available
Boiling Point ~333.32 °CNot Available
pKa Estimated to be < 4.2Not Available
Solubility
   WaterLowNot Available
   Polar Organic SolventsSolubleNot Available
   Nonpolar Organic SolventsSparingly soluble to insolubleNot Available
Melting and Boiling Points

The predicted high melting and boiling points are characteristic of aromatic carboxylic acids, which can form stable dimeric structures through hydrogen bonding between their carboxyl groups. This strong intermolecular association requires significant thermal energy to disrupt, leading to elevated melting and boiling points.

Acidity (pKa)

The acidity of a carboxylic acid is quantified by its pKa value. For benzoic acid, the pKa is approximately 4.2. The presence of electron-withdrawing groups like chlorine and fluorine on the aromatic ring of this compound is expected to increase its acidity, resulting in a lower pKa value.[1][5][9] This is because these groups help to delocalize and stabilize the negative charge of the carboxylate anion formed upon deprotonation. Conversely, the electron-donating methyl group will slightly decrease the acidity. The net effect will be a pKa value lower than that of benzoic acid.

Solubility

The solubility of this compound is governed by the "like dissolves like" principle. The polar carboxylic acid group allows for hydrogen bonding with polar solvents like water and alcohols. However, the largely nonpolar, substituted benzene ring structure limits its solubility in water. Therefore, it is expected to have low solubility in water but good solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is expected to be poor.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

  • Aromatic Protons (Ar-H): Due to the substitution pattern, there will be two aromatic protons in different chemical environments, likely appearing as doublets or multiplets in the range of 7-8.5 ppm. The coupling patterns will be influenced by the adjacent fluorine atom.

  • Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected in the upfield region, likely around 2.0-2.5 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

  • Carbonyl Carbon (-COOH): The carbonyl carbon will appear significantly downfield, typically in the range of 165-175 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbons bonded to the electronegative chlorine and fluorine atoms will be shifted downfield.

  • Methyl Carbon (-CH₃): The methyl carbon will resonate in the upfield region, typically around 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band is anticipated around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-Cl Stretch: A medium to strong band in the fingerprint region, typically between 600-800 cm⁻¹.

  • C-F Stretch: A strong absorption band is expected in the range of 1000-1400 cm⁻¹.

  • C-H Stretch (Aromatic and Methyl): Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹.

Experimental Protocols for Physical Property Determination

To ensure the scientific integrity of research, it is crucial to employ standardized and validated methods for determining the physical properties of a compound. The following section outlines the established protocols for these measurements.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.

Workflow for Melting Point Determination:

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Finely grind the solid sample P2 Pack into a capillary tube (1-2 mm height) P1->P2 M1 Place capillary in melting point apparatus P2->M1 M2 Heat rapidly to ~15-20 °C below expected MP M1->M2 M3 Heat slowly (1-2 °C/min) near MP M2->M3 M4 Record temperature at which melting begins (T1) M3->M4 M5 Record temperature at which sample is completely liquid (T2) M4->M5 A1 Report melting point as a range (T1 - T2) M5->A1

Caption: Workflow for determining the melting point of a solid organic compound.

Spectroscopic Analysis

Workflow for NMR Sample Preparation:

NMR_Prep cluster_sample Sample Preparation cluster_instrument Instrument Setup cluster_acquisition Data Acquisition S1 Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample S2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) S1->S2 S3 Transfer to a clean NMR tube S2->S3 I1 Insert sample into spectrometer S3->I1 I2 Lock, tune, and shim the instrument I1->I2 A1 Acquire the NMR spectrum I2->A1

Caption: General workflow for preparing a sample for NMR analysis.

Workflow for ATR-FTIR Analysis:

ATR_FTIR cluster_setup Instrument Setup cluster_sample Sample Analysis B1 Clean the ATR crystal B2 Collect a background spectrum B1->B2 S1 Place a small amount of solid sample on the crystal B2->S1 S2 Apply pressure to ensure good contact S1->S2 S3 Collect the sample spectrum S2->S3

Caption: Workflow for obtaining an ATR-FTIR spectrum of a solid sample.

Safety and Handling

As a halogenated organic acid, this compound should be handled with appropriate care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound. While a comprehensive set of experimentally determined data is still emerging, the predictive analysis based on its molecular structure offers valuable insights for researchers. The provided protocols for experimental determination of its key physical properties serve as a foundation for rigorous characterization. As a versatile building block, a thorough understanding of the physical properties of this compound is paramount for its successful application in the synthesis of new chemical entities with desired functionalities.

References

  • Chemcasts. (n.d.). This compound Properties vs Temperature. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound (CAS 173315-54-3) Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1612. [Link]

  • PubChem. (n.d.). (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylbenzoic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Fluoro-3-methylbenzoic Acid 98.0+%, TCI America™. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. Retrieved from [Link]

  • Quora. (2017, February 3). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid? Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Chegg. (2017, February 11). Solved Predict the^13C spectra of the. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4-fluoro-3-methylbenzoic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-3-methylbenzoic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, analytical characterization, and its strategic application in the creation of novel therapeutic agents.

Introduction: The Strategic Importance of Halogenated Benzoic Acids in Medicinal Chemistry

This compound (IUPAC Name) is a polysubstituted aromatic carboxylic acid that has garnered significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzoic acid scaffold, provides a versatile platform for the synthesis of complex molecular architectures. The presence of halogens, particularly fluorine, is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2] This guide will elucidate the scientific principles and practical methodologies associated with this valuable synthetic intermediate.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and formulation.

PropertyValueSource
IUPAC Name This compound
CAS Number 173315-54-3[3][4]
Molecular Formula C₈H₆ClFO₂[4]
Molecular Weight 188.58 g/mol [4]
Appearance White to light yellow solid[1]
Melting Point 188 °C[4]
Boiling Point (Predicted) 333.32 °C[4]
Density (Predicted) 1.421 g/cm³[4]

The structural arrangement of the substituents on the benzene ring dictates the molecule's reactivity and its interactions in a biological context. The ortho-chloro and meta-methyl groups sterically influence the carboxyl group, while the para-fluoro atom significantly impacts the electronic properties of the aromatic system.

Synthesis and Mechanistic Considerations

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A logical approach involves the diazotization of 2-chloro-4-fluoro-3-methylaniline, followed by a Sandmeyer-type reaction.

Proposed Synthetic Pathway

A robust synthesis can be envisioned in two main stages, starting from the commercially available 2-chloro-6-fluoro-3-nitrotoluene.

Synthesis_Pathway A 2-Chloro-6-fluoro-3-nitrotoluene B 2-Chloro-4-fluoro-3-methylaniline A->B Reduction (e.g., Fe/HCl) C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HCl) D 2-Chloro-4-fluoro-3-methylbenzonitrile C->D Sandmeyer Reaction (CuCN) E This compound D->E Hydrolysis (H+ or OH-)

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on related procedures.[5][6]

Step 1: Reduction of 2-Chloro-6-fluoro-3-nitrotoluene to 2-Chloro-4-fluoro-3-methylaniline

  • To a stirred mixture of 2-chloro-6-fluoro-3-nitrotoluene in isopropanol and water, add iron powder and a catalytic amount of concentrated hydrochloric acid.[5]

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to yield crude 2-chloro-4-fluoro-3-methylaniline, which can be purified by distillation.

Causality: The use of iron in acidic media is a classic and cost-effective method for the reduction of aromatic nitro groups to amines.

Step 2: Diazotization of 2-Chloro-4-fluoro-3-methylaniline

  • Dissolve 2-chloro-4-fluoro-3-methylaniline in a cooled aqueous solution of hydrochloric acid.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

Causality: Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt.

Step 3: Sandmeyer Reaction to form 2-Chloro-4-fluoro-3-methylbenzonitrile

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing the mixture to warm to room temperature.

  • Heat the reaction mixture to facilitate the displacement of the diazonium group with the cyanide.

  • Extract the resulting benzonitrile with an organic solvent.

Causality: The copper(I) catalyst is essential for the cyanation of the diazonium salt in the Sandmeyer reaction.

Step 4: Hydrolysis of 2-Chloro-4-fluoro-3-methylbenzonitrile

  • Reflux the crude benzonitrile in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).[6]

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • If basic hydrolysis was performed, acidify the solution to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to afford this compound.

Causality: Both acidic and basic conditions effectively hydrolyze the nitrile group to a carboxylic acid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons, two doublets in the aromatic region for the two aromatic protons, and a broad singlet for the carboxylic acid proton. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

  • ¹³C NMR: The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and various peaks in the fingerprint region corresponding to the C-Cl, C-F, and aromatic C-H bonds.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a chlorine atom.

Reactivity and Application in Drug Discovery

This compound is a valuable building block due to the reactivity of its carboxylic acid group, which readily undergoes transformations to form amides, esters, and other derivatives.

Amide Bond Formation

The most common application of this molecule in medicinal chemistry is in amide bond formation to link it to an amine-containing scaffold.[7]

Amide_Coupling A 2-Chloro-4-fluoro-3- methylbenzoic acid B Acyl Chloride Intermediate A->B SOCl2 or (COCl)2 D Amide Product B->D Addition of Amine C Amine (R-NH2) C->D

Caption: General workflow for amide bond formation.

Experimental Protocol: Amide Coupling

  • Suspend this compound in a suitable solvent (e.g., dichloromethane).

  • Add a chlorinating agent such as thionyl chloride or oxalyl chloride and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature until the conversion to the acyl chloride is complete.

  • Remove the excess chlorinating agent under reduced pressure.

  • Dissolve the crude acyl chloride in a fresh solvent and add the desired amine, often in the presence of a non-nucleophilic base like triethylamine.

  • Stir the reaction until completion, then work up by washing with aqueous solutions to remove byproducts and purify the final amide by crystallization or chromatography.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and effective method to facilitate amide bond formation.

Role in the Synthesis of Bioactive Molecules

Derivatives of this compound have been explored as intermediates in the synthesis of potential therapeutic agents.

  • Antibacterial Agents: This scaffold is used in the synthesis of novel quinolone antibiotics. The specific substitution pattern can influence the drug's spectrum of activity and pharmacokinetic properties.[1]

  • Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors: This benzoic acid derivative has been reportedly used in the synthesis of SCD1 inhibitors, which are being investigated for the treatment of metabolic diseases such as obesity.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data for structurally similar compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block in the field of drug discovery and development. Its unique combination of substituents provides a versatile handle for synthetic chemists to create novel molecules with tailored biological activities. A thorough understanding of its synthesis, reactivity, and analytical properties, as outlined in this guide, is essential for its effective application in the pursuit of new therapeutic agents.

References

  • CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. INNO SPECIALTY CHEMICALS. [Link]

  • Synthesis of 2-chloro-4-fluoro-3-methylaniline. PrepChem. [Link]

  • This compound. MySkinRecipes. [Link]

  • CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • This compound (CAS 173315-54-3) Properties. Chemcasts. [Link]

Sources

Illuminating the Molecular Architecture: A Spectroscopic Guide to 2-Chloro-4-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel and existing molecules is paramount. 2-Chloro-4-fluoro-3-methylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique combination of functional groups that make it a valuable building block. Understanding its three-dimensional structure and electronic properties through spectroscopic analysis is crucial for its effective utilization in drug design and development.

This technical guide provides a comprehensive exploration of the spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra for this specific compound, this guide employs a predictive approach, grounded in the fundamental principles of spectroscopy and validated by comparative analysis with structurally analogous, experimentally characterized compounds. This methodology not only offers a robust framework for understanding the spectral features of the title compound but also equips the reader with the tools to interpret and predict the spectra of similarly complex molecules.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with its distinct substituents on the benzene ring, gives rise to a unique spectroscopic fingerprint. Each functional group—the carboxylic acid, the chloro and fluoro groups, and the methyl group—imparts a characteristic influence on the nuclear and electronic environment of the molecule, which is in turn reflected in its NMR, IR, and mass spectra.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The electron-withdrawing effects of the chloro, fluoro, and carboxylic acid groups, along with the electron-donating nature of the methyl group, will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
COOH11.0 - 13.0Broad Singlet-The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange.
Ar-H (H-5)7.5 - 7.7Doublet of DoubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3This proton is ortho to the fluorine atom, leading to a large coupling, and meta to the other aromatic proton, resulting in a smaller coupling.
Ar-H (H-6)7.2 - 7.4Doublet of DoubletsJ(H-H) ≈ 2-3, J(H-F) ≈ 1-2This proton is meta to the fluorine, showing a smaller coupling, and ortho to the other aromatic proton.
CH₃2.3 - 2.5Singlet-The methyl protons are not coupled to any other protons, hence they appear as a singlet.

Causality in Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. For carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred over chloroform-d (CDCl₃) as it can better solubilize the polar compound and the acidic proton is more consistently observed.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O165 - 170The carbonyl carbon of the carboxylic acid is highly deshielded.
C-F160 - 165 (d, ¹JCF ≈ 240-260 Hz)The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded and exhibits a large one-bond coupling constant.
C-Cl130 - 135The carbon attached to chlorine is deshielded, but less so than the carbon attached to fluorine.
C-COOH128 - 133The ipso-carbon attached to the carboxylic acid group.
C-CH₃138 - 143The carbon attached to the methyl group.
C-5120 - 125 (d, ²JCF ≈ 20-25 Hz)This carbon is ortho to the fluorine, showing a two-bond coupling.
C-6115 - 120 (d, ³JCF ≈ 5-10 Hz)This carbon is meta to the fluorine, exhibiting a smaller three-bond coupling.
CH₃15 - 20The methyl carbon is in the typical aliphatic region.

Authoritative Grounding: The prediction of NMR spectra is based on established principles of substituent effects on chemical shifts in aromatic systems. Electron-withdrawing groups like halogens and carboxylic acids generally deshield the aromatic protons and carbons, shifting their signals downfield, while electron-donating groups like alkyls have a shielding effect.[1][2]

Comparative Analysis with Analogous Compounds

To validate the predicted data, we can compare it with the experimental data of structurally similar compounds. For instance, the experimental ¹H NMR spectrum of 2-chloro-4-fluorobenzoic acid shows aromatic protons in the range of 7.2-8.0 ppm, which aligns with our predictions.[3] Similarly, the methyl protons in 4-fluoro-3-methylbenzoic acid are observed around 2.3 ppm, supporting our prediction for the methyl group in the title compound.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis Sample ~10-20 mg of sample NMR_Tube Dissolve in NMR Tube Sample->NMR_Tube Solvent ~0.7 mL DMSO-d6 Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process_Data Process Raw Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze_1H Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) Process_Data->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Chemical Shift) Process_Data->Analyze_13C Structure_Elucidation Structure Elucidation Analyze_1H->Structure_Elucidation Analyze_13C->Structure_Elucidation

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

Table 3: Predicted FT-IR Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration
O-H (Carboxylic Acid)2500 - 3300Broad, StrongStretching
C-H (Aromatic)3000 - 3100MediumStretching
C-H (Aliphatic)2850 - 3000MediumStretching
C=O (Carboxylic Acid)1680 - 1720Strong, SharpStretching
C=C (Aromatic)1450 - 1600MediumStretching
C-O (Carboxylic Acid)1210 - 1320StrongStretching
C-F1000 - 1400StrongStretching
C-Cl600 - 800StrongStretching

Experimental Protocol: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining an IR spectrum. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural identification.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonRationale
188/190[M]⁺Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a characteristic isotopic signature.
171/173[M - OH]⁺Loss of the hydroxyl radical from the carboxylic acid group.
143/145[M - COOH]⁺Loss of the entire carboxylic acid group.
108[M - COOH - Cl]⁺Subsequent loss of a chlorine atom from the [M - COOH]⁺ fragment.

Trustworthiness of the Protocol: The observation of the characteristic isotopic pattern for chlorine provides a self-validating feature within the mass spectrum, confirming the presence of a single chlorine atom in the molecule.

MS_Fragmentation_Pathway M [M]⁺˙ (m/z 188/190) M_minus_OH [M - OH]⁺ (m/z 171/173) M->M_minus_OH - OH M_minus_COOH [M - COOH]⁺ (m/z 143/145) M->M_minus_COOH - COOH M_minus_COOH_minus_Cl [M - COOH - Cl]⁺ (m/z 108) M_minus_COOH->M_minus_COOH_minus_Cl - Cl

Figure 3: Predicted major fragmentation pathway for this compound.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. By integrating the principles of NMR, IR, and mass spectrometry with comparative data from analogous compounds, a comprehensive and reliable spectral profile has been constructed. This guide serves as a valuable resource for scientists and researchers, enabling them to anticipate, interpret, and verify the spectroscopic features of this important chemical entity, thereby facilitating its application in research and development.

References

  • Chen, L.
  • JoVE. NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

  • NIST. 2-Chloro-4-fluorobenzoic acid. NIST Chemistry WebBook. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of 2-Chloro-4-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Structural Verification

In the realm of drug development and materials science, 2-Chloro-4-fluoro-3-methylbenzoic acid serves as a key structural motif and building block. Its utility is predicated on the precise arrangement of its substituent groups—chloro, fluoro, methyl, and carboxylic acid—on the benzene ring. An unambiguous confirmation of this substitution pattern is paramount for ensuring the integrity of downstream synthesis and the biological or material properties of the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[1][2] It provides unparalleled insight into the chemical environment of each atom, the connectivity between atoms, and the through-space proximity of nuclei. This guide offers a comprehensive, field-proven framework for analyzing this compound using a suite of 1D and 2D NMR experiments. We will delve into the causality behind spectral features, moving beyond mere data reporting to a holistic interpretation that validates the molecular structure with a high degree of confidence.

Part 1: Foundational 1D NMR Analysis

One-dimensional (1D) NMR, encompassing ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides the initial, fundamental overview of the molecule's structure.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For this compound, we anticipate four unique signals corresponding to the carboxylic acid proton, the two aromatic protons, and the methyl group protons.

Causality of Chemical Shifts and Multiplicities:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield (δ 10-13 ppm), and its visibility can be dependent on the solvent and concentration.[3]

  • Aromatic Protons (H-5, H-6): The electronic environment of the aromatic ring is heavily influenced by the substituents. The electron-withdrawing nature of the chloro, fluoro, and carboxylic acid groups generally deshields the aromatic protons, shifting them downfield. Their precise chemical shifts are a result of the combined inductive and resonance effects. We expect two distinct signals, each integrating to one proton.

    • H-6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group, leading to a significant downfield shift. It is coupled to H-5, and we predict it will appear as a doublet.

    • H-5: This proton is coupled to H-6. Crucially, it will also exhibit coupling to the fluorine atom at C-4. This coupling occurs through three bonds (³J_HF), resulting in a doublet of doublets.

  • Methyl Protons (-CH₃): The methyl group protons are shielded relative to the aromatic protons and will appear upfield.[4] They are not coupled to any other protons and will therefore appear as a sharp singlet, integrating to three protons.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Integration Coupling Constants (J) in Hz
-COOH ~11.0 Broad Singlet (s) 1H -
H-6 ~8.05 Doublet (d) 1H ³J_HH ≈ 8.5 Hz
H-5 ~7.25 Doublet of Doublets (dd) 1H ³J_HH ≈ 8.5 Hz, ³J_HF ≈ 8.5 Hz
-CH₃ ~2.45 Singlet (s) 3H -

Note: Data is predicted using NMR prediction algorithms. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum identifies all unique carbon environments within the molecule. For this compound, all eight carbon atoms are chemically distinct, and we therefore expect eight signals in the proton-decoupled spectrum. A key feature will be the splitting of carbon signals due to coupling with the fluorine atom (J_CF).

Causality of Chemical Shifts and C-F Coupling:

  • Carbonyl Carbon (-COOH): This carbon is the most deshielded due to its bonding to two highly electronegative oxygen atoms, placing its signal significantly downfield (~170 ppm).[4]

  • Aromatic Carbons (C-1 to C-6): These carbons resonate in the typical aromatic region (δ 110-165 ppm).

    • C-4 (C-F): The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J_CF ~250 Hz), appearing as a doublet. It will be significantly deshielded by the fluorine.

    • C-2 (C-Cl) & C-3 (C-CH₃): These carbons are also deshielded by their respective substituents. They will show smaller two-bond couplings to fluorine (²J_CF), appearing as doublets.

    • C-1, C-5, C-6: The remaining carbons will also experience coupling to fluorine, though with smaller coupling constants depending on the number of bonds separating them.

  • Methyl Carbon (-CH₃): This aliphatic carbon is the most shielded and will appear far upfield (~15-20 ppm). It may also exhibit a small four-bond coupling to fluorine (⁴J_CF).

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ) ppm Multiplicity (due to C-F coupling) Predicted Coupling Constant (J_CF) in Hz
C=O ~170.0 Doublet (d) ⁴J_CF ≈ 2-3 Hz
C-4 ~163.0 Doublet (d) ¹J_CF ≈ 255 Hz
C-2 ~138.0 Doublet (d) ²J_CF ≈ 15 Hz
C-6 ~133.0 Singlet (s) or small d ⁵J_CF ≈ 0-1 Hz
C-1 ~130.0 Doublet (d) ³J_CF ≈ 3 Hz
C-5 ~118.0 Doublet (d) ²J_CF ≈ 22 Hz
C-3 ~125.0 Doublet (d) ³J_CF ≈ 4 Hz
-CH₃ ~16.0 Doublet (d) ⁴J_CF ≈ 3 Hz

Note: Data is predicted using NMR prediction algorithms. Actual experimental values may vary.

Part 2: Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides a strong foundation, 2D NMR techniques are essential for definitively connecting the signals and confirming the proposed structure.[1][2][5] These experiments correlate nuclei through chemical bonds, providing a roadmap of the molecule's atomic framework.

Workflow for Structural Elucidation

The logical progression of experiments is designed to build a complete picture of the molecule's connectivity, with each step validating the last.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Confirmation H1_NMR ¹H NMR (Proton Environments & J-Coupling) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments & C-F Coupling) C13_NMR->HSQC Assigns protonated carbons Final Final Structure Validation COSY->Final HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Confirms direct attachments HMBC->Final Confirms substitution pattern

Caption: Logical workflow for NMR-based structure elucidation.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][6]

  • Expected Correlation: A single cross-peak will be observed, connecting the signal of the aromatic proton H-5 to the signal of H-6. This confirms their spatial proximity and coupling relationship, validating the assignment of the two adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation).[1][5][6]

  • Expected Correlations:

    • A cross-peak between the methyl proton signal (~2.45 ppm) and the methyl carbon signal (~16.0 ppm).

    • A cross-peak between the H-5 proton signal (~7.25 ppm) and the C-5 carbon signal (~118.0 ppm).

    • A cross-peak between the H-6 proton signal (~8.05 ppm) and the C-6 carbon signal (~133.0 ppm).

    • The carboxylic proton and the quaternary carbons (C-1, C-2, C-3, C-4, C=O) will be absent from the HSQC spectrum, confirming their lack of directly attached protons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for this analysis, as it reveals correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH).[6][7] This allows for the assembly of the molecular skeleton by connecting the individual spin systems.

Key Expected HMBC Correlations for Structural Confirmation:

  • From Methyl Protons (-CH₃):

    • Correlation to C-3 (two bonds) and C-2 (three bonds) is critical. This definitively places the methyl group at the C-3 position, adjacent to the chlorine-bearing carbon.

    • Correlation to C-4 (three bonds) further solidifies this assignment.

  • From Aromatic Proton H-5:

    • Correlation to C-1, C-3, and C-4 will be observed, linking this proton to the surrounding quaternary carbons.

  • From Aromatic Proton H-6:

    • Correlation to the carbonyl carbon (C=O) and C-2 is expected, confirming its position ortho to the carboxylic acid group.

Caption: Key predicted HMBC correlations for structural assignment.

Part 3: Experimental Protocols

Adherence to a rigorous and validated protocol is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation Protocol
  • Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, particularly for carboxylic acids.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial using a clean pipette.

  • Homogenization: Gently vortex or sonicate the sample until the analyte is fully dissolved. A clear, particulate-free solution is required.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Referencing: Modern spectrometers typically lock on the deuterium signal of the solvent and reference the spectrum accordingly.[8] For CDCl₃, the residual proton signal appears at ~7.26 ppm and the carbon signal at ~77.2 ppm.[8][9] If absolute referencing is required, tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Table 3: Common NMR Solvents and Residual Peaks

Solvent ¹H Residual Peak (ppm) ¹³C Residual Peak (ppm)
Chloroform-d (CDCl₃) 7.26 (s) 77.16 (t)
DMSO-d₆ 2.50 (quintet) 39.52 (septet)
Acetone-d₆ 2.05 (quintet) 206.26, 29.84 (septets)
Methanol-d₄ 3.31 (quintet) 49.00 (septet)

Data sourced from Gottlieb, H. E., et al. (1997) and subsequent studies.[9][11][12][13]

Data Acquisition Workflow
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking & Shimming: Lock onto the solvent's deuterium signal. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines and high resolution.

  • Tuning & Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

  • 1D ¹H Acquisition: Acquire a standard 1D proton spectrum. Adjust receiver gain and ensure an adequate number of scans for a good signal-to-noise ratio.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • 2D Experiment Setup: Load standard parameter sets for COSY, HSQC, and HMBC experiments.

  • 2D Data Acquisition: Run the 2D experiments. The acquisition time for these can range from minutes to several hours, depending on the sample concentration and desired resolution.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using the spectrometer's software.

Conclusion

The structural verification of this compound is a systematic process that relies on the synergistic interpretation of 1D and 2D NMR data. By first establishing the fundamental proton and carbon environments with ¹H and ¹³C NMR, and then unequivocally connecting these atoms through COSY, HSQC, and HMBC experiments, a self-validating and robust structural proof can be achieved. The HMBC experiment, in particular, is indispensable for confirming the precise substitution pattern on the aromatic ring, leaving no ambiguity as to the molecule's identity and purity. This comprehensive approach ensures the scientific integrity required for high-stakes applications in research and development.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]

  • Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248–252. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • Supporting Information for a scientific publication. (n.d.). Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Anuchemlab. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

Sources

"2-Chloro-4-fluoro-3-methylbenzoic acid" FT-IR spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectroscopy of 2-Chloro-4-fluoro-3-methylbenzoic Acid

Foreword: Decoding Molecular Architecture

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular intermediates is not merely a procedural step but the very foundation of innovation. This compound (C₈H₆ClFO₂)[1][2], a substituted aromatic carboxylic acid, serves as a critical building block in organic synthesis. Its unique arrangement of chloro, fluoro, methyl, and carboxylic acid functional groups presents a distinct vibrational profile. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method to confirm its identity, assess purity, and understand its intermolecular interactions. This guide provides a comprehensive exploration of the FT-IR analysis of this compound, grounded in theoretical principles and practical, field-proven methodologies.

The Vibrational Signature: A Theoretical Overview

The FT-IR spectrum of a molecule is a direct manifestation of its covalent bonds vibrating upon absorbing infrared radiation.[3] For this compound, the spectrum is a rich tapestry woven from the characteristic vibrations of its constituent parts. The relative positions of the substituents on the aromatic ring influence the electronic structure and, consequently, the vibrational frequencies of the bonds.[4]

Key molecular features to consider are:

  • The Carboxylic Acid Group (-COOH): This group is the most prominent feature. In the solid state, benzoic acids typically exist as hydrogen-bonded cyclic dimers. This intermolecular interaction dramatically influences the O-H and C=O stretching vibrations.

  • The Aromatic Ring: The benzene ring has characteristic C-H stretching and C=C in-ring stretching vibrations.[5][6] The substitution pattern dictates the frequencies of the C-H out-of-plane bending vibrations, which are powerful diagnostic tools.[7]

  • The Halogen Substituents (C-Cl, C-F): The carbon-halogen bonds give rise to strong absorption bands in the lower frequency "fingerprint" region of the spectrum.[8]

  • The Methyl Group (-CH₃): This group will exhibit its own characteristic C-H stretching and bending vibrations.

The logical relationship between the molecular structure and its expected spectral features is paramount for accurate interpretation.

cluster_molecule This compound cluster_groups Key Functional Groups cluster_vibrations Resulting FT-IR Vibrations M Molecular Structure COOH Carboxylic Acid (-COOH) M->COOH is composed of Aro Aromatic Ring (C₆H₂) M->Aro is composed of Hal Halogens (C-F, C-Cl) M->Hal is composed of Me Methyl (-CH₃) M->Me is composed of V_COOH Broad O-H Stretch Strong C=O Stretch C-O Stretch COOH->V_COOH gives rise to V_Aro Aromatic C-H Stretch Aromatic C=C Stretch C-H Out-of-Plane Bends Aro->V_Aro gives rise to V_Hal C-F & C-Cl Stretches (Fingerprint Region) Hal->V_Hal gives rise to V_Me Aliphatic C-H Stretch C-H Bending Me->V_Me gives rise to

Caption: Logical map from molecular structure to key FT-IR vibrational modes.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is critically dependent on meticulous sample preparation. For a solid compound like this compound, the Potassium Bromide (KBr) pellet method is a standard and effective technique.[9][10]

Workflow for FT-IR Analysis via KBr Pellet Method

Caption: Step-by-step workflow for FT-IR analysis using the KBr pellet method.

Detailed Step-by-Step Methodology
  • Materials Preparation:

    • Use spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~100 °C to remove moisture, which would otherwise introduce a very broad O-H absorption and potentially damage the pellet.[11]

    • Ensure the agate mortar and pestle are scrupulously clean and dry.

  • Sample Grinding and Mixing:

    • Place approximately 100-200 mg of dry KBr into the mortar.[9]

    • Add 1-2 mg of this compound. The optimal sample concentration in KBr is about 0.2% to 1%.[11]

    • Grind the mixture gently but thoroughly for several minutes until it becomes a fine, homogenous powder. This is critical to reduce scattering of the IR beam, which can distort band shapes.[11]

  • Pellet Pressing:

    • Transfer the powder mixture into the collar of a KBr pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a clear or translucent pellet.

    • Self-Validation: A high-quality pellet should be transparent, not cloudy. Cloudiness indicates insufficient grinding, trapped moisture, or uneven pressure.[11]

  • Data Acquisition:

    • Place the pellet into the sample holder of the FT-IR spectrometer.

    • First, run a background scan with the sample holder empty. The instrument will store this as a reference.[3]

    • Run the sample scan. The instrument software will automatically ratio the sample scan against the background to generate the final absorbance spectrum.[3]

    • Acquire the spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹.[3]

Spectral Interpretation: Assigning the Key Bands

The resulting FT-IR spectrum should be analyzed by assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the predicted band assignments for this compound based on established spectroscopic principles for substituted aromatics and carboxylic acids.[4][8][12][13]

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Expected Intensity Commentary
3300 - 2500O-H StretchCarboxylic Acid (-COOH)Strong, Very BroadThe extreme broadness is the hallmark of the hydrogen-bonded dimer, a key identifying feature.[12]
3100 - 3000C-H StretchAromatic C-HMedium to WeakTypical for aryl C-H bonds, often appearing as small peaks on the shoulder of the broad O-H band.[5][13]
2980 - 2850C-H StretchMethyl (-CH₃)Medium to WeakAsymmetric and symmetric stretching vibrations of the methyl group.
1710 - 1680C=O StretchCarboxylic Acid (-COOH)Very Strong, SharpThe position is characteristic of a conjugated aromatic carboxylic acid dimer.[12]
1600 - 1450C=C StretchAromatic RingMedium, Multiple BandsA series of sharp bands resulting from the in-ring stretching vibrations, confirming the aromatic core.
~1420C-H BendMethyl (-CH₃)MediumAsymmetric bending (scissoring) of the methyl group.
1300 - 1200C-O Stretch / O-H BendCarboxylic Acid (-COOH)StrongStrong, broad absorption resulting from the coupling of C-O stretching and in-plane O-H bending.
1250 - 1000C-F StretchAryl-FluorineStrongThe C-F stretch is typically a very strong and reliable band in the fingerprint region.[8]
900 - 675C-H Out-of-Plane BendAromatic RingStrongThe exact position is highly diagnostic of the ring's substitution pattern.[7][13]
800 - 600C-Cl StretchAryl-ChlorineStrong to MediumThe C-Cl stretch appears at a lower frequency than C-F due to the higher mass of chlorine.[8]

Authoritative Insights & Troubleshooting

  • The O-H Trough: Do not mistake the broad O-H absorption for a poor baseline. Its shape and position are highly diagnostic for carboxylic acids. If this band is excessively broad and extends below 2500 cm⁻¹, it may indicate moisture contamination in the KBr.

  • The Carbonyl Doublet: While a single sharp C=O peak is expected for the dimer, the presence of a minor, higher-frequency shoulder (~1760 cm⁻¹) could indicate the presence of a small population of the monomeric form.

  • Fingerprint Region Ambiguity: The region below 1500 cm⁻¹ is complex. While strong C-F and C-Cl bands are expected, their exact positions can be influenced by coupling with other vibrations.[4] Therefore, identification should rely on the combination of all characteristic bands, not just one in isolation.

  • Alternative Sampling: ATR-FTIR: For rapid, qualitative analysis without the need for pellet preparation, Attenuated Total Reflectance (ATR) is an excellent alternative.[3] Simply place a small amount of the solid sample on the ATR crystal and apply pressure. Note that band intensities and positions may differ slightly from a KBr transmission spectrum.[14]

Conclusion

The FT-IR spectrum of this compound is a unique molecular fingerprint defined by the interplay of its carboxylic acid, aromatic, and halogen functionalities. A systematic approach, combining robust experimental technique with a sound theoretical understanding of vibrational modes, allows for unambiguous identification and quality assessment. By focusing on the characteristic broad O-H stretch, the strong C=O absorption, and the distinct bands of the aromatic and halogen groups, researchers can confidently verify the structure of this important synthetic intermediate, ensuring the integrity of their downstream applications in drug development and materials science.

References

  • ResearchGate. (2019). Structurally-dynamic models of substituted benzoic acids. Available at: [Link]

  • ResearchGate. (n.d.). Substituent Effects on the Low‐Frequency Vibrational Modes of Benzoic Acid and Related Compounds. Available at: [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Available at: [Link]

  • Unknown Source. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Available at: [Link]

  • Chemcasts. (n.d.). This compound (CAS 173315-54-3) Properties. Available at: [Link]

  • Chemcasts. (n.d.). This compound Properties vs Temperature. Available at: [Link]

  • Unknown Source. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Available at: [Link]

  • PubChem. (n.d.). (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). Available at: [Link]

  • Journal of Chemistry. (2023). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Available at: [Link]

  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. Available at: [Link]

  • Unknown Source. (2008). Benzoic Acid Calculations. Available at: [Link]

  • PubMed. (n.d.). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. Available at: [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available at: [Link]

  • Scribd. (n.d.). Lab Report 3 CHM 260. Available at: [Link]

Sources

"2-Chloro-4-fluoro-3-methylbenzoic acid" mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-4-fluoro-3-methylbenzoic Acid

Introduction

This compound is a halogenated aromatic carboxylic acid with the molecular formula C₈H₆ClFO₂.[1] Its structural complexity, featuring chloro, fluoro, and methyl substitutions on the benzoic acid core, makes it a valuable building block and intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Consequently, the unambiguous structural confirmation and purity assessment of this compound are critical in research and development settings. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of mass-to-charge ratios of ionized molecules and their fragments.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the mass spectrometric analysis of this compound. We will explore the rationale behind selecting appropriate ionization techniques, provide detailed experimental protocols, and delve into the interpretation of the resulting mass spectra, focusing on predictable fragmentation pathways. The aim is to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently characterize this and structurally related molecules.

Physicochemical Properties and Isotopic Signature

A foundational understanding of the molecule's properties is essential before any mass spectrometric analysis. These properties dictate the expected mass of the molecular ion and the characteristic isotopic patterns that serve as a crucial validation checkpoint.

PropertyValueSource
Molecular Formula C₈H₆ClFO₂[1]
Average Molecular Weight 188.58 g/mol [1][3]
Monoisotopic Mass 188.0013 u (for ³⁵Cl)Calculated
Isotopic Pattern The presence of a chlorine atom results in a distinctive M+2 peak. The relative abundance of the ³⁵Cl and ³⁷Cl isotopes is approximately 3:1. Therefore, any chlorine-containing ion will appear as a doublet, with the peak at [M+2] having roughly one-third the intensity of the peak at [M]. This pattern is a powerful diagnostic tool.

Ionization Strategy: Selecting the Optimal Approach

The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. The polarity of the carboxylic acid group and the thermal stability of the overall molecule guide this decision. The two primary strategies for a molecule like this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that transfers molecules from a liquid phase to the gas phase as ions with minimal fragmentation.[4][5] Given that carboxylic acids are polar and often non-volatile, ESI is exceptionally well-suited for their analysis, typically without requiring chemical derivatization.[6][7]

  • Expertise & Causality: We choose ESI because it directly analyzes the molecule from a solution (e.g., methanol or acetonitrile/water). The carboxylic acid group is readily deprotonated in negative ion mode to form a stable [M-H]⁻ ion, or protonated in positive ion mode to form [M+H]⁺. Negative ion mode is often preferred for carboxylic acids due to the acidic nature of the proton, leading to high ionization efficiency and sensitivity.[7] This approach preserves the molecular ion, providing a clear determination of molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

EI is a "hard" ionization technique where high-energy electrons bombard the sample molecule in the gas phase.[4] This process imparts significant energy, leading to extensive and reproducible fragmentation.[8]

  • Expertise & Causality: The primary challenge with GC-MS for carboxylic acids is their low volatility and high polarity, which can lead to poor peak shape and thermal degradation.[9] Therefore, a chemical derivatization step, such as esterification to form the methyl ester (e.g., using diazomethane or trimethylsilylation), is typically required to increase volatility and thermal stability.[9][10] While this adds a step to sample preparation, the resulting EI mass spectrum provides a rich, fingerprint-like fragmentation pattern that is invaluable for unambiguous structural elucidation. The fragmentation is highly predictable and provides detailed information about the molecule's substructures.

Rationale for Selection
  • For rapid molecular weight confirmation and quantification , LC-MS with ESI is the superior choice due to its simplicity, speed, and high sensitivity without derivatization.

  • For in-depth structural confirmation and identification of unknown isomers , GC-MS with EI (following derivatization) is the more powerful technique, as the extensive fragmentation pattern provides a detailed structural fingerprint.

Experimental Protocols & Workflow

The following protocols are designed as self-validating systems, providing clear steps for reproducible analysis.

Experimental Workflow Diagram

The following diagram illustrates the decision-making process for analyzing this compound.

G cluster_0 Analytical Goal cluster_1 Methodology cluster_2 Sample Preparation cluster_3 Data Analysis Goal_MW MW Confirmation / Quantitation LCMS LC-MS (ESI) Goal_MW->LCMS Direct, Fast Goal_Struct Structural Elucidation GCMS GC-MS (EI) Goal_Struct->GCMS Detailed Fingerprint Prep_LC Dissolve in Solvent (e.g., Methanol/Water) LCMS->Prep_LC Prep_GC Derivatization (e.g., Methylation) GCMS->Prep_GC Analysis_LC Analyze [M-H]⁻ or [M+H]⁺ Perform MS/MS Prep_LC->Analysis_LC Analysis_GC Analyze M⁺• and Fragmentation Pattern Prep_GC->Analysis_GC

Caption: Decision workflow for MS analysis.

Protocol 1: LC-MS/ESI Analysis (Negative Ion Mode)
  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Create a working solution by diluting the stock to 1 µg/mL in a 50:50 mixture of water and methanol containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions (ESI Negative Mode):

    • Ion Mode: Negative.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 50-300.

    • For MS/MS: Isolate the precursor ion at m/z 187 and apply collision energy (e.g., 10-30 eV) to induce fragmentation.

Protocol 2: GC-MS/EI Analysis
  • Derivatization (Methylation):

    • Caution: Use appropriate safety measures. Safer, commercially available methylation kits are recommended over diazomethane.

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol/diethyl ether).

    • Add a methylation reagent (e.g., (Trimethylsilyl)diazomethane) dropwise until a persistent yellow color is observed, indicating a slight excess of reagent.

    • Allow the reaction to proceed for 10-15 minutes.

    • Quench the excess reagent by adding a few drops of acetic acid.

    • The resulting solution containing the methyl ester is ready for injection.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 80 °C for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1).

  • Mass Spectrometer Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[4]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

Interpretation of Mass Spectra

ESI-MS/MS Spectrum Analysis

In negative ion mode, the full scan mass spectrum will be dominated by the deprotonated molecular ion [M-H]⁻ at m/z 187.0 . The corresponding ³⁷Cl isotopologue will be observed at m/z 189.0 with approximately one-third the intensity.

Upon subjecting the m/z 187 ion to collision-induced dissociation (MS/MS), the most probable fragmentation is the loss of carbon dioxide (CO₂), a characteristic fragmentation for deprotonated carboxylic acids.

  • [M-H-CO₂]⁻: Loss of 44 Da, resulting in a fragment ion at m/z 143.0 . This corresponds to the 2-chloro-4-fluoro-3-methylphenyl anion.

EI Mass Spectrum and Fragmentation Pathways

The EI mass spectrum of the derivatized methyl ester (Molecular Weight: 202.61 g/mol ) will be complex but highly informative. For the purpose of this guide, we will discuss the predicted fragmentation of the underivatized parent acid, as would be seen with direct injection probe analysis or if it were sufficiently volatile.

  • Molecular Ion (M⁺•): The molecular ion will appear at m/z 188 (for ³⁵Cl) and m/z 190 (for ³⁷Cl). Due to the stability of the aromatic ring, this peak is expected to be clearly visible.

  • Loss of a Hydroxyl Radical (•OH): A very common fragmentation for carboxylic acids is the loss of •OH (17 Da).[11] This results in the formation of a stable acylium cation.

    • [M-OH]⁺: A prominent peak at m/z 171 (and 173).

  • Loss of the Carboxyl Group (•COOH): Alpha-cleavage resulting in the loss of the entire carboxyl group (45 Da) is also a major pathway.[11]

    • [M-COOH]⁺: A significant peak at m/z 143 (and 145), corresponding to the substituted chlorofluorobenzene cation.

  • Loss of Carbon Monoxide (CO): The acylium ion at m/z 171 can further fragment by losing carbon monoxide (28 Da), a common pathway for benzoyl-type cations.[12]

    • [M-OH-CO]⁺: This pathway also leads to the ion at m/z 143 (and 145). The intensity of this peak is often enhanced because it can be formed through multiple pathways.

  • Loss of Halogens:

    • [M-Cl]⁺: Loss of a chlorine radical (35 Da) would produce an ion at m/z 153 .

    • [M-H-HCl]⁺•: A potential rearrangement and loss of HCl (36 Da) could lead to a radical cation at m/z 151 .

Predicted EI Fragmentation Diagram

G M [C₈H₆ClFO₂]⁺• m/z 188/190 M_minus_OH [C₈H₅ClFO]⁺ m/z 171/173 M->M_minus_OH - •OH (17) M_minus_COOH [C₇H₅ClF]⁺ m/z 143/145 M->M_minus_COOH - •COOH (45) M_minus_Cl [C₈H₆FO₂]⁺ m/z 153 M->M_minus_Cl - •Cl (35) M_minus_OH->M_minus_COOH - CO (28)

Caption: Predicted EI fragmentation pathways.

Summary of Key Diagnostic Ions
m/z (³⁵Cl)Proposed FormulaNeutral LossIonization Method
188[C₈H₆ClFO₂]⁺•-EI
187[C₈H₅ClFO₂]⁻H⁺ESI (-)
171[C₈H₅ClFO]⁺•OHEI
153[C₈H₆FO₂]⁺•ClEI
143[C₇H₅ClF]⁺•COOHEI
143[C₇H₅ClF]⁻CO₂ESI-MS/MS (-)

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that can be approached with high confidence using either LC-MS/ESI or GC-MS/EI. The choice of technique is dictated by the analytical goal. LC-MS provides a rapid and direct method for molecular weight determination and quantification, leveraging the soft ionization of ESI. In contrast, GC-MS, though requiring derivatization, offers unparalleled detail for structural elucidation through the rich and predictable fragmentation patterns generated by EI. By understanding the fundamental principles of ionization and fragmentation as outlined in this guide, researchers can effectively utilize mass spectrometry to characterize this important chemical entity, ensuring the integrity and success of their scientific endeavors.

References

  • Chemcasts. (n.d.). This compound (CAS 173315-54-3) Properties.
  • Chemcasts. (n.d.). This compound Properties vs Temperature.
  • CymitQuimica. (n.d.). This compound.
  • BenchChem. (2025). A Comparative Guide to GC-MS and LC-MS Methods for Fluorobenzoic Acid Analysis.
  • MySkinRecipes. (n.d.). This compound.
  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Shibamoto, T., & Yeo, H. C. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of analytical toxicology, 22(3), 237–245.
  • Niessen, W. M. A. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • Kataoka, H., & Makita, M. (1997). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Journal of separation science, 20(9), 729-734.
  • NIST. (n.d.). 2-Chloro-4-fluorobenzoic acid. NIST Chemistry WebBook.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid.
  • Křesinová, Z., et al. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. International Journal of Environmental Analytical Chemistry, 94(8).
  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.

Sources

"2-Chloro-4-fluoro-3-methylbenzoic acid" crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2-Chloro-4-fluoro-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Crystalline Architecture

This compound is a multifaceted molecule whose utility in drug discovery and development is intrinsically linked to its solid-state properties. The presence of a carboxylic acid moiety, alongside chloro and fluoro substituents and a methyl group on the phenyl ring, creates a rich landscape for diverse intermolecular interactions. These non-covalent forces dictate the packing of molecules in the crystalline state, which in turn influences critical pharmaceutical parameters. A thorough understanding of the crystal structure is therefore not merely an academic exercise but a foundational step in rational drug design and formulation.

This guide will delve into the expected supramolecular chemistry of this compound, followed by a rigorous, step-by-step protocol for its empirical crystal structure determination via single-crystal X-ray diffraction.

Synthesis and Crystallization

A plausible synthetic route to this compound can be adapted from established methods for related halogenated benzoic acids. One potential pathway involves the ortho-chlorination and subsequent fluorination of a suitable methylbenzoic acid precursor.

Obtaining single crystals of sufficient quality for X-ray diffraction is a crucial, and often challenging, step. The following is a generalized protocol for the crystallization of small organic molecules like this compound:

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately to fully soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

    • Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to induce crystallization.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a larger volume of a more volatile, poor solvent (the "anti-solvent").

    • Over time, the anti-solvent will diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

Anticipated Crystal Packing and Intermolecular Interactions

The molecular structure of this compound suggests that its crystal packing will be dominated by strong, directional hydrogen bonds, with contributions from weaker halogen-based interactions.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that this compound will form a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a very common and stable supramolecular synthon for carboxylic acids.[1]

  • Halogen Bonding: The chlorine atom, and to a lesser extent the fluorine atom, can participate in halogen bonding, where the halogen acts as an electrophilic species interacting with a nucleophile (such as the carbonyl oxygen of a neighboring molecule).[2] The presence and nature of these interactions can significantly influence the overall crystal packing.[3][4]

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.[5]

The interplay of these interactions will determine the final three-dimensional architecture of the crystal.

Methodological Workflow for Single-Crystal X-ray Diffraction

The definitive determination of a crystal structure is achieved through single-crystal X-ray diffraction.[6][7] This technique provides precise information about bond lengths, bond angles, and the overall molecular conformation.[8][9]

Experimental Protocol: Single-Crystal X-ray Structure Determination

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[8]

    • Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

    • Based on the unit cell and crystal quality, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[6]

  • Data Reduction and Processing:

    • Integrate the raw diffraction data to obtain the intensities of the reflections.

    • Apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

    • Merge the corrected data to produce a unique set of reflections.

  • Structure Solution and Refinement:

    • Solve the "phase problem" to obtain an initial model of the crystal structure. This is typically done using direct methods or Patterson methods.

    • Refine the initial model against the experimental data using least-squares methods. This process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

  • Structure Validation:

    • Assess the quality of the final refined structure using various metrics, such as the R-factor, goodness-of-fit, and residual electron density maps.

    • Check for any inconsistencies or potential errors in the model.

Below is a diagram illustrating the workflow for single-crystal X-ray diffraction.

workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase cluster_output Final Output crystal Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Phasing) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Figure 1. Workflow for Single-Crystal X-ray Diffraction.

Hypothetical Crystallographic Data

While the actual crystallographic data for this compound must be determined experimentally, we can propose a set of hypothetical data based on similar known structures, such as that of 3-fluoro-4-methylbenzoic acid.[1] This data is presented for illustrative purposes.

ParameterHypothetical Value
Chemical FormulaC₈H₆ClFO₂
Formula Weight188.58
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~8.0
c (Å)~14.0
α (°)90
β (°)~105
γ (°)90
Volume (ų)~810
Z (molecules/unit cell)4
Calculated Density (g/cm³)~1.55
Hydrogen Bonding MotifCentrosymmetric R²₂(8) dimer

The anticipated primary interaction, the carboxylic acid dimer, is visualized below.

Figure 2. Anticipated Carboxylic Acid Dimer.

Conclusion

The determination of the crystal structure of this compound is a critical step in harnessing its full potential in pharmaceutical and material science applications. While a published structure is not currently available, this guide has outlined the expected supramolecular interactions and provided a robust, detailed methodology for its empirical determination using single-crystal X-ray diffraction. The insights gained from such a study, including the precise nature of the hydrogen and halogen bonding networks, will provide an invaluable foundation for understanding and manipulating the solid-state properties of this compound and its derivatives.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Gagnon, K. T., et al. (2022). Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. Crystal Growth & Design, 22(12), 7337–7349. [Link]

  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E60, o1948–o1949. [Link]

  • Gavezzotti, A. (2014). Which intermolecular interactions have a significant influence on crystal packing? Chemical Society Reviews, 43(12), 4087-4100. [Link]

  • Chemcasts. (n.d.). This compound (CAS 173315-54-3) Properties. Retrieved from [Link]

  • Spackman, M. A., & Gavezzotti, A. (2014). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 170, 9-24. [Link]

  • Zolotukhin, M. G., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(8), 949. [Link]

  • Arhangelskis, M., et al. (2008). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 10(12), 1843-1849. [Link]

  • Matzger, A. J., & Srirangam, V. (2012). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design, 12(11), 5185–5193. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-4-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-4-fluoro-3-methylbenzoic acid (CAS No. 173315-54-3), a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. In the absence of extensive empirical solubility data in peer-reviewed literature, this document establishes a foundational understanding through an examination of the compound's physicochemical properties, theoretical principles governing its solubility, and data from structurally analogous compounds. It delivers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate precise and reliable data. This guide is intended for scientists and professionals in chemical research and pharmaceutical development, offering the necessary theoretical framework and practical methodologies for effectively utilizing this compound in their work.

Introduction and Physicochemical Profile

This compound is a polysubstituted benzoic acid derivative. Its chemical behavior, particularly its solubility, is dictated by the interplay of its constituent functional groups: a hydrophilic carboxylic acid moiety and a largely hydrophobic aromatic ring bearing a chloro, a fluoro, and a methyl group. Understanding these characteristics is paramount for applications ranging from reaction condition optimization to formulation development in medicinal chemistry.

A compound's solubility is not an intrinsic constant but is highly dependent on the physicochemical properties of both the solute and the solvent, as well as on external conditions such as temperature and pH.[1] The "like dissolves like" principle serves as a fundamental guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1] For this compound, the aromatic ring and the methyl group contribute to its lipophilicity, while the carboxylic acid group, capable of hydrogen bonding, provides a degree of hydrophilicity. The halogen substituents (chloro and fluoro) have a more complex influence, affecting both polarity and crystal lattice energy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 173315-54-3Chemcasts[2]
Molecular Formula C₈H₆ClFO₂Chemcasts[2]
Molecular Weight 188.58 g/mol Chemcasts[2]
Predicted Melting Point 188 °CChemcasts[2]
Appearance White to off-white solid (typical)Inferred from similar compounds
Predicted pKa ~2.5 - 3.5See Section 2.2

Theoretical Framework for Solubility

Structural Influences on Solubility

The solubility of this compound is a product of competing molecular features:

  • Carboxylic Acid Group (-COOH): This is the primary polar, hydrophilic center of the molecule. It can act as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (at the carbonyl and hydroxyl oxygens). This allows for favorable interactions with polar protic solvents like water and alcohols.

  • Benzene Ring: The aromatic ring is non-polar and hydrophobic. Its large surface area contributes significantly to the lipophilicity of the molecule, favoring solubility in non-polar organic solvents.

  • Methyl Group (-CH₃): As an alkyl group, it is non-polar and enhances the lipophilicity of the compound.

  • Halogen Substituents (-Cl, -F): Both chlorine and fluorine are electronegative and contribute to the molecule's overall polarity through inductive effects. However, their presence also increases the molecular weight and can lead to stronger crystal lattice forces, which must be overcome for dissolution to occur, potentially decreasing solubility.

Based on this structure, it is predicted that this compound will exhibit low solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and acetone. This is consistent with the observed behavior of similar compounds like o-chlorobenzoic acid, which is poorly soluble in water but dissolves in alcohols and ether.[3]

The Critical Role of pKa and pH

As a carboxylic acid, the aqueous solubility of this compound is critically dependent on the pH of the medium. The carboxylic acid group can exist in a neutral (protonated) form (R-COOH) or an ionized (deprotonated) carboxylate form (R-COO⁻).

The Henderson-Hasselbalch equation governs this equilibrium. When the pH of the solution is below the compound's pKa, the neutral, less soluble form predominates. As the pH rises above the pKa, the compound deprotonates to form the highly polar and thus more water-soluble carboxylate salt.[4]

This pH-dependent behavior is a key consideration in drug development, affecting everything from dissolution in the gastrointestinal tract to the choice of buffers for in vitro assays.

Experimental Determination of Solubility

To obtain definitive quantitative data, experimental measurement is essential. Two primary types of solubility are relevant in research and development: thermodynamic and kinetic.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for solubility measurement.[3] The shake-flask method, though time-consuming, is considered the most reliable approach.[7]

Principle: An excess of the solid compound is agitated in the solvent for an extended period until the concentration of the dissolved solute in the supernatant reaches a constant value, indicating equilibrium.

  • Preparation: To a series of glass vials, add a measured volume (e.g., 1 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol).

  • Addition of Compound: Add an excess amount of solid this compound to each vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[7][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

  • Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration of the saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to solvent in vial B Seal and agitate at constant temperature (24-48 hours) A->B Achieve Equilibrium C Centrifuge to pellet undissolved solid B->C Settle Solid D Filter supernatant (0.22 µm filter) C->D Remove Particulates E Dilute clear filtrate D->E Prepare for Analysis F Analyze concentration (e.g., HPLC-UV) E->F Measure Solute

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (UV-Vis Spectrophotometry)

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO).[9][10] This method measures the concentration at which a compound begins to precipitate and can often overestimate thermodynamic solubility.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The formation of precipitate is detected by an increase in light scattering (nephelometry) or by measuring the concentration of the dissolved compound after filtration (direct UV assay).[9]

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Using a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., PBS, pH 7.4). This creates the highest concentration point with a low final percentage of DMSO.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C) for a shorter period, typically 1 to 2 hours.[9]

  • Filtration: After incubation, filter the solutions through a filter plate to separate any precipitated solid from the dissolved compound.

  • UV Measurement: Transfer the clear filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at the compound's λ_max (wavelength of maximum absorbance).

  • Quantification: Determine the concentration of the compound in the filtrate by comparing its absorbance to a pre-established calibration curve of the compound in the same buffer/DMSO mixture. The highest concentration that remains in solution is reported as the kinetic solubility.[11]

G cluster_prep Preparation cluster_precip Precipitation cluster_sep Separation cluster_quant Quantification A Prepare high-concentration stock in DMSO (e.g., 10 mM) B Add stock solution to aqueous buffer in a 96-well plate A->B Induce Precipitation C Incubate at constant temperature (1-2 hours) B->C Allow Precipitation D Filter through filter plate to remove precipitate C->D Isolate Soluble Fraction E Transfer filtrate to UV-transparent plate D->E Prepare for Reading F Measure absorbance and calculate concentration E->F Determine Solubility

Caption: Workflow for Kinetic Solubility Determination via Direct UV Assay.

Safety and Handling

When conducting the experimental protocols described above, adherence to standard laboratory safety practices is essential.

  • Hazard Identification: this compound is classified as an irritant. The following hazard statements apply:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[12]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[14]

Conclusion

While direct, quantitative solubility data for this compound is not widely published, a robust scientific framework allows for strong predictions of its behavior. Its structure suggests poor aqueous solubility that is expected to increase significantly at pH values above its predicted pKa of ~2.5-3.5. It is anticipated to be more soluble in polar organic solvents. This guide provides the necessary theoretical background and detailed, actionable protocols for researchers to determine the thermodynamic and kinetic solubility of this compound with high confidence. The methodologies and safety precautions outlined herein will enable scientists to effectively integrate this compound into their research and development workflows.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-fluorobenzoic acid.
  • ChemicalBook. 2,5-Dichlorobenzoic acid.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Bienta. Shake-Flask Solubility Assay.
  • Regulations.gov. (2008). Safety Data Sheet: 5-Fluoro-2-methylbenzoic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-3-methylbenzoic acid.
  • Patel, K., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmaceutical Sciences and Research.
  • Jouyban, A. (2013). How to perform equilibrium solubility studies step by step practically?.
  • PCBIS. Thermodynamic solubility. Retrieved from the University of Strasbourg website.
  • PubChem. 3,5-Dichlorobenzoic acid.
  • Padervand, M., & Elahifard, M. R. (2017). Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies. Pharmaceutical Chemistry Journal.
  • Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • Zhang, P., et al. (2016). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Sigma-Aldrich. (2024). Safety Data Sheet: p-Toluic acid.
  • University of Hertfordshire. 2,4-dichlorobenzoic acid. AERU.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • PubChem. 2,3-Dichlorobenzoic acid.
  • ResearchGate. The solubility of benzoic acid in seven solvents.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-chloro-3-methylbenzoic acid.
  • BenchChem. Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids.
  • BenchChem. An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
  • LibreTexts. (2022). 2.5: Physical properties of organic compounds. Chemistry LibreTexts.
  • Chemcasts. This compound (CAS 173315-54-3) Properties.

Sources

An In-depth Technical Guide to the Melting Point of 2-Chloro-4-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The melting point of a crystalline solid is a critical physicochemical parameter, serving as a primary indicator of purity and identity. For active pharmaceutical ingredients (APIs) and key chemical intermediates like 2-Chloro-4-fluoro-3-methylbenzoic acid, an accurate and reproducible melting point determination is fundamental to quality control and regulatory compliance. This technical guide provides a comprehensive overview of the melting point of this compound (CAS 173315-54-3), including its reported value, theoretical underpinnings, factors influencing its measurement, and rigorous, field-proven methodologies for its experimental determination. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of this essential property.

Introduction: The Significance of a Sharp Melting Point

This compound is a substituted aromatic carboxylic acid utilized in the synthesis of various high-value chemical entities, including pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring chloro, fluoro, and methyl substitutions on the benzoic acid backbone, imparts specific chemical reactivity and physical properties.

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline compound, this transition occurs over a very narrow temperature range, often less than 1°C. This "sharp" melting point is a hallmark of purity. Conversely, the presence of impurities typically causes two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, the determination of the melting point is not merely a physical measurement but a critical analytical technique. It provides the first line of defense in quality assessment, ensuring the identity and purity of starting materials and intermediates, which is paramount in the highly regulated pharmaceutical industry.

Physicochemical Properties and Identification

A clear understanding of the compound's basic properties is essential before undertaking any analytical work. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 173315-54-3
Molecular Formula C₈H₆ClFO₂[1]
Molecular Weight 188.58 g/mol [1]
Appearance White to light yellow solid[1]
Reported Melting Point 186°C - 189°C

Theoretical Framework and Influencing Factors

The melting point is a thermodynamically defined property. It is the temperature at which the solid and liquid phases of a substance are in equilibrium. The energy required to disrupt the crystal lattice of the solid is known as the enthalpy of fusion. Several factors can influence the observed melting point of a sample.

  • Purity: This is the most critical factor. Impurities disrupt the uniform crystal lattice structure, requiring less energy to break the intermolecular forces. This phenomenon, known as melting point depression, is a colligative property. From a practical standpoint, an unexpectedly low or broad melting range is a strong indicator of a contaminated sample.

  • Crystalline Polymorphism: Polymorphs are different crystalline forms of the same compound. These forms have distinct arrangements of molecules in the crystal lattice, resulting in different physical properties, including melting point, solubility, and stability. It is crucial for drug development professionals to be aware that a single compound can exhibit multiple melting points corresponding to its different polymorphic forms.

  • Heating Rate: During experimental determination, the rate of temperature increase significantly affects the observed melting point. A rapid heating rate may not allow for thermal equilibrium between the sample and the heating block, leading to an artificially elevated and broad melting range.

  • Sample Preparation: The way a sample is prepared and packed into a capillary tube can influence the results. A loosely packed sample may heat unevenly, while a tightly packed, coarse sample can have poor heat transfer.

Experimental Determination of Melting Point: A Validated Protocol

The following section details a robust, self-validating protocol for the accurate determination of the melting point of this compound using a modern digital melting point apparatus.

Principle

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and placed in a heated block adjacent to a high-precision thermometer. The sample is heated at a controlled rate, and the temperatures at which the substance begins to melt (onset point) and completely liquefies (clear point) are recorded as the melting range.

Apparatus and Reagents
  • Digital Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or equivalent)

  • Melting Point Capillary Tubes (one end sealed)

  • Spatula and Mortar & Pestle

  • Certified Melting Point Reference Standards (e.g., Vanillin, Caffeine, Acetanilide)

  • Sample of this compound

System Calibration and Validation

Before analyzing any sample, the accuracy of the apparatus must be verified. This is a non-negotiable step for ensuring data integrity.

  • Select Reference Standards: Choose at least two USP or equivalent certified reference standards that bracket the expected melting point of the sample (186-189°C). For this range, suitable standards might include Acetanilide (~114°C), Vanillin (81-83°C), and Caffeine (~235°C).[3][4]

  • Perform Calibration Check: Determine the melting point of each reference standard using the protocol below.

  • Verify Accuracy: The observed melting points for the standards must fall within the certified range specified by the supplier. If they do not, the instrument must be recalibrated according to the manufacturer's instructions before proceeding.

Reference StandardCertified Melting Point Range (°C)
Vanillin81 - 83 °C
Acetanilide114 - 116 °C
Caffeine235 - 238 °C
Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Place a small amount (approx. 50-100 mg) of the this compound sample onto a clean, dry watch glass.

    • If the sample is not a fine powder, gently grind it using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

  • Capillary Tube Loading:

    • Invert an open-ended capillary tube and press it into the powder. A small plug of the sample will be forced into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved. Scientist's Note: A consistent sample height is crucial for reproducibility between measurements.

  • Instrument Setup:

    • Set the starting temperature on the apparatus to approximately 10-15°C below the expected melting point (e.g., set to 170°C).

    • Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute. Causality: A slow ramp rate near the melting point is essential to maintain thermal equilibrium and obtain an accurate reading.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Initiate the heating program.

    • Observe the sample closely through the magnified viewing port.

    • Record T1 (Onset Point): The temperature at which the first drop of liquid becomes visible within the solid matrix.

    • Record T2 (Clear Point): The temperature at which the last solid crystal melts, and the sample becomes a clear, uniform liquid.

  • Reporting:

    • The result is reported as the melting range, T1 - T2. For this compound, a pure sample should yield a range within the reported 186-189°C.

    • Perform the measurement in triplicate to ensure precision and report the average range.

Advanced Technique: Differential Scanning Calorimetry (DSC)

For definitive thermal analysis, especially in a drug development context where polymorphism may be a concern, Differential Scanning Calorimetry (DSC) is the gold standard.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample melts, it absorbs heat (an endothermic process), which is detected as a peak on the DSC thermogram. The onset of the peak corresponds to the start of melting, and the peak maximum is often reported as the melting point. DSC provides more quantitative data than the capillary method, including the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

Data Interpretation and Troubleshooting

The interpretation of melting point data is straightforward but requires careful consideration. The following diagram outlines a logical workflow for troubleshooting unexpected results.

Caption: Troubleshooting workflow for unexpected melting point results.

Conclusion

The melting point of this compound, reported to be in the range of 186-189°C, is a fundamental parameter for its identification and quality assessment. A rigorous, well-calibrated experimental approach, such as the capillary method detailed herein, is essential for obtaining reliable and reproducible data. Any deviation from the expected sharp melting range should trigger a systematic investigation into potential causes, including sample purity, procedural error, or the presence of different crystalline polymorphs. By adhering to the principles and protocols outlined in this guide, researchers and scientists can confidently use melting point determination as a robust tool in their analytical workflow.

References

  • abcr Gute Chemie. (n.d.). AB263976 | CAS 173315-54-3. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound (CAS 173315-54-3) Properties. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Methodological & Application

Synthesis and Derivatization of 2-Chloro-4-fluoro-3-methylbenzoic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4-fluoro-3-methylbenzoic Acid in Modern Chemistry

This compound, a halogenated aromatic carboxylic acid, serves as a pivotal building block in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methyl group—imparts distinct physicochemical properties that are highly sought after in medicinal chemistry and agrochemical research. The presence of multiple halogens can enhance metabolic stability, binding affinity, and bioavailability of derivative compounds, making this scaffold particularly attractive for the development of novel therapeutic agents and crop protection agents.[1]

This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent derivatization into key functional groups, namely amides and esters. Designed for researchers, scientists, and drug development professionals, this document offers not only detailed experimental protocols but also the underlying scientific rationale for the selected methodologies.

Part 1: Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the title compound is paramount for its utility as a versatile intermediate. While multiple synthetic routes can be envisaged, a common and effective strategy involves the construction of the substituted benzene ring followed by the introduction of the carboxylic acid functionality. One plausible and adaptable approach, based on established chemical transformations, commences from a readily available substituted aniline.

Proposed Synthetic Pathway

A logical synthetic sequence begins with 2-chloro-4-bromo-3-methylaniline, proceeding through a Sandmeyer reaction to introduce the fluoro group, followed by conversion of the bromo substituent to a carboxylic acid.

Synthetic_Pathway A 2-Chloro-4-bromo-3-methylaniline B 1-Bromo-2-chloro-4-fluoro-3-methylbenzene A->B   Diazotization (NaNO₂, HBF₄)    C 2-Chloro-4-fluoro-3-methylbenzonitrile B->C   Cyanation (CuCN, DMF)    D This compound C->D   Hydrolysis (H⁺ or OH⁻)   

Caption: Proposed synthetic route to this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for analogous compounds.[2]

Step 1: Diazotization and Fluorination (Balz-Schiemann Reaction)

  • Reaction Setup: In a well-ventilated fume hood, suspend 2-chloro-4-bromo-3-methylaniline (1.0 eq.) in a solution of tetrafluoroboric acid (HBF₄, 48% in water, 3.0 eq.). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water and add it dropwise to the aniline suspension, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Fluorination: The diazonium tetrafluoroborate salt may precipitate. Collect the solid by filtration and wash it with cold diethyl ether. Gently heat the dried salt until nitrogen evolution ceases, yielding 1-bromo-2-chloro-4-fluoro-3-methylbenzene.

Step 2: Cyanation

  • Reaction Setup: Combine 1-bromo-2-chloro-4-fluoro-3-methylbenzene (1.0 eq.) and copper(I) cyanide (CuCN, 1.2 eq.) in a round-bottom flask containing anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approximately 153 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-4-fluoro-3-methylbenzonitrile.

Step 3: Hydrolysis

  • Reaction Setup: To the crude 2-chloro-4-fluoro-3-methylbenzonitrile (1.0 eq.), add a 10 M aqueous solution of sulfuric acid.

  • Reaction: Heat the mixture to reflux for 8-12 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture and pour it onto ice. The solid carboxylic acid will precipitate. Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Part 2: Derivatization of this compound

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of a wide range of derivatives, most notably esters and amides. These derivatives are frequently synthesized to modulate the parent molecule's pharmacokinetic and pharmacodynamic properties.

Section 2.1: Synthesis of Ester Derivatives

Esterification is a fundamental transformation in organic synthesis, often employed to mask the polarity of a carboxylic acid, thereby increasing its lipophilicity and cell permeability.

This classic method is suitable for the synthesis of simple alkyl esters.[3][4]

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol, which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, 0.1 eq.), to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate to afford the crude ester.

  • Purification: The product can be purified by column chromatography on silica gel.

Fischer_Esterification A This compound C Ester Derivative A->C   H₂SO₄ (cat.), Reflux    B Alcohol (R-OH)

Caption: General workflow for Fischer esterification.

Section 2.2: Synthesis of Amide Derivatives

Amide bond formation is one of the most crucial reactions in medicinal chemistry, as the amide functional group is a cornerstone of many biologically active molecules, including numerous blockbuster drugs. The direct reaction of a carboxylic acid and an amine is generally unfavorable, necessitating the use of coupling reagents to activate the carboxylic acid.[5]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly effective for sterically hindered substrates and weakly nucleophilic amines.[6]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).

  • Reagent Addition: Add HATU (1.1 eq.) and a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2.0 eq.), to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography.

Coupling ReagentKey FeaturesTypical Yield
HATU Highly efficient, fast reactions, suitable for hindered substrates.[6]High
EDC/HOBt Cost-effective, widely used, minimizes racemization.[5]Moderate to High
T3P® Excellent for difficult couplings, water-soluble byproducts.[5]High
CDI Mild conditions, gaseous and easily removable byproducts.[5]Moderate
Table 1: Comparison of Common Amide Coupling Reagents.

Part 3: Applications in Research and Drug Development

Derivatives of this compound are of significant interest in the discovery of new bioactive agents. The specific substitution pattern of this scaffold can be exploited to fine-tune the pharmacological properties of a lead compound.

Kinase Inhibitors

Substituted benzamides are a common motif in kinase inhibitors. The 2-chloro-4-fluoro-3-methylbenzoyl moiety can serve as a key component that interacts with the hinge region of a kinase active site. For example, the analogous 4-halo-3-nitrobenzonitriles are crucial intermediates in the synthesis of kinase inhibitors like Alectinib.[7] The structural features of this compound derivatives could be similarly leveraged in the design of inhibitors for various kinases implicated in cancer and inflammatory diseases.

Agrochemicals

The development of novel herbicides and fungicides often relies on halogenated aromatic scaffolds. The presence of chlorine and fluorine in the this compound core can enhance the efficacy and metabolic stability of agrochemicals, leading to more potent and environmentally persistent products.[1]

Antibacterial and Antifungal Agents

As indicated by supplier information, derivatives of this compound have applications in the synthesis of antibacterial and antifungal agents.[1] The lipophilicity and electronic properties conferred by the substituents can be modulated to optimize activity against various microbial strains.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. This guide has provided a comprehensive overview of a plausible synthetic route to this important intermediate and detailed protocols for its derivatization into esters and amides. By understanding the principles behind these transformations and leveraging the provided experimental procedures, researchers in drug discovery and agrochemical development can effectively utilize this scaffold to advance their respective fields.

References

  • International Journal of Science and Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • MySkinRecipes. This compound. [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • ResearchGate. A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. China 2-chloro-4-fluoro-3-methylbenzonitrile Manufacturer and Supplier, Factory | Lizhuo. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • ACS Sustainable Chemistry & Engineering. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • Google Patents.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Eureka. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. [Link]

  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • PubChem. 2-Fluoro-3-methylbenzoic acid. [Link]

  • Journal of Medicinal Chemistry. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. [Link]

Sources

The Strategic Utility of 2-Chloro-4-fluoro-3-methylbenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Chloro-4-fluoro-3-methylbenzoic acid has emerged as a versatile and highly valuable synthon, particularly in the realms of medicinal chemistry and agrochemical research. Its unique substitution pattern—featuring a carboxylic acid for derivatization, a chlorine atom for metabolic stability and synthetic handles, a fluorine atom to modulate electronic properties and bioavailability, and a methyl group for steric influence and further functionalization—renders it a privileged scaffold for the development of novel bioactive compounds.

This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

Physicochemical and Reactivity Profile

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application.

PropertyValue
CAS Number 173315-54-3
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
Appearance White to light yellow solid
Melting Point 186-189 °C
Purity ≥97%

The reactivity of this compound is dominated by its carboxylic acid functionality. The electron-withdrawing nature of the chlorine and fluorine substituents increases the electrophilicity of the carboxyl carbon, facilitating its conversion to a variety of functional groups. The primary and most exploited transformation is the formation of amide bonds, a cornerstone of pharmaceutical and agrochemical synthesis.

Core Application: Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

A significant application of this compound is its role as a key intermediate in the synthesis of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors. SCD1 is a critical enzyme in lipid metabolism, and its inhibition has shown therapeutic potential in treating a range of conditions, including metabolic diseases and certain cancers. The substituted benzoyl moiety derived from this building block often forms the core of these inhibitor molecules, providing a rigid scaffold for the presentation of other pharmacophoric elements.

Experimental Protocol: Amide Bond Formation in the Synthesis of a Phenylbenzamide Analog

The following protocol details a representative amide coupling reaction to form a phenylbenzamide, a common structural motif in SCD1 inhibitors and other bioactive molecules. This procedure is adapted from established methods for the synthesis of related N-phenylbenzamides.[1]

Reaction Scheme:

G reactant1 This compound reagents 1. SOCl₂ or (COCl)₂ 2. Toluene, reflux reactant1->reagents reactant2 Aniline reactant2->reagents product 2-Chloro-4-fluoro-N-phenyl-3-methylbenzamide reagents->product G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Carboxylic_Acid R-COOH Acid_Chloride R-COCl Carboxylic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Tetrahedral_Intermediate Tetrahedral Intermediate Acid_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Amine R'-NH₂ Amine->Tetrahedral_Intermediate Amide R-CONH-R' Tetrahedral_Intermediate->Amide Collapse & Proton Transfer

Sources

Application Notes & Protocols: Unlocking the Therapeutic Potential of 2-Chloro-4-fluoro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The halogenated benzoic acid scaffold is a cornerstone in modern medicinal chemistry, offering a synthetically tractable starting point for the development of novel therapeutics. This guide focuses on the derivatives of 2-Chloro-4-fluoro-3-methylbenzoic acid, a versatile building block for creating diverse chemical libraries. We provide a comprehensive overview of the design principles, synthesis, and biological evaluation of these derivatives. Detailed, field-proven protocols for cytotoxicity, enzyme inhibition, and receptor binding assays are presented, alongside insights into the interpretation of structure-activity relationship (SAR) data. This document serves as a practical resource for researchers aiming to explore the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for Targeting this compound Derivatives

Substituted benzoic acid derivatives are prevalent in a wide array of biologically active compounds.[1] The strategic placement of halogen atoms and a methyl group on the phenyl ring of this compound provides a unique combination of lipophilicity, electronic properties, and steric hindrance that can be exploited for targeted drug design. The chloro, fluoro, and methyl substituents can significantly influence the molecule's ability to interact with biological targets, its metabolic stability, and its pharmacokinetic profile.[2]

Derivatives of this core structure have been incorporated into compounds designed as modulators of various therapeutic targets, including P2X7 receptors for inflammatory and neuropathic pain, hematopoietic progenitor kinase 1 (HPK1) for immuno-oncology, and the WDR5-MLL1 protein-protein interaction in cancer.[3][4][5] This highlights the broad potential of this chemical scaffold in addressing a range of unmet medical needs.

This guide will walk through a typical workflow for a drug discovery program centered on derivatives of this compound, from the initial synthesis of a chemical library to the detailed biological characterization of lead compounds.

Synthesis of a Focused Library of this compound Derivatives

The carboxylic acid moiety of this compound serves as a convenient handle for derivatization, most commonly through amide bond formation. The following is a generalized protocol for the synthesis of an amide library.

Protocol 2.1: General Procedure for Amide Synthesis
  • Activation of the Carboxylic Acid:

    • Dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add 1.1 equivalents of a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt).

    • Add 1.5 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Amine Addition:

    • Add 1.0-1.2 equivalents of the desired primary or secondary amine to the activated carboxylic acid solution.

    • Continue stirring the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired amide derivative.

This protocol can be adapted for a wide variety of commercially available amines to generate a diverse library of derivatives for biological screening.

Primary Screening: Identifying Biologically Active Derivatives

The initial step in evaluating a new chemical library is to assess its general cytotoxicity. This helps to identify compounds that are overtly toxic to cells and to determine the appropriate concentration range for subsequent, more specific assays.

Protocol 3.1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding:

    • Seed cells (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • MTT Addition and Incubation:

    • Incubate the plate for 24-72 hours.

    • Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) to each well.

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Target-Specific Assays: Elucidating the Mechanism of Action

Once a set of derivatives with interesting activity and acceptable cytotoxicity profiles has been identified, the next step is to investigate their effects on specific biological targets, such as enzymes or receptors.

Protocol 4.1: Enzyme Inhibition Assay (General Kinase Assay)

This protocol describes a general framework for assessing the inhibitory activity of the derivatives against a protein kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase, its specific substrate (peptide or protein), and adenosine triphosphate (ATP) in an appropriate assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound dilutions.

    • Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[2]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at the optimal temperature for the enzyme (typically 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the product formation. This can be done using various methods, such as:

      • Phospho-specific antibodies: In an ELISA format or using time-resolved fluorescence resonance energy transfer (TR-FRET).

      • Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the inhibitor and ATP.[1]

Protocol 4.2: Radioligand Receptor Binding Assay

This protocol is designed to measure the ability of the derivatives to compete with a known radiolabeled ligand for binding to a specific receptor.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the receptor of interest.

  • Binding Assay:

    • In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [3H]-labeled standard), and varying concentrations of the test compounds.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry, then add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the IC50 value and, subsequently, the inhibition constant (Ki) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Analysis

The data generated from the biological assays can be used to establish a structure-activity relationship, which is crucial for guiding the next round of compound design and optimization.

Example SAR Table
Compound IDR GroupCytotoxicity IC50 (µM)Kinase X IC50 (µM)
Parent -H>10050.2
CFM-01 4-fluorophenyl50.55.1
CFM-02 3-chlorophenyl35.22.8
CFM-03 4-methoxyphenyl>10015.7
CFM-04 Cyclohexyl>10030.1
CFM-05 N-methylpiperazine80.18.9

From this hypothetical data, one might conclude that aromatic R groups are preferred for kinase inhibition, with electron-withdrawing substituents at the meta or para position enhancing potency. Aliphatic and bulky groups appear to be less favorable. This information would then inform the synthesis of the next generation of derivatives.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.

experimental_workflow cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of This compound Amide Derivatives cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity Test Compounds primary_screen Primary Target Assay (e.g., Kinase Inhibition) cytotoxicity->primary_screen Non-toxic Hits sar_analysis SAR Analysis primary_screen->sar_analysis Activity Data secondary_assays Secondary Assays (e.g., Receptor Binding, MoA) primary_screen->secondary_assays Potent Hits sar_analysis->synthesis Design Insights lead_compound Lead Compound Identification secondary_assays->lead_compound

Caption: A generalized workflow for the discovery of lead compounds from this compound derivatives.

signaling_pathway receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate inhibitor CFM Derivative (Inhibitor) inhibitor->receptor atp ATP atp->receptor p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream

Caption: A simplified signaling pathway illustrating the mechanism of a kinase inhibitor derived from this compound.

References

  • Kuzikov, A. V., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Google Patents. (n.d.). US20120157436A1 - 5,6,7,8-TETRAHYDRO[1][2][6]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS.

  • Google Patents. (n.d.). WO2020092621A1 - Substituted 6-azabenzimidazole compounds as hpk1 inhibitors.
  • Ohta, K., et al. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 23(1), 81-84. [Link]

  • Google Patents. (n.d.). US11174250B2 - Substituted carboxamides as inhibitors of WDR5 protein-protein binding.

Sources

Application Notes and Protocols: 2-Chloro-4-fluoro-3-methylbenzoic acid in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzoic Acids in Antibacterial Discovery

The escalating threat of antibiotic resistance necessitates the continuous exploration of novel chemical scaffolds to develop next-generation antibacterial agents. Among the most successful classes of synthetic antibiotics are the fluoroquinolones, which have been a cornerstone in treating a wide array of bacterial infections for decades.[1] The efficacy of these drugs is intrinsically linked to the precise molecular architecture of their core structure, which is often assembled from strategically substituted aromatic precursors.

2-Chloro-4-fluoro-3-methylbenzoic acid is a specialized organic intermediate poised for significant applications in the synthesis of potent antibacterial compounds.[2] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzoic acid ring, offers medicinal chemists a versatile platform for constructing complex heterocyclic systems, particularly the quinolone core. The presence and positioning of these functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, including its spectrum of activity, potency, and resistance profile.[3]

This document serves as a comprehensive technical guide for utilizing this compound in the synthesis of novel quinolone-based antibacterial agents. It provides detailed synthetic protocols, explains the mechanistic rationale behind key transformations, and offers insights into the structure-activity relationships that govern the development of effective antibacterial therapies.

Core Synthetic Pathway: From Benzoic Acid to the Quinolone Nucleus

The primary application of this compound in antibacterial synthesis is as a key building block for the construction of the quinolone ring system. While direct protocols for this specific starting material are not extensively published, a well-established synthetic route for a closely related analog, 3-bromo-4-fluoro-2-methylbenzoic acid, provides a robust and adaptable framework.[2] The following pathway outlines the logical synthetic progression from this compound to a functionalized quinolone core, which can then be further elaborated to yield diverse antibacterial candidates.

The overall strategy involves the initial conversion of the benzoic acid to a more reactive intermediate, followed by condensation with a suitable amine and subsequent cyclization to form the bicyclic quinolone scaffold.

G cluster_0 Activation and Amidation cluster_1 Cyclization to Quinolone Core cluster_2 Further Functionalization A This compound B Acyl Chloride Formation (e.g., SOCl2 or Oxalyl Chloride) A->B C Amidation (with a primary amine, R-NH2) B->C D N-Substituted Benzamide C->D E Intramolecular Cyclization (e.g., via a strong base like LDA or NaH) D->E F Quinolone Core E->F G Introduction of Side Chains (e.g., at C-7 position) F->G H Final Antibacterial Agent G->H

Caption: Synthetic workflow from this compound to a quinolone antibacterial.

Detailed Synthetic Protocols

The following protocols are adapted from established methodologies for structurally similar compounds and represent a viable synthetic route for the target application.[2]

Protocol 1: Synthesis of 2-Chloro-4-fluoro-3-methylbenzoyl chloride

Objective: To activate the carboxylic acid for subsequent amidation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or quenching a small aliquot with methanol and analyzing by LC-MS for the methyl ester.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 2-Chloro-4-fluoro-3-methylbenzoyl chloride, which is typically used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is essential for an efficient amidation reaction. Thionyl chloride or oxalyl chloride are standard reagents for this transformation.

Protocol 2: Amidation to form N-Alkyl-2-chloro-4-fluoro-3-methylbenzamide

Objective: To introduce the N-alkyl group that will form part of the quinolone ring.

Materials:

  • 2-Chloro-4-fluoro-3-methylbenzoyl chloride

  • Primary amine (e.g., cyclopropylamine, 1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude 2-Chloro-4-fluoro-3-methylbenzoyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C and add the primary amine followed by the dropwise addition of TEA or DIPEA.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-2-chloro-4-fluoro-3-methylbenzamide.

Causality: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base (TEA or DIPEA) is used to quench the HCl generated during the reaction.

Protocol 3: Intramolecular Cyclization to the Quinolone Core

Objective: To form the bicyclic quinolone ring system.

Materials:

  • N-Alkyl-2-chloro-4-fluoro-3-methylbenzamide

  • Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium hydride (NaH))

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the N-Alkyl-2-chloro-4-fluoro-3-methylbenzamide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (2.2 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Slowly warm the reaction to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the quinolone core.

Causality: The strong base deprotonates the benzylic methyl group, creating a carbanion that undergoes an intramolecular nucleophilic attack on the amide carbonyl, followed by cyclization and aromatization to form the quinolone ring.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The antibacterial activity of fluoroquinolones is highly dependent on the substituents at various positions of the quinolone core. The following table summarizes the general influence of different functional groups on the antibacterial properties, which is crucial for guiding the design of new derivatives from the this compound precursor.

PositionSubstituentGeneral Impact on Antibacterial Activity
N-1 Cyclopropyl, Ethyl, substituted PhenylInfluences potency and spectrum of activity. A cyclopropyl group often confers broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
C-6 FluorineCrucial for high potency against Gram-negative bacteria. The fluorine atom is a hallmark of the fluoroquinolone class.
C-7 Piperazine, Pyrrolidine, and other heterocyclesModulates the spectrum of activity, pharmacokinetic properties, and penetration into bacterial cells. Different heterocycles can be introduced to target specific pathogens or improve oral bioavailability.[1]
C-8 Halogen (Cl, F), MethoxyCan enhance activity against atypical and anaerobic bacteria.

Visualization of Key Relationships

SAR Quinolone Core Quinolone Core Antibacterial Activity Antibacterial Activity Quinolone Core->Antibacterial Activity  Governs N-1 Substituent N-1 Substituent N-1 Substituent->Antibacterial Activity Modulates C-7 Side Chain C-7 Side Chain C-7 Side Chain->Antibacterial Activity Modulates C-6 Fluorine C-6 Fluorine C-6 Fluorine->Antibacterial Activity Enhances C-8 Substituent C-8 Substituent C-8 Substituent->Antibacterial Activity Modulates

Caption: Key structural elements influencing the antibacterial activity of quinolones.

Conclusion and Future Directions

This compound represents a valuable and strategically designed starting material for the synthesis of novel quinolone-based antibacterial agents. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this scaffold. By leveraging the principles of medicinal chemistry and the synthetic methodologies outlined herein, it is possible to develop new antibacterial candidates with improved potency, a broader spectrum of activity, and the potential to overcome existing mechanisms of bacterial resistance. Future work should focus on the synthesis and biological evaluation of a diverse library of quinolones derived from this precursor to fully elucidate its potential in the fight against infectious diseases.

References

  • CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google P
  • WO2016020836A1 - Quinolone derivatives as antibacterials - Google P
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. (URL: [Link])

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - P
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents - Oriental Journal of Chemistry. (URL: [Link])

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - NIH. (URL: [Link])

Sources

Application Notes & Protocols: Evaluating 2-Chloro-4-fluoro-3-methylbenzoic Acid for Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of drug-resistant fungal infections necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily functioning by disrupting the internal pH of microbial cells.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 2-Chloro-4-fluoro-3-methylbenzoic acid , a halogenated benzoic acid derivative, as a potential antifungal drug candidate. While direct antifungal data for this specific compound is not yet prevalent in public literature, its structural features suggest it as a promising scaffold. These application notes offer a structured, field-proven framework for a comprehensive investigation, from initial screening to preliminary mechanism of action and safety profiling.

Introduction: The Rationale for Investigating Novel Benzoic Acid Derivatives

The current arsenal of antifungal drugs is limited to a few classes, primarily targeting the fungal cell membrane (ergosterol) or cell wall (glucan) synthesis.[2] This limited diversity of targets contributes to the rapid emergence of resistance.[3] Benzoic acid derivatives represent a promising, yet underexplored, class of compounds. Their fungistatic activity is often concentration-dependent and involves the acidification of the fungal cytoplasm, inhibiting key metabolic enzymes.[1][4]

The structure of this compound (CFMBA) presents several features of interest for medicinal chemistry:

  • Halogenation (Chloro and Fluoro groups): Can enhance membrane permeability and modulate electronic properties, potentially increasing potency and altering target specificity.

  • Methyl Group: May influence binding affinity and metabolic stability.

  • Carboxylic Acid Moiety: A key functional group, often critical for the antimicrobial activity of benzoic acids.[5]

This guide provides the necessary protocols to rigorously assess CFMBA's potential, establishing a foundation for a structure-activity relationship (SAR) guided drug discovery program.[6]

Compound Profile: this compound (CFMBA)

A clear understanding of the test article's physicochemical properties is fundamental for experimental design, particularly for ensuring solubility in assay media.

PropertyValueSource
CAS Number 173315-54-3[7]
Molecular Formula C₈H₆ClFO₂[8]
Molecular Weight 188.58 g/mol [7][8]
Appearance White to light yellow solid[8]
Purity ≥97.5% (Typical)[8]
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol). Aqueous solubility is expected to be low but can be increased at higher pH.Inferred

Note: Always refer to the supplier's Certificate of Analysis for lot-specific data.

Experimental Roadmap: A Phased Approach to Antifungal Evaluation

A logical, stepwise progression is crucial for efficient and cost-effective drug discovery. We propose a three-phase workflow to characterize the antifungal potential of CFMBA.

Antifungal_Discovery_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) Studies cluster_3 Decision Point A In Vitro Antifungal Susceptibility Testing (MIC Determination) B Determination of Fungicidal vs. Fungistatic Activity (MFC) A->B C In Vitro Cytotoxicity Assay (Mammalian Cell Lines) A->C Active Hits D Calculation of Selectivity Index (SI) B->D C->D E Ergosterol Interaction Assay C->E Selective Hits D->E F Cell Wall Integrity Assay (Sorbitol Protection) E->F G Target-Based Screening (e.g., CYP53 Docking) E->G H Lead Candidate for Optimization? F->H G->H

Caption: Phased workflow for evaluating CFMBA as an antifungal candidate.

Phase 1 Protocols: Primary Antifungal Activity

The initial phase aims to determine if CFMBA has intrinsic activity against a panel of clinically relevant fungal pathogens and to discern whether its effect is growth-inhibitory (fungistatic) or lethal (fungicidal).

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of CFMBA. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[10]

Materials:

  • CFMBA stock solution (e.g., 10 mg/mL in DMSO)

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture fungal isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

    • Harvest fresh colonies and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).

    • Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.[11][12]

  • Drug Dilution:

    • Dispense 100 µL of RPMI-1640 into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of a 2x working concentration of CFMBA (e.g., 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (drug-free). Well 12 will be the sterility control (medium only).

  • Inoculation:

    • Add 100 µL of the working fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the drug concentrations will be halved.

  • Incubation:

    • Seal the plate and incubate at 35°C for 24-48 hours (24 hours for Candida spp., 48-72 hours for Cryptococcus spp. and molds).[10]

  • Endpoint Determination:

    • The MIC is read as the lowest concentration of CFMBA that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well.[10] This can be determined visually or by reading absorbance at 530 nm.

Protocol: Determination of Minimum Fungicidal Concentration (MFC)

Objective: To determine if CFMBA is fungistatic or fungicidal.

Procedure:

  • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquot onto a fresh, drug-free SDA plate.

  • Incubate the plate at 35°C for 24-48 hours.

  • The MFC is the lowest drug concentration from the MIC plate that results in no growth (or a ≥99.9% reduction in viable cells) on the subculture plate.

Data Interpretation:

  • If MFC ≈ MIC (e.g., MFC/MIC ratio ≤ 4), the compound is considered fungicidal .

  • If MFC >> MIC (e.g., MFC/MIC ratio > 4), the compound is considered fungistatic .

Phase 2 Protocols: Safety and Selectivity Profile

A critical hurdle in antifungal development is achieving selective toxicity against the fungal pathogen without harming the host.[13][14] This phase assesses the cytotoxicity of CFMBA against a representative human cell line.

Protocol: In Vitro Mammalian Cell Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of CFMBA on a human cell line.

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • CFMBA stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare 2-fold serial dilutions of CFMBA in complete medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the diluted compound. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.

Calculation of Selectivity Index (SI)

The SI provides a quantitative measure of a compound's selectivity for the fungal pathogen over host cells.

Formula: SI = CC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

Interpretation: A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the fungus than to mammalian cells.

Phase 3 Protocols: Preliminary Mechanism of Action (MoA) Studies

Should CFMBA demonstrate potent and selective antifungal activity, the next logical step is to investigate its MoA. Benzoic acid derivatives can act via multiple mechanisms.[1] The following assays explore two of the most common antifungal targets: the cell membrane and the cell wall.[15]

MoA_Hypothesis cluster_0 Potential Targets for CFMBA cluster_1 Experimental Validation A Fungal Cell Membrane (Ergosterol Synthesis/Integrity) E Ergosterol Assay A->E B Fungal Cell Wall (Glucan/Chitin Synthesis) F Sorbitol Protection Assay B->F C Cytoplasmic Acidification (General Benzoic Acid MoA) G Intracellular pH Measurement C->G D Specific Enzyme Inhibition (e.g., CYP53) H Biochemical/Docking Studies D->H

Caption: Hypothesized MoA pathways for CFMBA and corresponding assays.

Protocol: Ergosterol Interaction Assay

Objective: To determine if CFMBA's antifungal activity is compromised by the presence of exogenous ergosterol, suggesting the cell membrane is a primary target.

Procedure:

  • Perform the broth microdilution MIC assay as described in Protocol 4.1.

  • Run a parallel experiment where the RPMI-1640 medium is supplemented with a final concentration of 400 µg/mL of exogenous ergosterol.

  • Compare the MIC values obtained in the presence and absence of ergosterol.

Interpretation:

  • Significant MIC Increase (>4-fold): If the MIC of CFMBA increases substantially in the presence of ergosterol, it strongly suggests that the compound acts by binding to or disrupting ergosterol, similar to polyenes like Amphotericin B.[16]

  • No Change in MIC: If the MIC remains unchanged, it indicates that CFMBA likely does not target ergosterol directly and its MoA lies elsewhere.

Protocol: Cell Wall Integrity Assay (Sorbitol Protection)

Objective: To determine if CFMBA targets the fungal cell wall. An osmotic protectant like sorbitol can rescue cells with a compromised cell wall.

Procedure:

  • Perform the broth microdilution MIC assay as described in Protocol 4.1.

  • Run a parallel experiment where the RPMI-1640 medium is supplemented with an osmotic stabilizer, typically 0.8 M sorbitol.

  • Compare the MIC values obtained in the presence and absence of sorbitol.

Interpretation:

  • Significant MIC Increase (>4-fold): A substantial increase in the MIC in the sorbitol-containing medium suggests that CFMBA targets a component of the cell wall synthesis pathway. The sorbitol osmotically stabilizes the weakened cells, allowing them to tolerate higher concentrations of the drug.

  • No Change in MIC: If the MIC is unaffected by sorbitol, the cell wall is likely not the primary target.

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of this compound as a potential antifungal drug lead. A compound demonstrating a potent MIC, a high selectivity index, and a clear preliminary MoA from these assays would be a strong candidate for further investigation. Subsequent steps would include lead optimization through SAR studies, in vivo efficacy testing in animal models of fungal infection, and more detailed toxicological and pharmacokinetic profiling.[14] The systematic application of these protocols will enable a thorough and efficient evaluation, contributing valuable data to the critical search for the next generation of antifungal therapies.

References

  • Roemer, T., & Krysan, D. J. (2014). Genomic Approaches to Antifungal Drug Target Identification and Validation. PLoS Pathogens, 10(7), e1004295. Available from: [Link]

  • Creative Biolabs. (n.d.). Potential Target for Antifungal Drug Discovery. Retrieved from: [Link]

  • Jampilek, J., & Kralova, K. (2021). The Future of Antifungal Drug Therapy: Novel Compounds and Targets. ASM Journals, 12(1), e01318-20. Available from: [Link]

  • Li, D. D., et al. (2022). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. Frontiers in Cellular and Infection Microbiology, 12, 921946. Available from: [Link]

  • Prasad, R., & Shah, A. H. (2016). Antifungal drug discovery: the process and outcomes. Future Science OA, 2(1), FSO103. Available from: [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from: [Link]

  • Pfaller, M. A., & Andes, D. R. (2016). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 3(3), ofw156. Available from: [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug Toxicology & Safety Assessment Services. Retrieved from: [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4434–4441. Available from: [Link]

  • Chemcasts. (n.d.). This compound (CAS 173315-54-3) Properties. Retrieved from: [Link]

  • Song, J. Y., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry Letters, 25(15), 2849-2853. Available from: [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Available from: [Link]

  • Chemcasts. (n.d.). This compound Properties vs Temperature. Retrieved from: [Link]

  • Klepser, M. E. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy, 21(8 Pt 2), 111S-123S. Available from: [Link]

  • Patsnap Synapse. (2024). What is Benzoic Acid used for?. Retrieved from: [Link]

  • Rodrigues, F. A., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules, 27(18), 5873. Available from: [Link]

  • Al-Huqail, A. A., et al. (2021). Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. Plants (Basel), 10(12), 2568. Available from: [Link]

  • Madhavan, P., et al. (2018). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Virology & Mycology. Available from: [Link]

  • Kim, C. U., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(22), 3649-3655. Available from: [Link]

  • Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies, 22(4). Available from: [Link]

  • ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF. Retrieved from: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from: [Link]

  • PubChem. (n.d.). (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). Retrieved from: [Link]

  • YouTube. (2025). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from: [Link]

  • Lee, D. G., et al. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 46(1), 134–140. Available from: [Link]

  • Tavanti, A., et al. (2003). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 47(5), 1597–1603. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from: [Link]

  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • da Silva, C. R., et al. (2018). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 90(2), 1431-1440. Available from: [Link]

  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Retrieved from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from: [Link]

  • Journal of Medicinal Chemistry. (1978). Antifungal properties of 2-bromo-3-fluorosuccinic acid esters and related compounds. 21(4), 404-407. Available from: [Link]

Sources

Introduction: The Strategic Value of 2-Chloro-4-fluoro-3-methylbenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 2-Chloro-4-fluoro-3-methylbenzoic Acid

This compound is a substituted aromatic carboxylic acid that serves as a valuable starting material in medicinal chemistry and drug discovery.[1][2][3] Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methyl group—provides a scaffold with distinct electronic and steric properties. The carboxylic acid group, however, is the primary locus of synthetic manipulation, acting as a versatile handle for constructing a diverse array of molecular architectures.[4][5]

Derivatization of this carboxylic acid is crucial for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and for exploring structure-activity relationships (SAR) by introducing new pharmacophoric elements.[6] The most common and impactful derivatizations involve converting the carboxylic acid into more reactive intermediates like acyl chlorides, or directly into stable, functional derivatives such as esters and amides.[7][8]

This guide provides an in-depth analysis of three fundamental derivatization pathways for the carboxylic acid group of this compound. It offers not only detailed, step-by-step protocols but also elucidates the underlying chemical principles and strategic considerations that guide the choice of a particular synthetic route.

Activation via Acyl Chloride Formation: The Gateway to Reactive Derivatives

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis.[9] It transforms the relatively unreactive hydroxyl group into an excellent leaving group (a chloride ion), rendering the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[10][11] This activation step is often the prelude to forming esters, amides, and other derivatives under mild conditions.[12]

Causality Behind Reagent Selection

Two of the most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[13]

  • Thionyl Chloride (SOCl₂): This is a cost-effective and powerful reagent. The reaction's appeal lies in the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying purification.[11][14]

  • Oxalyl Chloride ((COCl)₂): Though more expensive, oxalyl chloride is often preferred for more sensitive substrates as it can be used under milder conditions.[13] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).[11]

Experimental Protocol: Acyl Chloride Synthesis with Thionyl Chloride

This protocol details the conversion of this compound to its corresponding acyl chloride using thionyl chloride.

Table 1: Protocol Summary for Acyl Chloride Formation

ParameterValue/ConditionRationale
Starting Material This compound1.0 equivalent
Reagent Thionyl chloride (SOCl₂)2.0 - 5.0 equivalents (used as solvent)
Solvent Neat (or Toluene/DCM as co-solvent)Using excess SOCl₂ drives the reaction.
Catalyst 1-2 drops of DMF (optional)Can accelerate the reaction.
Temperature Reflux (approx. 76 °C)Provides thermal energy to overcome activation barrier.
Reaction Time 1 - 3 hoursMonitor by quenching a sample with methanol and checking for ester formation via TLC/LC-MS.
Work-up Removal of excess SOCl₂ under reduced pressureByproducts are gaseous and easily removed.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv). The flask should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂) (3.0 equiv) to the flask. If desired, a catalytic amount of DMF (1 drop) can be added.

  • Reaction: Heat the mixture to reflux and maintain for 1-3 hours.[13] The progress of the reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing the formation of the methyl ester by TLC or LC-MS.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-4-fluoro-3-methylbenzoyl chloride is often used immediately in the next step without further purification.[15]

Esterification: Modulating Polarity and Bioavailability

Esterification is a fundamental reaction that replaces the acidic proton of a carboxylic acid with an alkyl or aryl group. This modification significantly impacts the parent molecule's polarity, solubility, and membrane permeability, which are critical parameters in drug design.[6]

The Fischer-Speier Esterification: A Classic, Equilibrium-Driven Process

The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[16][17][18] The reaction is reversible, meaning its success hinges on manipulating the chemical equilibrium.[12][19]

Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[16] This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the ester.[18] To drive the reaction to completion, one must either use a large excess of the alcohol or remove the water as it is formed, in accordance with Le Châtelier's principle.[12][16]

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Carboxylic Acid in excess Alcohol Cool Cool to 0°C (Ice Bath) Start->Cool Add_Catalyst Slowly Add H₂SO₄ Catalyst Cool->Add_Catalyst Reflux Reflux for 2-4 hours (Monitor by TLC) Add_Catalyst->Reflux Evaporate Remove Excess Alcohol (in vacuo) Reflux->Evaporate Dilute Dilute with Ethyl Acetate Evaporate->Dilute Wash_Bicarb Wash with sat. NaHCO₃ solution Dilute->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Na₂SO₄, Filter, Concentrate Wash_Brine->Dry Purify Purify via Column Chromatography Dry->Purify

Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocol: Methyl Ester Synthesis

Table 2: Protocol Summary for Fischer Esterification

ParameterValue/ConditionRationale
Starting Material This compound1.0 equivalent
Reagent Anhydrous Methanol (MeOH)Serves as both reactant and solvent (large excess).
Catalyst Concentrated Sulfuric Acid (H₂SO₄)0.1 equivalents
Temperature Reflux (approx. 65 °C)Accelerates the reversible reaction.
Reaction Time 2 - 4 hoursEquilibrium is typically reached within this timeframe.
Work-up Neutralization with NaHCO₃, extractionRemoves the acid catalyst and unreacted starting material.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in a large excess of anhydrous methanol.

  • Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 equiv) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress via TLC.[6]

  • Quenching and Extraction: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate.

  • Washing: Carefully wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by water, and finally a saturated brine solution.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel if necessary.

Amidation: Building the Core of Bioactive Molecules

The amide bond is one of the most prevalent functional groups in pharmaceuticals, making amidation reactions critically important in drug discovery.[20] Direct reaction of a carboxylic acid and an amine is generally ineffective due to a rapid acid-base reaction that forms a highly unreactive ammonium carboxylate salt.[21][22] Therefore, the carboxylic acid must first be "activated" using a coupling agent.

The Carbodiimide Method: EDC/HOBt-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent that is widely used due to its efficiency and the ease of removing its urea byproduct via an aqueous workup.[21][23]

Mechanism Insight:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[23]

  • Additive Interception: This intermediate is unstable and can rearrange or racemize. To prevent this, an additive like N-hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester.[23][24]

  • Amide Formation: The amine then attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[23]

Amidation_Workflow cluster_setup Reagent Combination cluster_reaction Activation & Coupling cluster_workup Work-up & Purification Start Combine Carboxylic Acid, Amine, and HOBt in Anhydrous DMF/DCM Cool Cool to 0°C (Ice Bath) Start->Cool Add_EDC Add EDC·HCl (portion-wise) Cool->Add_EDC Add_Base Add Base (DIPEA) (dropwise) Add_EDC->Add_Base Stir Warm to RT and Stir for 8-24 hours (Monitor by LC-MS) Add_Base->Stir Dilute Dilute with Ethyl Acetate Stir->Dilute Wash_Acid Wash with 1N HCl Dilute->Wash_Acid Wash_Base Wash with sat. NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry over Na₂SO₄, Filter, Concentrate Wash_Brine->Dry Purify Purify via Column Chromatography Dry->Purify

Caption: Workflow for EDC/HOBt-Mediated Amidation.

Experimental Protocol: Amide Synthesis

Table 3: Protocol Summary for EDC/HOBt Amidation

ParameterValue/ConditionRationale
Starting Material This compound1.0 equivalent
Nucleophile Primary or Secondary Amine1.1 equivalents
Coupling Agent EDC·HCl1.2 - 1.5 equivalents
Additive HOBt1.2 equivalents
Base DIPEA or Triethylamine2.0 - 3.0 equivalents
Solvent Anhydrous DMF or DCMPolar aprotic solvent to dissolve reagents.
Temperature 0 °C to Room TemperatureInitial cooling controls exothermic reaction.
Reaction Time 8 - 24 hoursAmide formation can be slow depending on substrates.
Work-up Aqueous wash sequenceRemoves water-soluble byproducts and unreacted reagents.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath with stirring.[23]

  • Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Then, add diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction's progress by TLC or LC-MS.[23]

  • Extraction: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic phase sequentially with 1N HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.[23]

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amide can then be purified via flash column chromatography or recrystallization.[23]

Conclusion

The derivatization of the carboxylic acid group of this compound is a critical step in leveraging this scaffold for pharmaceutical and materials science applications. The choice between forming an acyl chloride, an ester, or an amide depends on the overall synthetic strategy and the desired properties of the final product. Acyl chloride formation provides a highly reactive intermediate suitable for a broad range of subsequent reactions. Fischer esterification offers a direct route to esters, which can act as prodrugs or modify solubility. Finally, EDC/HOBt-mediated amidation represents a robust and reliable method for constructing the all-important amide bond, enabling the synthesis of complex, biologically active molecules. Each protocol presented herein provides a validated and mechanistically grounded approach to achieving these essential transformations.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.
  • Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. orgsyn.org. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Simulated reference, as direct article not in search results, but concept is widely supported[20])

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification. (Educational material).
  • Pace, V., et al. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 2(27), 10143-10146. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Retrieved from [Link]

  • Frankly Chemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Retrieved from [Link]

  • Al-Bayati, M. A. F., & Al-Amiery, A. A. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Google Patents.
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Google Patents.
  • Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. (n.d.). China 2-chloro-4-fluoro-3-methylbenzonitrile Manufacturer and Supplier, Factory. Lizhuo. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. Retrieved from [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography.
  • Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. Khan Academy. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. Google Patents.
  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. Retrieved from [Link]

  • PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. Retrieved from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. Retrieved from [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Chemistry LibreTexts. Retrieved from [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Publications. Retrieved from [Link]

  • PubMed. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. Retrieved from [Link]

  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. Retrieved from [Link]

  • BenchChem. (n.d.). Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Application Notes and Protocols. BenchChem.
  • Topharman. (n.d.). Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]. Topharman. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-amino-4-chloro-3-methylbenzoic acid. MySkinRecipes. Retrieved from [Link]

  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Quora. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Chloro-4-fluoro-3-methylbenzoic acid: A Key Intermediate in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-4-fluoro-3-methylbenzoic acid

This compound (CAS No. 173315-54-3) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of a variety of specialty chemicals.[1] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzoic acid core, provides multiple reactive sites and modulates the electronic properties of the molecule, making it a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom, in particular, is known to enhance the metabolic stability and binding affinity of bioactive molecules.

This document provides a comprehensive guide to the synthesis, reaction mechanisms, and potential applications of this compound, complete with detailed protocols and theoretical discussions to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction planning, safety assessment, and product characterization.

PropertyValueSource
CAS Number 173315-54-3[2]
Molecular Formula C₈H₆ClFO₂[2]
Molecular Weight 188.58 g/mol [2]
Appearance White to light yellow solid[1]
Purity ≥98%[1]
Melting Point 188 °C (predicted)[2]
Boiling Point 333.32 °C (predicted)[2]
Density 1.42 g/cm³ (predicted)[2]
Spectroscopic Characterization (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the carboxylic acid proton at δ 13.0-13.5 ppm. The aromatic region should display two doublets corresponding to the two aromatic protons. The proton at C5 will likely appear as a doublet around δ 7.8-8.0 ppm, coupled to the fluorine atom. The proton at C6 is expected to be a doublet in the region of δ 7.3-7.5 ppm. The methyl protons should appear as a singlet around δ 2.3-2.5 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will be characterized by a signal for the carboxylic carbon around δ 166-168 ppm. The aromatic region will show six distinct signals, with the carbon bearing the fluorine atom (C4) exhibiting a large coupling constant (¹JCF). The carbon atoms attached to the chlorine (C2) and methyl (C3) groups will also be identifiable. The methyl carbon should appear at approximately δ 15-20 ppm.

  • FTIR (KBr): The infrared spectrum is expected to show a broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹. A sharp C=O stretch should be visible around 1700 cm⁻¹. The C-F and C-Cl stretching vibrations are anticipated in the fingerprint region, typically between 1000-1400 cm⁻¹ and 600-800 cm⁻¹, respectively.

  • Mass Spectrometry (EI): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 188, with a characteristic M+2 isotope peak for the presence of a chlorine atom, approximately one-third the intensity of the M⁺ peak.[9]

Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved through the hydrolysis of the corresponding benzonitrile, 2-chloro-4-fluoro-3-methylbenzonitrile, which is a commercially available starting material.[8] This method avoids the use of harsh oxidizing agents and offers a straightforward route to the desired carboxylic acid.

Proposed Synthesis Workflow

G A 2-Chloro-4-fluoro-3-methylbenzonitrile B Hydrolysis (H2SO4, H2O, heat) A->B Reactant C This compound B->C Reaction D Work-up and Purification (Precipitation, Filtration, Recrystallization) C->D Crude Product E Final Product D->E Purified Product

Caption: Proposed synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • 2-Chloro-4-fluoro-3-methylbenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (optional, for neutralization)

  • Ethyl Acetate (for recrystallization)

  • Hexanes (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-fluoro-3-methylbenzonitrile (1.0 eq).

  • Acidic Hydrolysis: Carefully add a 3:1 mixture of concentrated sulfuric acid and water (e.g., 15 mL of H₂SO₄ and 5 mL of H₂O per 5g of nitrile).

  • Heating: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring. A white to off-white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product with high purity.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and FTIR spectroscopy, comparing the obtained data with the predicted values.

Key Reaction Mechanisms and Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the carboxylic acid, the aromatic ring, and the halogen and methyl substituents.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) to form the corresponding ester.

  • Amide Formation: Conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine to yield an amide.

  • Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Aromatic Ring

The substituents on the aromatic ring direct the outcome of electrophilic and nucleophilic aromatic substitution reactions.

  • Electrophilic Aromatic Substitution (EAS):

    • Directing Effects: The substituents have competing directing effects. The methyl group is an activating, ortho-, para-director. The chloro and fluoro groups are deactivating, ortho-, para-directors. The carboxylic acid group is a deactivating, meta-director. The overall outcome of an EAS reaction will depend on the specific electrophile and reaction conditions, but substitution is generally disfavored due to the presence of three deactivating groups (if we consider the halogens' inductive effect to be dominant). If a reaction were to occur, the position of substitution would be influenced by a complex interplay of these directing effects.

EAS Substituent Substituent Effect Effect Methyl (-CH3) Methyl (-CH3) Activating, ortho, para-directing Activating, ortho, para-directing Methyl (-CH3)->Activating, ortho, para-directing Chloro (-Cl) Chloro (-Cl) Deactivating, ortho, para-directing Deactivating, ortho, para-directing Chloro (-Cl)->Deactivating, ortho, para-directing Fluoro (-F) Fluoro (-F) Fluoro (-F)->Deactivating, ortho, para-directing Carboxyl (-COOH) Carboxyl (-COOH) Deactivating, meta-directing Deactivating, meta-directing Carboxyl (-COOH)->Deactivating, meta-directing

Caption: Directing effects of substituents in electrophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Reactivity: The presence of the electron-withdrawing chloro and fluoro groups, as well as the carboxylic acid, can activate the ring towards nucleophilic aromatic substitution. The fluorine atom, being highly electronegative, can act as a good leaving group in SNAr reactions, often better than chlorine.[10] The reaction is typically favored when there is a strong electron-withdrawing group ortho or para to the leaving group.

Applications in Synthesis

This compound is a versatile intermediate with potential applications in the synthesis of complex molecules in the pharmaceutical and agrochemical sectors.

Synthesis of Agrochemicals

This benzoic acid derivative can serve as a precursor for the synthesis of novel herbicides and fungicides. For instance, related chloro- and fluoro-substituted picolinic acids have been used to develop new herbicides.[11] The unique substitution pattern of this compound could be exploited to create new active ingredients with improved efficacy and selectivity.

Synthesis of Pharmaceutical Intermediates

The structural motifs present in this compound are found in various bioactive molecules. For example, a structurally similar compound, 2-chloro-6-fluoro-3-methylbenzoic acid, has been used in the synthesis of inhibitors of Stearoyl-CoA desaturase 1 (SCD1), which are being investigated for the treatment of obesity.[12] This suggests that this compound could be a valuable starting material for the development of new therapeutic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of functional groups provides a platform for the development of a wide range of specialty chemicals, particularly in the fields of pharmaceuticals and agrochemicals. The protocols and theoretical discussions provided in this application note are intended to guide researchers in harnessing the synthetic potential of this important intermediate.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Wagner, T. R., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2340. [Link]

  • NIST. (n.d.). 2-Chloro-4-fluorobenzoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound (CAS 173315-54-3) Properties. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent.
  • Li, H., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(22), 7651. [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylbenzoic acid. Retrieved from [Link]

Sources

Application Note & Protocols: Grignard Reaction Strategies for 2-Chloro-4-fluoro-3-methylbenzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of Grignard reactions involving precursors derived from 2-Chloro-4-fluoro-3-methylbenzoic acid. The polysubstituted aromatic structure of this molecule presents unique challenges, including chemoselectivity issues arising from the acidic carboxylic proton and the reduced reactivity of the aryl chloride. We dissect these challenges and present two primary, field-proven strategic pathways: (1) Protection of the carboxylic acid, followed by Grignard reagent formation and subsequent cross-coupling. (2) Conversion of the benzoic acid to an electrophilic acyl chloride for reaction with an external Grignard reagent. Detailed, step-by-step protocols, troubleshooting insights, and mechanistic visualizations are provided to ensure reproducible and successful synthetic outcomes.

The Strategic Imperative: Navigating Substrate Reactivity

The synthesis of complex biaryl and diaryl ketone motifs is a cornerstone of modern medicinal chemistry. The Grignard reaction remains a powerful tool for C-C bond formation, but its application to highly functionalized substrates like this compound is not straightforward. A successful strategy requires a nuanced understanding of the substrate's inherent chemical liabilities.

The Incompatibility of the Carboxylic Acid

The most significant barrier to direct Grignard formation is the acidic proton of the carboxylic acid group. Grignard reagents are exceptionally strong bases and will readily deprotonate the carboxylic acid in a rapid acid-base reaction.[1][2][3] This reaction quenches the Grignard reagent, forming an alkane (from the Grignard's R-group) and a magnesium carboxylate salt, preventing any desired C-C bond formation.[4][5] Therefore, direct treatment of the title compound with magnesium metal will fail to produce the desired organometallic intermediate.

The Challenge of the Aryl Chloride

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[6] The reactivity of aryl halides for this insertion follows the trend: I > Br > Cl >> F.[7] Aryl chlorides are significantly less reactive than bromides or iodides, often requiring more forcing conditions or specialized activation methods to initiate Grignard formation. The fluorine atom on the ring is essentially inert to magnesium insertion under standard conditions.[2]

Pathway A: The Precursor as a Nucleophile

This primary strategy involves transforming the 2-chloro-4-fluoro-3-methylphenyl moiety into a nucleophilic Grignard reagent, which can then be used in subsequent coupling reactions. This requires a two-step approach: protection followed by Grignard formation.

Step 1: Protection of the Carboxylic Acid

To circumvent the acidic proton issue, the carboxylic acid must be masked with a protecting group that is inert to the strongly basic and nucleophilic Grignard reagent. Esters, such as methyl or ethyl esters, are ideal for this purpose as they are stable under the reaction conditions for Grignard formation.[8][9]

Protocol 1: Methyl Ester Protection

This protocol details the conversion of the carboxylic acid to its corresponding methyl ester using methanol and a catalytic amount of sulfuric acid (Fischer Esterification).

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0188.595.0 g
Methanol (Anhydrous)Solvent32.0450 mL
Sulfuric Acid (Conc.)cat. (0.1)98.08~0.3 mL

Methodology:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g).

  • Add anhydrous methanol (50 mL) and stir until the solid is dissolved.

  • Carefully add concentrated sulfuric acid (~0.3 mL) dropwise.

  • Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor reaction progress by TLC.

  • After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-chloro-4-fluoro-3-methylbenzoate as an oil or low-melting solid.

Step 2: Grignard Reagent Formation from the Protected Aryl Chloride

With the acid protected, the Grignard reagent can be formed. Due to the low reactivity of the aryl chloride, initiation may be challenging. The use of activators like iodine or 1,2-dibromoethane is standard practice to etch the passivating magnesium oxide layer from the metal surface.[10] The use of anhydrous ether or tetrahydrofuran (THF) is critical, as these solvents stabilize the Grignard reagent through coordination.[7]

Protocol 2: Grignard Formation
ReagentMolar Eq.MW ( g/mol )Amount
Magnesium Turnings1.524.31(Calculate based on ester)
Methyl 2-chloro-4-fluoro-3-methylbenzoate1.0202.61(Use product from Protocol 1)
Iodine1 small crystal253.81~5 mg
Anhydrous Tetrahydrofuran (THF)Solvent72.11(Sufficient volume)

Methodology (under inert atmosphere - N₂ or Ar):

  • Assemble a flame-dried three-neck flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.

  • Add magnesium turnings to the flask. Heat gently under vacuum and backfill with inert gas three times to ensure anhydrous conditions.

  • Add a small crystal of iodine.

  • Dissolve the methyl 2-chloro-4-fluoro-3-methylbenzoate in anhydrous THF and add it to the dropping funnel.

  • Add a small portion (~10%) of the aryl chloride solution to the magnesium turnings.

  • Gently warm the flask or use a sonicator to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.[11]

  • Once initiated, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir at room temperature or with gentle heating for 1-2 hours to ensure complete conversion. The resulting dark grey or brown solution is the Grignard reagent, ready for the next step.

Step 3: Application in Kumada Cross-Coupling

The newly formed Grignard reagent is a potent nucleophile for creating new C-C bonds. A primary application is the Kumada cross-coupling reaction, which couples the Grignard reagent with another organic halide in the presence of a nickel or palladium catalyst.[12][13] This is a highly effective method for synthesizing unsymmetrical biaryl compounds.[14][15]

Protocol 3: Kumada Coupling for Biaryl Synthesis
ReagentMolar Eq.
Grignard Reagent (from Protocol 2)1.2
Aryl Bromide (e.g., 4-Bromoanisole)1.0
Pd(dppf)Cl₂ or Ni(dppp)Cl₂0.02-0.05
Anhydrous THFSolvent

Methodology (under inert atmosphere):

  • In a separate flame-dried flask, dissolve the aryl bromide (e.g., 4-bromoanisole) and the Pd or Ni catalyst in anhydrous THF.

  • Cool this solution in an ice bath (0°C).

  • Slowly transfer the prepared Grignard reagent solution (from Protocol 2) via cannula into the cooled solution of the aryl bromide and catalyst.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Perform an aqueous workup, extract with an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired biphenyl derivative.

G cluster_path_A Pathway A: Precursor as a Nucleophile Start 2-Chloro-4-fluoro- 3-methylbenzoic Acid Protect Protocol 1: Ester Protection (Fischer Esterification) Start->Protect Protected Methyl 2-chloro-4-fluoro- 3-methylbenzoate Protect->Protected Grignard Protocol 2: Grignard Formation (Mg⁰, THF) Protected->Grignard Reagent Aryl Grignard Reagent (Nucleophile) Grignard->Reagent Couple Protocol 3: Kumada Coupling (Ar'-Br, Pd/Ni cat.) Reagent->Couple Product Substituted Biphenyl Product Couple->Product

Fig 1. Workflow for utilizing the precursor as a nucleophile.

Pathway B: The Precursor as an Electrophile

An alternative and equally powerful strategy is to convert the benzoic acid into a highly reactive electrophile—an acyl chloride. This intermediate can then be attacked by a different, readily available Grignard reagent to form a diaryl ketone.

Protocol 4: Acyl Chloride Formation and Grignard Addition
ReagentMolar Eq.MW ( g/mol )
This compound1.0188.59
Thionyl Chloride (SOCl₂)2.0118.97
Grignard Reagent (e.g., Phenylmagnesium bromide)1.1(Varies)
Anhydrous THF or Diethyl EtherSolvent(Varies)

Methodology:

  • Acyl Chloride Synthesis: In a flame-dried flask under an inert atmosphere, combine this compound with thionyl chloride (SOCl₂). Add a catalytic drop of DMF. Heat the mixture gently to reflux for 2-3 hours. The excess SOCl₂ can be removed by distillation or under reduced pressure to yield the crude 2-chloro-4-fluoro-3-methylbenzoyl chloride.

  • Grignard Addition: Dissolve the crude acyl chloride in anhydrous THF and cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add the external Grignard reagent (e.g., 1.1 equivalents of Phenylmagnesium bromide) dropwise to the cooled acyl chloride solution. Maintaining a low temperature is crucial to prevent the second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct.[16][17]

  • After addition, stir the reaction at -78°C for 1-2 hours.

  • Quench the reaction at low temperature with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature, perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

  • Purify the crude product via column chromatography to isolate the target diaryl ketone.

G cluster_path_B Pathway B: Precursor as an Electrophile Start 2-Chloro-4-fluoro- 3-methylbenzoic Acid Acyl Acyl Chloride Formation (SOCl₂) Start->Acyl Chloride 2-Chloro-4-fluoro- 3-methylbenzoyl chloride (Electrophile) Acyl->Chloride Add Grignard Addition (-78 °C, THF) Chloride->Add Grignard_Ext External Grignard Reagent (e.g., PhMgBr) Grignard_Ext->Add Product Diaryl Ketone Product Add->Product

Fig 2. Workflow for utilizing the precursor as an electrophile.

Troubleshooting and Field-Proven Insights

  • Failure of Grignard Initiation (Protocol 2): This is the most common failure point. Ensure all glassware is rigorously flame-dried and reagents are anhydrous. If initiation is stubborn, crush the magnesium turnings in the flask (under inert gas) to expose fresh surfaces. A small amount of 1,2-dibromoethane is a very effective initiator; its action can be monitored by the observation of ethylene bubbles.[10]

  • Low Yield in Kumada Coupling (Protocol 3): Low yields can result from the formation of homocoupled biaryl products (Wurtz-type reaction). Ensure slow addition of the Grignard reagent to the catalyst/aryl halide mixture. The choice of catalyst and ligands is also critical; for challenging couplings, catalysts with bulky, electron-rich phosphine ligands often improve yields.[14]

  • Over-addition to Acyl Chloride (Protocol 4): The formation of a tertiary alcohol byproduct is common if the temperature is not strictly controlled. Maintain the reaction at -78°C throughout the Grignard addition. Using a less reactive Grignard reagent or adding a moderating ligand can also suppress the second addition.[16]

References

  • making Grignard reagents. (2019). YouTube. Retrieved from [Link]

  • Wang, X., et al. (2006). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 8(17), 3741-3744. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • Can a carboxylic acid react with a Grignard reagent? (2019). Quora. Retrieved from [Link]

  • Ch23: Aryl Grignards. University of Calgary. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Wang, Q., et al. (2019). Reaction of aryl Grignard reagents 1b-h with 2-fluorobenzoyl chloride... ResearchGate. Retrieved from [Link]

  • Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. ResearchGate. Retrieved from [Link]

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2011). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids! Master Organic Chemistry. Retrieved from [Link]

  • Grignard reagent. Wikipedia. Retrieved from [Link]

  • Huang, J., & Nolan, S. P. (1999). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Organic Chemistry Portal. Retrieved from [Link]

  • Kumada Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • 20.12 Protecting Groups. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. (2010). Elektronische Hochschulschriften der LMU München. Retrieved from [Link]

  • Wang, Q., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC Publishing. Retrieved from [Link]

  • Kumada coupling. Wikipedia. Retrieved from [Link]

  • Hoffmann, R. W. (2000). Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent. Chemical Communications. Retrieved from [Link]

  • CHM2211 Reaction of Grignard Reagent with Carboxylic Acid Derivatives. (2021). YouTube. Retrieved from [Link]

  • Preparation of Functionalized Lithium, Magnesium, Aluminum, Zinc, Manganese, and Indium Organometallics from Functionalized Organic Halides. Thieme. Retrieved from [Link]

  • The Grignard Reagents. (2011). ACS Publications. Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. Retrieved from [Link]

  • Protecting group. Wikipedia. Retrieved from [Link]

  • 2.6 Protecting Groups in Synthesis. KPU Pressbooks. Retrieved from [Link]

  • Preparation of polyfunctional arylmagnesium reagents using iPrMgCl⋅LiCl. pubs.rsc.org. Retrieved from [Link]

  • Convenient Preparation of Polyfunctional Aryl Magnesium Reagents by a Direct Magnesium Insertion in the Presence of LiCl. ResearchGate. Retrieved from [Link]

  • C 60 -Catalyzed Preparation of Aryl and Heteroaryl Magnesium and Zinc Reagents Using Mg/LiCl. ResearchGate. Retrieved from [Link]

  • Nguyen, T.-H., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Organic Chemistry Portal. Retrieved from [Link]

  • Alexakis, A., et al. (1998). Reactivity and diastereoselectivity of Grignard reagents toward the hydrazone functionality in toluene solvent. The Journal of Organic Chemistry, 63(22), 7863-7871. Retrieved from [Link]

  • Wagner, C. E., & Snieckus, V. (2005). Directed Ortho Metalation Methodology. The N,N-dialkyl Aryl O-sulfamate as a New Directed Metalation Group and Cross-Coupling Partner for Grignard Reagents. PubMed. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • organic synthesis: benzoic acid via a grignard reaction. University of the West Indies at Mona. Retrieved from [Link]

  • Directed (ortho) Metallation. chem.wisc.edu. Retrieved from [Link]

  • US5618975A - Process for the preparation of biphenyl derivatives.Google Patents.
  • Vedejs, E., et al. (2012). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. NIH. Retrieved from [Link]

  • (PDF) Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). NIH. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Retrieved from [Link]

  • Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. Retrieved from [Link]

  • Experiment 13: Grignard Reaction. UW-Madison Chemistry. Retrieved from [Link]

  • Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]

  • Grignard Reagent Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. towson.edu. Retrieved from [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. (2019). ACS Publications. Retrieved from [Link]

  • Taylor, S. D., et al. (2022). Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines. Chemical Communications. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Advanced Quinolone Cores from 2-Chloro-4-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

The quinolone and fluoroquinolone family of antibiotics represents a cornerstone of modern antibacterial therapy, prized for their broad-spectrum activity and mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.[1] The efficacy and pharmacokinetic profile of these drugs are exquisitely sensitive to the substitution pattern on the core bicyclic structure. The strategic incorporation of halogen and alkyl groups on the benzene ring portion of the quinolone scaffold is a key determinant of potency and metabolic stability.

This guide details a robust, multi-step synthetic pathway for the elaboration of advanced quinolone intermediates, commencing from the specialized precursor, 2-Chloro-4-fluoro-3-methylbenzoic acid . This starting material is of significant interest due to its unique trifecta of substituents:

  • C4-Fluoro: A critical substituent for enhancing cell penetration and DNA gyrase inhibition.

  • C2-Chloro & C3-Methyl: These groups provide steric and electronic handles to modulate the molecule's properties and can serve as precursors for further functionalization, ultimately influencing the final drug's activity spectrum.

While not a direct precursor in single-step cyclizations, this compound is an excellent starting point for a logical and efficient synthesis. The pathway described herein leverages a sequence of reliable and well-documented chemical transformations: the Curtius Rearrangement to form a key aniline intermediate, followed by the classical Gould-Jacobs reaction to construct the quinolone core, and finally, a crucial nucleophilic aromatic substitution (SNAr) to install the C-7 heterocycle essential for potent antibacterial activity.

Overall Synthetic Strategy

The conversion of this compound into a functionalized fluoroquinolone, such as a Gatifloxacin analogue, is a multi-stage process. Each stage is designed to sequentially build the complexity of the final molecule. The overall workflow is outlined below.

G cluster_0 Stage 1: Aniline Formation cluster_1 Stage 2: Quinolone Core Synthesis (Gould-Jacobs) cluster_2 Stage 3: Core Functionalization A 2-Chloro-4-fluoro- 3-methylbenzoic acid B Acyl Azide Intermediate A->B Azidation (e.g., DPPA) C Isocyanate Intermediate B->C Thermal Rearrangement (Loss of N2) D 2-Chloro-4-fluoro- 3-methylaniline C->D Hydrolysis E Anilinomethylene Malonate Adduct D->E Condensation (EMME) F Ethyl 7-Chloro-5-fluoro-6-methyl- 4-oxo-1,4-dihydroquinoline- 3-carboxylate E->F Thermal Cyclization (>250°C) G N-Cyclopropyl Quinolone Carboxylic Acid F->G 1. Saponification 2. N-Alkylation H Final Fluoroquinolone (e.g., Gatifloxacin Analogue) G->H C-7 SNAr Reaction (e.g., + 2-Methylpiperazine)

Caption: Overall workflow for the synthesis of a fluoroquinolone from this compound.

Detailed Experimental Protocols and Mechanistic Insights

Stage 1: Aniline Synthesis via Curtius Rearrangement

The conversion of a carboxylic acid to a primary amine, with the loss of one carbon atom, is efficiently achieved via the Curtius rearrangement.[2] This reaction proceeds through an acyl azide and an isocyanate intermediate. The mechanism is believed to be a concerted process where the alkyl/aryl group migrates simultaneously with the loss of dinitrogen gas, ensuring retention of configuration.[3]

Protocol 1: Synthesis of 2-Chloro-4-fluoro-3-methylaniline

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Sodium azide (NaN₃)

    • Toluene (anhydrous)

    • Tert-butanol

    • Hydrochloric acid (concentrated)

    • Sodium hydroxide solution

  • Step-by-Step Methodology:

    • Acyl Chloride Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux (approx. 80°C) for 2-3 hours until the evolution of gas ceases. Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acyl chloride.

    • Acyl Azide Formation: Dissolve the crude acyl chloride in cold acetone. In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it dropwise to the acyl chloride solution while maintaining the temperature below 5°C. Stir vigorously for 1 hour.

      • Causality Insight: This step is performed at low temperature to prevent premature rearrangement or detonation of the acyl azide, which can be unstable.

    • Curtius Rearrangement & Trapping: Dilute the reaction mixture with toluene and carefully separate the organic layer. Dry the organic layer over anhydrous magnesium sulfate. Heat the toluene solution to reflux (approx. 110°C). The acyl azide will rearrange to the corresponding isocyanate with the evolution of nitrogen gas.[4] To trap the isocyanate, add tert-butanol (2.0 eq) to the refluxing solution to form the Boc-protected amine.

      • Expertise Note: Trapping the isocyanate as a stable Boc-carbamate is a standard and highly effective strategy, as it provides a stable, easily purifiable intermediate and simplifies the final deprotection step compared to direct hydrolysis.[3]

    • Deprotection: After the rearrangement is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak at ~2130 cm⁻¹), cool the mixture. Remove the solvent in vacuo. Add a solution of concentrated hydrochloric acid and heat to reflux for 2-4 hours to hydrolyze the Boc-carbamate.

    • Isolation: Cool the reaction mixture and neutralize with a saturated sodium hydroxide solution until basic (pH > 10). Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target aniline, 2-Chloro-4-fluoro-3-methylaniline. The product can be further purified by vacuum distillation or column chromatography.

Stage 2: Construction of the Quinolone Core via Gould-Jacobs Reaction

This classic reaction is the cornerstone for building the quinolone ring system from an aniline precursor.[5] It involves an initial condensation with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[6]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization Aniline Substituted Aniline (from Stage 1) Adduct Anilinomethylene Malonate Adduct Aniline->Adduct Nucleophilic Attack -EtOH EMME Diethyl Ethoxymethylenemalonate (EMME) Keto Quinolone Core (Keto-form) Adduct->Keto 6π Electrocyclization (Heat, >250°C) -EtOH Enol 4-Hydroxyquinoline (Enol-form) Keto->Enol Tautomerization

Sources

Scale-up synthesis of "2-Chloro-4-fluoro-3-methylbenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-up Synthesis of 2-Chloro-4-fluoro-3-methylbenzoic Acid

Abstract

This compound is a key substituted aromatic carboxylic acid serving as a versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its precise structural features—a chlorine atom ortho to the carboxylic acid, a fluorine para, and a methyl group meta—make it a valuable intermediate for developing targeted therapeutic agents and specialized chemical products. This document provides a comprehensive, in-depth guide for the robust and scalable synthesis of this compound. The narrative emphasizes chemical causality, process safety, and analytical validation, presenting a field-proven protocol designed for researchers and process chemists. The primary route detailed leverages the highly reliable and industrially adaptable Grignard reaction, proceeding from a substituted bromobenzene precursor.

Introduction and Strategic Overview

The synthesis of polysubstituted benzoic acids is a cornerstone of modern organic chemistry. The target molecule, this compound, presents a specific regiochemical challenge that requires a synthetic strategy capable of high selectivity and yield. While several methods exist for the carboxylation of aromatic rings, including directed ortho-metalation and oxidation of toluene precursors, the Grignard carboxylation route is selected for its superior balance of scalability, cost-effectiveness, and reliability.[1]

The chosen strategy involves two primary stages:

  • Formation of a Grignard Reagent: Reaction of 1-bromo-2-chloro-4-fluoro-3-methylbenzene with magnesium metal to form an organomagnesium intermediate.

  • Carboxylation and Acidification: Nucleophilic attack of the Grignard reagent on solid carbon dioxide (dry ice), followed by an acidic work-up to yield the final carboxylic acid.[2][3]

This approach transforms the electrophilic carbon of the aryl halide into a potent nucleophile, enabling the formation of a new carbon-carbon bond with CO₂, a readily available and inexpensive C1 source.

Reaction Mechanism and Process Logic

The success of the Grignard-based synthesis hinges on a fundamental understanding of its mechanism and the stringent control of reaction conditions.

Grignard Reagent Formation

The reaction is initiated on the surface of the magnesium metal. An iodine crystal is often used to activate the magnesium by chemically cleaning the passivating magnesium oxide layer from its surface. The aryl halide undergoes an oxidative insertion of magnesium into the carbon-bromine bond. The resulting organomagnesium compound, the Grignard reagent, is characterized by a highly polar covalent C-Mg bond, which imparts significant carbanionic character to the aromatic carbon.[2]

It is critical to conduct this step under strictly anhydrous conditions, as Grignard reagents are powerful bases that react readily with protic sources, including atmospheric moisture, to quench the reagent and form the corresponding arene (2-chloro-4-fluoro-3-methylbenzene), thus reducing the overall yield.[1]

Carboxylation and Work-up

The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of carbon dioxide. This forms a magnesium carboxylate salt. To ensure high yields of the desired carboxylic acid, a large excess of CO₂ is used, typically in its solid form (dry ice), which also serves to cool the highly exothermic reaction.[2] The final step is the protonation of this intermediate salt with a strong aqueous acid, such as HCl, which liberates the free this compound, precipitating it from the aqueous solution.[3][4]

G1 A 1-Bromo-2-chloro-4-fluoro-3-methylbenzene D Grignard Reagent Formation (Inert Atmosphere) A->D B Mg Turnings (I₂ catalyst) B->D C Anhydrous Ether (THF) C->D E Aryl Magnesium Bromide Intermediate D->E Oxidative Insertion G Carboxylation E->G F Solid CO₂ (Dry Ice) F->G H Magnesium Carboxylate Salt G->H Nucleophilic Attack J Acidic Work-up & Extraction H->J I Aqueous HCl I->J K Crude Product J->K Protonation & Isolation L Recrystallization K->L M Pure this compound L->M Purification

Caption: High-level workflow for the synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood by personnel with appropriate training.

Materials and Reagents
ReagentCAS NumberMW ( g/mol )MolesEquiv.Amount Used
1-Bromo-2-chloro-4-fluoro-3-methylbenzene(Not found)223.450.671.0150 g
Magnesium Turnings7439-95-424.310.811.219.6 g
Iodine7553-56-2253.81-cat.1-2 small crystals
Anhydrous Tetrahydrofuran (THF)109-99-972.11--750 mL
Carbon Dioxide, solid (Dry Ice)124-38-944.01~13.6~20~600 g
Hydrochloric Acid (6M aq.)7647-01-036.46--~500 mL
Ethyl Acetate141-78-688.11--2 L (for extraction)
Toluene108-88-392.14--As needed (for recryst.)
Product: this compound173315-54-3188.580.53-~100 g (Theoretical)
Equipment
  • 3 L three-necked round-bottom flask, oven-dried

  • Mechanical stirrer with a gas-tight bearing

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • 500 mL pressure-equalizing dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Large insulated container for dry ice

  • 4 L separatory funnel

Part A: Grignard Reagent Formation
  • Setup: Assemble the dry 3 L flask with the mechanical stirrer, condenser, and dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture. Allow to cool to room temperature.

  • Charging: Place the magnesium turnings (19.6 g) and a single crystal of iodine into the flask.

  • Initiation: Add approximately 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-2-chloro-4-fluoro-3-methylbenzene (150 g) in 400 mL of anhydrous THF.

  • Addition: Add ~25 mL of the aryl bromide solution from the dropping funnel to the magnesium. The reaction should initiate, indicated by gentle bubbling and a slight warming of the flask. The brownish iodine color will fade. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Sustained Reaction: Once the reaction is initiated and self-sustaining, begin the dropwise addition of the remaining aryl bromide solution at a rate that maintains a gentle reflux. This typically takes 2-3 hours.

  • Completion: After the addition is complete, heat the mixture to a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should be a cloudy, dark grey or brown color. Cool the mixture to room temperature.

Part B: Carboxylation
  • Preparation: In a separate large, insulated container, crush approximately 600 g of dry ice into small pieces. Caution: Use thermal gloves when handling dry ice to prevent frostbite.

  • Reaction: Slowly and carefully pour the prepared Grignard reagent solution over the crushed dry ice with vigorous stirring. The addition will be highly exothermic. Control the rate of addition to prevent excessive frothing.

  • Evaporation: Continue stirring the resulting thick slurry until all the excess CO₂ has sublimated and the mixture reaches room temperature. A pasty white or off-white solid will remain.

Caption: Simplified reaction mechanism for the Grignard carboxylation process.

Part C: Work-up and Isolation
  • Quenching: Carefully add 300 mL of 2M HCl to the reaction flask containing the carboxylate salt. Once the initial vigorous reaction subsides, add the remaining 6M HCl until the solution is distinctly acidic (pH ~1-2) and all solids have dissolved. This will form two liquid layers.

  • Extraction: Transfer the mixture to the 4 L separatory funnel. Add 700 mL of ethyl acetate and shake vigorously. Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 500 mL of deionized water and then 500 mL of saturated brine solution.

  • Drying and Concentration: Drain the organic layer into a large flask and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Part D: Purification
  • Recrystallization: Transfer the crude solid to a suitable flask. Add a minimal amount of hot toluene to dissolve the solid completely.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing the filter cake with a small amount of cold toluene.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60°C to a constant weight.

Safety and Handling

  • Flammability: Diethyl ether and THF are extremely flammable. All operations must be performed away from ignition sources.[4] Dioxane and tetrahydrofuran can form explosive peroxides upon storage.[6]

  • Reactivity: Grignard reagents can be pyrophoric and react violently with water. Strict adherence to anhydrous and inert atmosphere techniques is mandatory.

  • Corrosivity: Concentrated HCl is highly corrosive. Handle with appropriate gloves, lab coat, and eye protection.

  • Thermal Hazards: Dry ice can cause severe frostbite upon contact. Always use cryogenic gloves.

  • General Precautions: All chemical manipulations should be carried out inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and appropriate gloves, must be worn at all times.

Analytical Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: A sharp, well-defined melting point range is indicative of high purity.[3]

  • ¹H and ¹³C NMR: Confirms the chemical structure and regiochemistry of the substituents.

  • ¹⁹F NMR: Verifies the presence and environment of the fluorine atom.

  • FTIR Spectroscopy: Should show a characteristic broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) for the carboxylic acid group.[3]

  • HPLC/GC-MS: To quantify purity and identify any minor impurities.

References

  • Chemistry Online. (2022-10-31). Synthesis of benzoic acid from Grignard reagent.
  • University Laboratory Document. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • University Laboratory Document. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • Scribd. (n.d.). Grignard Synthesis of Benzoic Acid.
  • Studylib. (n.d.). Benzoic Acid Synthesis: Grignard Reaction Lab Experiment.
  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Chemcasts. (n.d.). This compound (CAS 173315-54-3) Properties.

Sources

Application Notes and Protocols for the Quantification of 2-Chloro-4-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in the pharmaceutical and chemical industries.[1] Its chemical structure, featuring a halogenated and methylated phenyl ring with a carboxylic acid moiety, necessitates robust and accurate analytical methods for its quantification in various matrices.[2][3] This is critical for quality control, process monitoring, and research and development activities. This document provides detailed application notes and protocols for the quantitative analysis of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and adhere to international guidelines for method validation, ensuring scientific integrity and trustworthiness.[4][5][6][7][8]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₈H₆ClFO₂[9]
Molecular Weight188.59 g/mol [2]
Melting Point188 °C[9]
pKa~3-4 (estimated for benzoic acid derivatives)N/A
UV AbsorbanceExpected in the range of 230-280 nmN/A
SolubilitySoluble in organic solvents like methanol, acetonitrile[10]

The acidic nature of the carboxylic group and its aromatic structure are key considerations for selecting appropriate chromatographic conditions and sample preparation techniques. The presence of a chromophore makes UV detection a viable quantification method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and widely accessible approach for the quantification of this compound in bulk material and simple formulations.

Principle

Reversed-phase HPLC separates compounds based on their polarity. This compound, being a moderately polar compound, will be retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase. The pH of the mobile phase is critical to ensure the analyte is in a consistent, non-ionized state for reproducible retention. Quantification is achieved by measuring the UV absorbance at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Elution Mode: Isocratic or Gradient. A typical starting point is a 60:40 (v/v) ratio of Solvent A to Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the determined λmax).

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[11]

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to achieve a concentration within the calibration range.[10]

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[12][13]

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5][6][7][8]

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy 98-102% recovery of the analyte in spiked samples.
Precision Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 2%).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Working Solutions prep_sample Prepare Sample Solution filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample hplc_system HPLC System Setup (C18 Column, Mobile Phase, etc.) filter_sample->hplc_system To HPLC inject_std Inject Calibration Standards hplc_system->inject_std inject_sample Inject Sample hplc_system->inject_sample calibration Generate Calibration Curve inject_std->calibration quantification Quantify Analyte in Sample inject_sample->quantification calibration->quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, an LC-MS/MS method is recommended.

Principle

This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. The analyte is first separated from other components in the sample by HPLC. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI), and the precursor ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected. This precursor ion is then fragmented, and specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces matrix interference.

Experimental Protocol

1. Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A gradient program should be optimized to ensure good peak shape and separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Parameters:

ParameterSetting
Ionization Mode ESI Negative
Precursor Ion (m/z) 187.0 [M-H]⁻
Product Ions (m/z) To be determined experimentally (e.g., by fragmentation of the carboxyl group)
Collision Energy To be optimized for each transition
Dwell Time 100 ms

3. Sample Preparation (for biological matrices):

Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to remove proteins and other interfering substances.[14][15]

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add an internal standard.

    • Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

4. Data Analysis and Quantification:

  • An internal standard (a structurally similar compound not present in the sample) should be used to correct for matrix effects and variations in sample processing.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • The concentration of the analyte in the sample is determined from this calibration curve.

Method Validation

The LC-MS/MS method should also be validated according to ICH guidelines, with particular attention to matrix effects, recovery, and stability.[4][5][6][7][8]

Workflow Diagram

LCMSMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing & Quantification sample_matrix Biological Sample add_is Add Internal Standard sample_matrix->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporate Evaporate & Reconstitute extraction->evaporate lc_separation LC Separation (C18 Column) evaporate->lc_separation Inject ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve (Analyte/IS Ratio) peak_integration->calibration_curve quantification_result Calculate Analyte Concentration calibration_curve->quantification_result

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Conclusion

The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific application, required sensitivity, and the complexity of the sample matrix. The HPLC-UV method is suitable for routine analysis of bulk material and simple formulations, while the LC-MS/MS method is ideal for trace-level quantification in complex biological matrices. Both methods, when properly validated, will provide accurate and reliable data for the quantification of this compound. It is imperative to follow established standard operating procedures (SOPs) and good laboratory practices to ensure data integrity.[11]

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22).
  • Everything You Need to Know About HPLC Sample Preparation. (2024-08-20).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (2025-09-02).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Sample Pretreatment for HPLC.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell.
  • Sample Preparation – HPLC - Polymer Chemistry Characterization Lab.
  • HPLC Sample Preparation - Organomation.
  • This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online.
  • This compound | CymitQuimica.
  • This compound - MySkinRecipes.
  • This compound (CAS 173315-54-3) Properties - Chemcasts.
  • Application Notes and Protocols for the Tandem Mass Spectrometry Analysis of 4-Chloro-3-sulfamoylbenzoic Acid - Benchchem.

Sources

Application Notes and Protocols for In Vitro Profiling of 2-Chloro-4-fluoro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Targeted Approach to a Novel Chemical Scaffold

The 2-chloro-4-fluoro-3-methylbenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Preliminary analysis of structurally related compounds suggests that derivatives of this class may act as potent inhibitors of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[2][3] Dysregulation of SCD1 activity has been implicated in a range of metabolic diseases, including obesity, diabetes, and certain cancers, making it a compelling target for drug discovery.[4][5]

This guide provides a comprehensive, tiered approach for the in vitro characterization of this compound derivatives. As a Senior Application Scientist, the following protocols are designed to be robust and self-validating, guiding researchers from initial toxicity assessments to primary target engagement and secondary safety profiling. The causality behind each experimental choice is explained to ensure both technical accuracy and field-proven insights.

A Tiered Strategy for In Vitro Characterization

A logical and resource-efficient in vitro testing cascade is essential for the successful progression of a novel compound series. We propose a three-tiered approach to systematically evaluate the biological activity and safety profile of this compound derivatives.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Target Engagement (Hypothesis-Driven) cluster_2 Tier 3: ADME-Tox & Safety Profiling T1_Cytotox General Cytotoxicity & Cell Viability (e.g., MTT/XTT Assays) T2_SCD1 SCD1 Enzyme Inhibition Assays (Biochemical & Cellular) T1_Cytotox->T2_SCD1 Determine therapeutic window & non-toxic concentrations T2_COX COX-1/COX-2 Enzyme Inhibition (Secondary Hypothesis) T1_Cytotox->T2_COX T3_CYP Cytochrome P450 (CYP) Inhibition Assays T2_SCD1->T3_CYP Lead compound progression T3_hERG hERG Channel Safety Assays T3_CYP->T3_hERG T3_OffTarget Broad Off-Target Screening (Kinase/GPCR Panels) T3_hERG->T3_OffTarget SCD1_Pathway SFA Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) SCD1 SCD1 Enzyme SFA->SCD1 MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) Lipid_Synthesis Triglycerides, Phospholipids, Cholesterol Esters MUFA->Lipid_Synthesis SCD1->MUFA + O2, 2e- Inhibitor 2-Chloro-4-fluoro-3-methyl- benzoic acid derivative Inhibitor->SCD1 Inhibition

Caption: SCD1 catalytic activity and point of inhibition.

Protocol 1: Biochemical SCD1 Inhibition Assay (Microsomal)

This assay measures the enzymatic activity of SCD1 in isolated liver microsomes, which are rich in this enzyme, by tracking the conversion of a labeled substrate to its product. [6]A mass spectrometry-based approach using a deuterium-labeled substrate offers a non-radioactive, high-throughput alternative. [6] Materials:

  • Rat or human liver microsomes (commercially available)

  • Deuterium-labeled stearoyl-CoA (d35-Stearoyl-CoA)

  • NADPH

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4, containing MgCl₂)

  • Test compounds dissolved in DMSO

  • Acetonitrile with 0.1% formic acid (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Microsome Preparation: Thaw liver microsomes on ice. Dilute to the desired concentration in cold assay buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations (or DMSO for control)

    • Diluted liver microsomes

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of d35-Stearoyl-CoA and NADPH to each well.

  • Incubation: Incubate the reaction for a predetermined time (e.g., 30 minutes) at 37°C. The reaction should be within the linear range with respect to time and protein concentration. [1]6. Reaction Quenching: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amounts of the substrate (d35-Stearoyl-CoA) and the product (d35-Oleoyl-CoA).

  • Data Analysis: Calculate the percent inhibition of SCD1 activity for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

Protocol 2: Cellular SCD1 Activity Assay (Lipidomics)

This assay measures the functional inhibition of SCD1 within intact cells by quantifying the ratio of monounsaturated to saturated fatty acids. [7] Materials:

  • HepG2 cells

  • Culture medium supplemented with deuterium-labeled stearic acid (d35-Stearic Acid)

  • Test compounds dissolved in DMSO

  • Reagents for lipid extraction (e.g., Folch method: chloroform/methanol)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Plate HepG2 cells in 24-well plates and allow them to reach confluence. Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle) for a specified time (e.g., 1 hour).

  • Substrate Addition: Add d35-Stearic Acid to the culture medium and incubate for an additional period (e.g., 4-6 hours) to allow for its uptake and metabolism.

  • Cell Harvesting: Wash the cells with cold PBS to remove extracellular fatty acids. Lyse the cells and extract the total lipids.

  • Lipid Processing: Hydrolyze the extracted lipids to release the fatty acids.

  • LC-MS/MS Analysis: Analyze the processed samples to quantify the levels of d35-Stearic Acid and its SCD1-derived product, d35-Oleic Acid.

  • Data Analysis: Calculate the desaturation index (d35-Oleic Acid / d35-Stearic Acid ratio) for each condition. Determine the percent inhibition of the desaturation index relative to the DMSO control and calculate the EC₅₀ value.

Tier 3: ADME-Tox & Safety Profiling

Lead compounds with potent on-target activity must be evaluated for potential liabilities. This tier focuses on key safety and drug metabolism assays that are critical for preclinical development.

Cytochrome P450 (CYP) Inhibition Assays

Scientific Rationale: CYP enzymes are the primary enzymes involved in drug metabolism. [8]Inhibition of these enzymes can lead to drug-drug interactions, potentially causing adverse effects. [5][9]It is essential to assess the inhibitory potential of new compounds against the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). [5][8] Protocol Overview: Fluorogenic assays using recombinant human CYP enzymes are a common high-throughput method. These assays use specific substrates that are converted by the CYP enzyme into a fluorescent product. The inhibition of the enzyme is measured by a decrease in the fluorescent signal.

Procedure:

  • Prepare a reaction mixture containing recombinant human CYP enzyme, a specific fluorogenic substrate, and an NADPH regeneration system in a buffer.

  • Add the test compound at various concentrations to a 96- or 384-well plate.

  • Initiate the reaction by adding the enzyme mixture.

  • Incubate at 37°C for a specified time.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value for each major CYP isoform.

Data Presentation: CYP450 Inhibition Profile

CYP IsoformTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
CYP1A2>50Ketoconazole: ~0.1
CYP2C915.2Sulfaphenazole: ~0.3
CYP2C19>50Ticlopidine: ~1.5
CYP2D625.8Quinidine: ~0.05
CYP3A45.1Ketoconazole: ~0.02

Note: Data are illustrative.

hERG Channel Safety Assays

Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. [10]Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. [2][11]Therefore, assessing hERG liability is a mandatory step in drug safety evaluation. [2] Protocol Overview: Automated patch clamp electrophysiology is the gold standard for assessing hERG channel inhibition. [10]This technique measures the flow of ions through the hERG channel in cells stably expressing the channel (e.g., HEK293 cells) in the presence of the test compound.

Procedure:

  • Use a specialized automated patch clamp system (e.g., QPatch or SyncroPatch). [10]2. HEK293 cells stably expressing the hERG channel are captured on the measurement plate.

  • A whole-cell patch clamp configuration is established.

  • A specific voltage protocol is applied to elicit the hERG current. [12]5. The baseline current is recorded, followed by the sequential application of increasing concentrations of the test compound.

  • The percentage of current inhibition at each concentration is measured.

  • An IC₅₀ value is determined from the concentration-response curve.

Broad Off-Target Screening

Scientific Rationale: To ensure the selectivity of lead compounds, they should be screened against a panel of common off-targets, such as kinases and G-protein coupled receptors (GPCRs). This helps to identify potential side effects early in the drug discovery process.

  • Kinase Profiling: Kinases are a large family of enzymes that are frequent off-targets for small molecules. [13]Compounds can be screened against a panel of representative kinases using luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™ Kinase Assay). [14]An IC₅₀ value is determined for any significant interactions.

  • GPCR Profiling: GPCRs are another major class of drug targets. Functional assays that measure second messenger generation (e.g., cAMP for Gs/Gi-coupled receptors, or calcium flux for Gq-coupled receptors) can be used to assess off-target agonist or antagonist activity. [15]

Conclusion and Future Directions

This comprehensive guide outlines a systematic in vitro strategy for the characterization of novel this compound derivatives. By following this tiered approach, researchers can efficiently assess the cytotoxicity, primary target engagement (SCD1), and safety profile of their compounds. The data generated from these assays will be critical for establishing structure-activity relationships (SAR), selecting lead candidates for further optimization, and making informed decisions for progression into more complex cellular and in vivo models. The ultimate goal is to identify potent and selective SCD1 inhibitors with favorable drug-like properties for the potential treatment of metabolic diseases and cancer.

References

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link].

  • Gurley BJ, et al. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metab Dispos. 2012;40(7):1327-1335. Available at: [Link].

  • Eurofins Discovery. CYP Inhibition Assays. Available at: [Link].

  • LeCluyse EL. The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction. Expert Opin Drug Metab Toxicol. 2005;1(2):233-251. Available at: [Link].

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. Available at: [Link].

  • Bienta. CYP450 inhibition assay (fluorogenic). Available at: [Link].

  • Lu L, et al. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth. Pancreas. 2017;46(3):366-374. Available at: [Link].

  • Creative BioMart. Cyclooxygenase (COX) Activity Fluorometric Assay Kit. Available at: [Link].

  • Puri S, et al. Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro assessment of anti-NAFLD efficacy. RSC Med Chem. 2024. Available at: [Link].

  • Varma MVS, et al. Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry. Anal Chim Acta. 2008;627(1):91-97. Available at: [Link].

  • Zhang R, Xie X. Recent progress in assays for GPCR drug discovery. Acta Pharmacol Sin. 2012;33(3):372-384. Available at: [Link].

  • Slideshare. hERG Assay. Available at: [Link].

  • ResearchGate. (PDF) Modulation of SCD1 activity in hepatocyte cell lines: evaluation of genomic stability and proliferation. Available at: [Link].

  • Ma J, et al. Lipidomics Reveals a Link between CYP1B1 and SCD1 in Promoting Obesity. J Proteome Res. 2015;14(3):1383-1393. Available at: [Link].

  • Kumar V, et al. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Med Chem. 2024. Available at: [Link].

  • Cyprotex. hERG Safety. Available at: [Link].

  • Li Y, et al. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Med Chem. 2024;15(10):2733-2769. Available at: [Link].

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link].

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. Available at: [Link].

  • FDA. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link].

  • Ntambi JM, Miyazaki M. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM. Trends Endocrinol Metab. 2004;15(1):9-16. Available at: [Link].

  • Pesi R, et al. Fatty acid desaturation by stearoyl-CoA desaturase-1 controls regulatory T cell differentiation and autoimmunity. Nat Commun. 2021;12(1):5808. Available at: [Link].

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, presents unique challenges due to the specific substitution pattern on the aromatic ring. This guide will focus on the most common and practical synthetic strategies, offering solutions to potential hurdles you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address common issues encountered during the synthesis of this compound. We will explore two primary synthetic routes:

  • Route A: Oxidation of 2-Chloro-4-fluoro-3-methyltoluene

  • Route B: Carboxylation of an Organometallic Intermediate

Route A: Oxidation of 2-Chloro-4-fluoro-3-methyltoluene

This is often the most direct route, assuming the availability of the starting toluene derivative. The core of this method is the oxidation of the benzylic methyl group to a carboxylic acid.

A1: Low yields in this oxidation can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Oxidation of electron-deficient toluenes can be sluggish. Ensure your reaction is running for a sufficient duration and at the optimal temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Inefficient Stirring: A heterogeneous reaction mixture (e.g., with a solid oxidant like KMnO₄) requires vigorous stirring to ensure proper mixing and contact between reactants.

  • Purity of Starting Material:

    • Impurities in your 2-chloro-4-fluoro-3-methyltoluene can interfere with the reaction. It's advisable to purify the starting material if its purity is questionable.

  • Choice and Amount of Oxidizing Agent:

    • Potassium Permanganate (KMnO₄): A strong and common oxidant. Ensure you are using a sufficient molar excess (typically 2-3 equivalents). The reaction is often performed in an aqueous solution, sometimes with a phase-transfer catalyst to improve efficiency.

    • Chromic Acid (Jones Reagent): A powerful oxidant, but its use raises environmental and safety concerns due to the presence of chromium(VI).

    • Catalytic Oxidation with Molecular Oxygen: This is a greener alternative, often employing cobalt-based catalysts. The efficiency can be sensitive to the choice of catalyst, co-catalyst, and solvent.[1][2]

  • Side Reactions:

    • Ring Oxidation: Overly harsh conditions can lead to the degradation of the aromatic ring.

    • Incomplete Oxidation: Formation of the corresponding benzaldehyde or benzyl alcohol as byproducts. This can sometimes be addressed by increasing the reaction time or the amount of oxidant.

A2: The formation of multiple products is a common challenge. Here’s how to approach this:

  • Identification of Byproducts:

    • Expected Byproducts: The most likely byproducts are the starting material (2-chloro-4-fluoro-3-methyltoluene), the intermediate aldehyde (2-chloro-4-fluoro-3-methylbenzaldehyde), and the intermediate alcohol (2-chloro-4-fluoro-3-methylbenzyl alcohol).

    • Characterization: If possible, isolate the main byproducts and characterize them (e.g., by NMR or Mass Spectrometry). This will provide definitive information about the side reactions occurring.

  • Minimizing Byproduct Formation:

    • Optimize Reaction Conditions: A systematic optimization of temperature, reaction time, and oxidant concentration can help favor the formation of the desired carboxylic acid. A lower temperature and gradual addition of the oxidant may improve selectivity.

    • Choice of Solvent: The solvent can influence the reaction rate and selectivity. For KMnO₄ oxidations, a co-solvent system (e.g., water/pyridine or water/t-butanol) can improve the solubility of the organic substrate.

Route B: Carboxylation of an Organometallic Intermediate

This route involves the formation of a Grignard or organolithium reagent from a suitable halogenated precursor, followed by quenching with carbon dioxide.

A3: Grignard reagent formation is highly sensitive to the reaction conditions.[3][4][5][6] Common pitfalls include:

  • Presence of Moisture: Grignard reagents are extremely reactive towards protic sources, including water. All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents must be used.

  • Quality of Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. It's often necessary to activate the magnesium. This can be done by:

    • Gently crushing the magnesium turnings to expose a fresh surface.

    • Adding a small crystal of iodine, which can etch the oxide layer.

    • Adding a few drops of a pre-formed Grignard reagent to initiate the reaction.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with oxygen and moisture.

  • Choice of Halogen: The reactivity of the aryl halide is crucial. Aryl iodides are the most reactive, followed by bromides, and then chlorides. Aryl fluorides are generally unreactive for Grignard formation. For the synthesis of this compound, you would need to start with a bromo or iodo derivative, for example, 2-bromo-1-chloro-5-fluoro-3-methylbenzene.

A4: Even with successful Grignard formation, the carboxylation step can be problematic.

  • Inefficient Quenching with CO₂:

    • Solid CO₂ (Dry Ice): Ensure the dry ice is freshly crushed and free of condensed water. The Grignard solution should be added slowly to a slurry of dry ice in an anhydrous solvent (like THF or diethyl ether). Reversing the addition (adding dry ice to the Grignard) can lead to side reactions.

    • Gaseous CO₂: Bubbling CO₂ gas through the solution should be done at a moderate rate to ensure efficient absorption. The gas should be dry.

  • Side Reactions of the Grignard Reagent:

    • Wurtz Coupling: The Grignard reagent can react with the starting aryl halide to form a biaryl byproduct. This is more common with more reactive halides and at higher temperatures.

    • Reaction with the Product: The Grignard reagent can potentially react with the initially formed carboxylate salt, although this is generally less of a concern than with esters.

  • Work-up Procedure:

    • After quenching with CO₂, the reaction mixture is typically acidified to protonate the carboxylate salt. Use a dilute acid (e.g., 1M HCl) and keep the mixture cool during acidification.

    • The product is then extracted into an organic solvent. Ensure the pH of the aqueous layer is sufficiently low to fully protonate the carboxylic acid and drive it into the organic phase.

A5: Organolithium reagents offer an alternative to Grignard reagents and can be more reactive. The most common approach would be a directed ortho-lithiation.

  • Directed ortho-Lithiation: The fluorine atom is a powerful ortho-directing group for lithiation.[7][8][9] This means that reacting a precursor like 1-chloro-3-fluoro-2-methylbenzene with a strong lithium base (e.g., n-butyllithium or LDA) could selectively deprotonate the position ortho to the fluorine (and meta to the chlorine and methyl groups). Quenching this organolithium species with CO₂ would then yield the desired product.

  • Key Challenges:

    • Temperature Control: Lithiation reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions.

    • Benzyne Formation: At higher temperatures, the organolithium intermediate can eliminate lithium fluoride to form a reactive benzyne intermediate, which can lead to a mixture of products.[10]

    • Choice of Base: The choice of the lithium base and solvent is critical for achieving the desired regioselectivity.

Experimental Protocols

The following are generalized protocols. You should always consult relevant literature and perform a thorough safety assessment before conducting any experiment.

Protocol A: Oxidation of 2-Chloro-4-fluoro-3-methyltoluene with KMnO₄
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-fluoro-3-methyltoluene (1 equivalent) and water.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (KMnO₄, 2.5 equivalents) portion-wise to control the exotherm.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the excess KMnO₄ by adding a small amount of ethanol or a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ is formed.

    • Filter the mixture through a pad of celite to remove the MnO₂.

    • Wash the filter cake with hot water.

    • Combine the filtrates and acidify with concentrated HCl until the pH is ~1-2.

    • The product will precipitate out of the solution.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Protocol B: Grignard Carboxylation
  • Grignard Formation:

    • Setup: Assemble an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Reagents: Place magnesium turnings (1.2 equivalents) in the flask. In the dropping funnel, place a solution of the appropriate aryl bromide (e.g., 2-bromo-1-chloro-5-fluoro-3-methylbenzene, 1 equivalent) in anhydrous diethyl ether or THF.

    • Initiation: Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a graying of the solution), add a crystal of iodine or gently warm the flask.

    • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

  • Carboxylation:

    • Setup: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous diethyl ether or THF.

    • Quenching: Slowly transfer the Grignard reagent solution via a cannula into the dry ice slurry with vigorous stirring.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Slowly add 1M HCl to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

ParameterRoute A (Oxidation)Route B (Grignard Carboxylation)
Starting Material 2-Chloro-4-fluoro-3-methyltolueneHalogenated precursor (e.g., 2-bromo-1-chloro-5-fluoro-3-methylbenzene)
Key Reagents KMnO₄ or other oxidantsMg, CO₂
Typical Yield Moderate to GoodModerate to Good
Key Challenges Reaction control, byproduct formationAnhydrous conditions, Grignard initiation
Green Chemistry Use of heavy metals can be a concernGenerally favorable, depending on solvent choice

Visualizations

Workflow for Oxidation of 2-Chloro-4-fluoro-3-methyltoluene

start Start: 2-Chloro-4-fluoro-3-methyltoluene oxidation Oxidation (e.g., KMnO4, reflux) start->oxidation workup Work-up (Quench, Filter, Acidify) oxidation->workup purification Purification (Recrystallization) workup->purification product Product: this compound purification->product

Caption: General workflow for the synthesis via oxidation.

Workflow for Grignard Carboxylation

start Start: Aryl Halide grignard Grignard Formation (Mg, Anhydrous Ether) start->grignard carboxylation Carboxylation (CO2) grignard->carboxylation workup Acidic Work-up carboxylation->workup purification Purification workup->purification product Product: this compound purification->product

Caption: General workflow for the Grignard carboxylation route.

Troubleshooting Logic for Low Yield

low_yield Low Yield Observed incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn side_products Side Products Formed? low_yield->side_products reagent_purity Reagent Purity Issue? low_yield->reagent_purity workup_loss Loss During Work-up? low_yield->workup_loss check_time_temp Increase Time/Temp incomplete_rxn->check_time_temp optimize_conditions Optimize Conditions side_products->optimize_conditions purify_sm Purify Starting Material reagent_purity->purify_sm optimize_extraction Optimize Extraction/Purification workup_loss->optimize_extraction

Caption: Troubleshooting decision tree for low product yield.

References

  • Yang, F., Sun, J., Zheng, R., Qiu, W., Tang, J., & He, M. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron, 60(5), 1225-1228. [Link]

  • Tianjin International Bio-pharmaceutical Joint Institute, et al. (2018). CN107556289A.
  • Larsen, E. R., & Hartwig, J. F. (2014). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 114(18), 8921-8976. [Link]

  • Larsen, E. R., & Hartwig, J. F. (2014). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PMC, 4201126. [Link]

  • Yang, F., Sun, J., Zheng, R., Qiu, W., Tang, J., & He, M. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. East China Normal University. [Link]

  • Yang, F., Sun, J., Zheng, R., Qiu, W., Tang, J., & He, M. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. ElectronicsAndBooks. [Link]

  • CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. (n.d.).
  • Oxidation of toluene to benzoic acid via VOTPP catalyst synthesized with an improved method. (2016). ResearchGate. [Link]

  • Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. (2008). ResearchGate. [Link]

  • CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (n.d.).
  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]

  • Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. (2025). JoVE. [Link]

  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.).
  • Beier, P. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC, 3482390. [Link]

  • Soderberg, T. (2024). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. [Link]

  • CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. (2019). ResearchGate. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL BENZOIC ACIDS AND INTERMEDIATES. (n.d.).
  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. (n.d.). PrepChem.com. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-4-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-4-fluoro-3-methylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. As a substituted benzoic acid, its purification requires careful consideration of potential impurities, including isomers and residual starting materials. This guide provides field-proven insights and validated protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthesis pathways, such as those starting from substituted toluenes or through multi-step reactions involving Grignard reagents or diazotization, can introduce specific impurities.[1]

Key potential impurities include:

  • Isomeric Byproducts: Depending on the regioselectivity of the reactions (e.g., chlorination, formylation, or acylation), positional isomers can be formed. For instance, in syntheses involving electrophilic substitution on a substituted toluene ring, ortho- and para-directing effects can lead to a mixture of isomers that are often difficult to separate due to their similar physicochemical properties.[2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 2-chloro-4-fluorotoluene or 2-chloro-4-fluoro-3-methylbenzonitrile, in the crude product.[1]

  • Intermediates: Multi-step syntheses may result in the carry-over of stable intermediates. For example, if the final step is the hydrolysis of a nitrile or an ester, incomplete hydrolysis will leave these precursors in your product.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., from Grignard or coupling reactions) can contaminate the final product if the work-up procedure is not thorough.[1]

  • Byproducts from Side Reactions: Oxidation of the methyl group might be incomplete, or side reactions like decarboxylation under harsh thermal conditions can occur.

A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to identify the number and polarity of impurities, which will guide your purification strategy.[3][4]

Q2: My crude product has a low melting point and appears discolored. Which solvent system is best for recrystallization?

A2: A low or broad melting point indicates the presence of impurities. Recrystallization is often the most effective method for purifying crystalline solids. The key is selecting a solvent (or solvent system) in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures, while impurities are either highly soluble or insoluble at all temperatures.

For substituted benzoic acids, several solvent systems are effective. Given the polarity of the carboxylic acid group and the halogenated aromatic ring, a trial-and-error approach with small quantities is recommended.

Recommended Solvents for Initial Screening:

Solvent/SystemRationale & CommentsReference
Toluene An excellent choice for aromatic compounds. Often provides good crystal morphology.[2]
Methanol/Water Methanol is a good solvent for benzoic acids. Adding water as an anti-solvent can effectively induce crystallization upon cooling.[5]
Ethanol/Water Similar to methanol/water, this is a standard polar protic system effective for many organic acids.[6]
Ethyl Acetate/Hexane A versatile mid-polarity system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity appears, then cool.N/A
Water (acidified) Benzoic acids have low solubility in water. Acidifying the water (e.g., with HCl) can further decrease solubility by suppressing the carboxylate form, but this is less common for purification than for precipitation.[7]

If your product is discolored (typically yellow or brown), this is often due to highly conjugated, polymeric impurities. These can frequently be removed by adding a small amount of activated carbon (charcoal), such as Norite, to the hot solution before filtration.[6] The charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration step.

Q3: My HPLC analysis indicates the presence of an isomeric impurity. How can I separate it?

A3: Separating positional isomers is one of the most significant purification challenges because they often have very similar polarities and solubilities.

  • Fractional Recrystallization: If you are fortunate, the isomers may have sufficiently different solubilities in a particular solvent to be separated by fractional recrystallization. This involves multiple, careful recrystallization steps and can be laborious and may lead to significant yield loss. A patent for a similar compound, 4-fluoro-2-methylbenzoic acid, notes the separation of isomers via recrystallization from toluene.[2]

  • Preparative Chromatography: When recrystallization fails, preparative flash column chromatography is the most reliable method. Substituted benzoic acids can be effectively separated using silica gel.[3] The choice of eluent is critical. A common starting point is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate, with a small amount of acetic or formic acid added (0.5-1%). The acid in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, which prevents peak tailing and improves separation.

A logical approach to developing a separation method is to first screen various solvent systems using TLC.[8]

Workflow for Isomer Separation

G start Crude Product with Isomers tlc TLC Screening (e.g., Hexane:EtOAc +/- Acid) start->tlc check_sep Good Separation on TLC? tlc->check_sep prep_chrom Preparative Flash Column Chromatography check_sep->prep_chrom Yes frac_recrys Attempt Fractional Recrystallization check_sep->frac_recrys No / Marginal check_purity Check Purity of Fractions (TLC/HPLC) prep_chrom->check_purity frac_recrys->check_purity combine Combine Pure Fractions check_purity->combine Fractions are Pure reassess Re-assess Strategy (Try different solvent system) check_purity->reassess Impure end_prod Pure Isomer combine->end_prod reassess->tlc

Caption: Decision workflow for separating isomeric impurities.

Q4: I'm having trouble getting a sharp, symmetrical peak for my compound on a reverse-phase HPLC. What's the issue?

A4: This is a classic problem encountered when analyzing acidic compounds like benzoic acids on standard silica-based C18 columns. The peak tailing you are observing is typically caused by two phenomena:

  • Mixed-Mode Interactions: The carboxylic acid group is acidic and can be partially or fully deprotonated depending on the pH of the mobile phase. This anionic carboxylate can then interact with residual, positively charged silanol groups on the silica backbone of the stationary phase. These secondary ionic interactions, in addition to the primary hydrophobic interactions, cause the peak to tail.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

Troubleshooting Steps:

IssueCauseSolution
Peak Tailing Ionization of the carboxylic acid group.Suppress ionization by adding an acid to the mobile phase. A concentration of 0.05-0.1% of trifluoroacetic acid (TFA) or formic acid is standard practice. This will lower the pH well below the pKa of the carboxylic acid, ensuring it is in its neutral, protonated form.[9]
Poor Peak Shape Column degradation or contamination.Flush the column with a strong solvent (e.g., isopropanol). If this fails, the column may need to be replaced.
Broad Peaks Sample overload.Dilute your sample and re-inject. Ensure the sample solvent is compatible with (ideally weaker than) the initial mobile phase.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general workflow. The choice of solvent must be determined experimentally.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., toluene).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small aliquots of the solvent until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (a spatula tip is often sufficient). Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step removes insoluble impurities and the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation dissolve 1. Dissolve Crude in Min. Hot Solvent decolorize 2. Add Charcoal (Optional) dissolve->decolorize hot_filter 3. Hot Gravity Filtration decolorize->hot_filter cool 4. Cool Slowly to Crystallize hot_filter->cool vac_filter 5. Vacuum Filtration cool->vac_filter wash 6. Wash with Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry

Caption: Step-by-step workflow for a typical recrystallization.

Protocol 2: HPLC Method for Purity Assessment

This is a general-purpose method and may require optimization for your specific instrument and impurity profile.[9]

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 70% A / 30% B, linear gradient to 10% A / 90% B over 15 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Prep Accurately weigh ~1 mg of sample and dissolve in 1 mL of 50:50 Acetonitrile/Water.

References

  • Separation of substituted benzoic acids by ion-pair chromatography. Merck Millipore.
  • Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. ResearchGate.
  • Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. ResearchGate.
  • This compound. MySkinRecipes.
  • CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Google Patents.
  • This compound (CAS 173315-54-3) Properties. Chemcasts.
  • Purification of benzoic acid - US3235588A. Google Patents.
  • This compound Properties vs Temperature | Cp, Density, Viscosity. Chemcasts.
  • Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. PubMed.
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Google Patents.
  • CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Google Patents.
  • CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Google Patents.
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
  • Technical Support Center: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.

Sources

Technical Support Center: Synthesis of 2-Chloro-4-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances encountered during the preparation of this key chemical intermediate. Instead of a generic protocol, we will explore the synthesis through a series of troubleshooting scenarios and frequently asked questions, providing not just solutions but the chemical reasoning behind them.

Troubleshooting Guide: A-Q&A Approach to Common Synthetic Hurdles

This section addresses specific problems you may encounter during your experiments. We focus on the most prevalent and challenging synthetic routes, primarily those involving organometallic intermediates, which offer a direct path to the target molecule but require careful handling of reaction parameters.

Question 1: "My Grignard carboxylation reaction has a very low yield and I'm recovering a lot of my starting aryl halide. What are the likely causes and how can I improve this?"

This is a classic and frequent issue in Grignard-based syntheses. The root causes almost always trace back to the formation and stability of the Grignard reagent itself.

Underlying Causes & Solutions:

  • Moisture and Protic Impurities: Grignard reagents are powerful bases and will react instantly with any source of protons, including water from glassware, solvents, or the atmosphere.[1][2] This quenches the reagent before it can react with carbon dioxide.

    • Solution: Rigorously dry all glassware in an oven (≥120°C) for several hours and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Magnesium Passivation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the aryl halide from initiating.

    • Solution: Before adding your solvent, gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an activator to initiate the reaction.

  • Inefficient Carboxylation Step: The way carbon dioxide is introduced is critical. Simply bubbling CO₂ gas through the solution is often inefficient.

    • Solution: The most reliable method is to pour the Grignard solution onto a large excess of crushed dry ice (solid CO₂).[3] This ensures the Grignard reagent is always in the presence of a high concentration of the electrophile, minimizing side reactions.

dot

Caption: Troubleshooting workflow for low Grignard carboxylation yield.

Question 2: "I've isolated a significant, non-polar, high-molecular-weight byproduct from my Grignard reaction. What is it and how do I prevent its formation?"

The byproduct you are describing is almost certainly the result of a homocoupling reaction (often called a Wurtz-type reaction), leading to a symmetrical biaryl compound.

  • Byproduct Identity: 2,2'-dichloro-4,4'-difluoro-3,3'-dimethyl-1,1'-biphenyl.

Mechanism of Formation: This side reaction is common during the formation of the Grignard reagent. It can occur through a radical mechanism or by the reaction of a newly formed Grignard molecule with a molecule of unreacted aryl halide.[3]

Preventative Measures:

  • Slow Addition: Add the solution of your aryl halide (e.g., 1-bromo-2-chloro-4-fluoro-3-methylbenzene) dropwise to the suspension of magnesium turnings. This maintains a low concentration of the halide, minimizing the chance of it reacting with the Grignard reagent.

  • Temperature Control: The formation of a Grignard reagent is exothermic.[3] Maintain a gentle reflux by controlling the addition rate and using an external cooling bath if necessary. Overheating can favor the homocoupling side reaction.

Byproduct TypeCommon CauseRecommended Solution
Homocoupling Product High local concentration of aryl halide during Grignard formation.Slow, dropwise addition of aryl halide to magnesium. Maintain moderate reaction temperature.
Unreacted Starting Material Incomplete Grignard formation (passivated Mg, moisture).Activate magnesium; ensure strictly anhydrous conditions.
Ketone/Tertiary Alcohol Grignard reagent attacks the initially formed carboxylate salt.Use a large excess of CO₂ (dry ice); ensure low temperature during addition.
Question 3: "My synthesis via ortho-lithiation of 1-chloro-3-fluoro-2-methylbenzene is giving me a mixture of isomeric acids after carboxylation. How can I improve regioselectivity?"

Directed ortho-metalation (DoM) is a powerful tool, but its selectivity is dictated by the directing ability of the substituents on the aromatic ring.[4] In your starting material, both the fluoro and chloro groups can direct the lithiation.

Understanding Directing Group Effects:

  • Fluorine: A powerful ortho-directing group for lithiation. The deprotonation will preferentially occur at a position adjacent to the fluorine atom.[5]

  • Chlorine: Also an ortho-directing group, but generally weaker than fluorine.

  • Methyl Group: Not a directing group for ortho-lithiation; instead, its benzylic protons can be abstracted under certain conditions (see Question 4).

Optimizing for the Desired Isomer:

Given the hierarchy of directing groups, lithiation should occur primarily ortho to the fluorine atom. If you are seeing other isomers, it could be due to harsh reaction conditions or an inappropriate lithiating agent.

  • Choice of Base: For this substrate, n-butyllithium (n-BuLi) at low temperatures is typically sufficient. If side reactions are an issue, a bulkier or less reactive base like lithium diisopropylamide (LDA) can sometimes provide higher selectivity, though it may require longer reaction times or slightly elevated temperatures.

  • Temperature Control: DoM reactions are exquisitely sensitive to temperature. The initial lithiation should be conducted at very low temperatures (typically -78 °C) to ensure kinetic control, which favors deprotonation at the most electronically favored site (ortho to fluorine).[6] Allowing the reaction to warm prematurely can lead to equilibration and loss of regioselectivity.

Question 4: "My lithiation and carboxylation of 2-chloro-4-fluoro-3-methyltoluene resulted in 2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid. What happened?"

You have experienced a classic case of benzylic lithiation instead of the intended aromatic C-H activation (ortho-lithiation). The benzylic protons on the methyl group are also acidic (pKa ~41) and can be removed by a strong base.[7]

Competition Between Aromatic vs. Benzylic Lithiation:

The outcome of this competition depends heavily on the base used and the reaction conditions.

  • Alkyllithiums (n-BuLi, s-BuLi): These bases are small and highly reactive, and in the presence of a directing group like fluorine, they will typically favor ortho-lithiation of the aromatic ring.

  • Lithium Amide Bases (LDA, LiTMP): These are bulkier, non-nucleophilic bases that often show a higher preference for abstracting the more sterically accessible benzylic protons.[7]

dot

Caption: Competing pathways of ortho-lithiation vs. benzylic lithiation.

To favor the desired benzoic acid product:

  • Use n-butyllithium or sec-butyllithium as your base.

  • Maintain a reaction temperature of -78 °C during the lithiation step.

  • Ensure your starting material is pure, as impurities can sometimes alter the reaction pathway.

Frequently Asked Questions (FAQs)

Q1: How do I effectively purify the final product from common byproducts?

A multi-step purification strategy is often best.

  • Acid-Base Extraction: This is the most powerful first step. After the reaction workup, dissolve the crude product in an organic solvent like ethyl acetate. Wash with a saturated sodium bicarbonate solution. Your desired carboxylic acid will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities (like the homocoupling byproduct or unreacted starting material) in the organic layer.[8] You can then re-acidify the aqueous layer with concentrated HCl to precipitate your pure product, which can be collected by filtration.

  • Recrystallization: If isomeric acid impurities are present, recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) can be highly effective at isolating the desired isomer.

Q2: What are the most critical safety precautions for this synthesis?

  • Pyrophoric Reagents: Organolithium reagents (n-BuLi, s-BuLi) are pyrophoric and will ignite on contact with air. They must be handled exclusively under an inert atmosphere using proper syringe and cannula techniques.

  • Exothermic Reactions: The formation of Grignard reagents and their subsequent carboxylation are exothermic.[3] Always have an ice bath ready to control the reaction temperature.

  • Dry Ice Handling: Dry ice (-78.5 °C) can cause severe frostbite. Handle it only with appropriate insulating gloves.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. All operations must be conducted in a well-ventilated fume hood, away from any potential ignition sources.[3]

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents.
  • ChemicalBook. (n.d.). 2-Chloro-4-fluorobenzoic acid synthesis.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Chemistry LibreTexts. (2025, January 19). Preparing Carboxylic Acids.
  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents.
  • Snieckus, V. (n.d.). Directed (ortho) Metallation.
  • ResearchGate. (2025, August 6). Synthesis of Substituted Phenols by Directed ortho-Lithiation.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
  • Journal of Molecular Catalysis A: Chemical. (2002). Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides.

Sources

Technical Support Center: Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzoic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in their synthetic routes. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Troubleshooting Side-Chain Oxidation of Alkylbenzenes

The oxidation of an alkyl side-chain on a benzene ring is a classic and powerful method for synthesizing benzoic acids. However, it is not without its challenges, particularly concerning reaction control and substrate scope.

Q1: My potassium permanganate (KMnO₄) oxidation of an alkylbenzene is sluggish, and the purple color persists even after prolonged heating. What's going wrong?

A1: This is a common issue that typically points to one of three problems: poor solubility/phase transfer, insufficient activation of the substrate, or incorrect reaction conditions.

  • Causality & Solution:

    • Phase Transfer Issues: Potassium permanganate is soluble in water, while your alkylbenzene substrate is not. For the reaction to occur, the permanganate ion must come into contact with the alkyl group. If the reaction is sluggish, it's likely due to a low interfacial area between the two phases.

      • Troubleshooting: Introduce a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). The PTC transports the MnO₄⁻ anion into the organic phase, dramatically accelerating the reaction.

    • Lack of Benzylic C-H Bond: The permanganate oxidation mechanism is believed to proceed via abstraction of a hydrogen atom at the benzylic position (the carbon directly attached to the ring).[1][2] If your substrate is, for example, tert-butylbenzene, it lacks a benzylic hydrogen and will be resistant to oxidation under these conditions.[1][2]

      • Troubleshooting: Verify that your starting material has at least one benzylic hydrogen. If not, this synthetic route is unsuitable.

    • Incorrect pH: While often performed under alkaline conditions, the reactivity of permanganate is highly pH-dependent.[3] Acidic conditions can create a more powerful oxidant (HMnO₄), but may also lead to unwanted side reactions on sensitive substrates.[4][5] Alkaline conditions are generally preferred for converting alkylbenzenes to the corresponding benzoate salt.[1][3]

      • Troubleshooting: Ensure the reaction is sufficiently alkaline, typically by adding sodium carbonate or sodium hydroxide.[1] The reaction mixture should be heated under reflux to ensure a reasonable reaction rate.[3]

Q2: My oxidation reaction worked, but my yield of benzoic acid is very low after acidification and workup. Where did my product go?

A2: Low yield after a seemingly successful reaction (i.e., the permanganate was consumed) often points to issues in the workup and purification steps.

  • Causality & Solution:

    • Premature Precipitation: During the reaction, the intermediate is the water-soluble sodium or potassium salt of the benzoic acid. Upon acidification, the water-insoluble benzoic acid precipitates. If you acidify a very concentrated solution, the product can trap impurities or be difficult to filter.

    • Incomplete Acidification: You must add enough acid to fully protonate all the benzoate salt formed.

      • Troubleshooting: After the reaction is complete (the purple color is gone and a brown MnO₂ precipitate has formed), filter the hot mixture to remove the manganese dioxide. Cool the filtrate and then carefully acidify with a strong acid like HCl until the solution is acidic to litmus paper.[6] The benzoic acid should precipitate as a white solid.

    • Loss During Filtration/Washing: Benzoic acid has some solubility in cold water, and this solubility increases with temperature.[7][8][9]

      • Troubleshooting: Cool the acidified mixture in an ice bath to minimize the solubility of your product before filtration.[6] Wash the collected crystals with a minimal amount of ice-cold water to remove residual inorganic salts without dissolving a significant amount of the product.[8]

Workflow for a Typical KMnO₄ Oxidation

Below is a diagram illustrating the key decision points and steps in a typical side-chain oxidation.

Grignard_Troubleshooting Start Low Yield of Benzoic Acid CheckByproduct What is the major byproduct? Start->CheckByproduct Biphenyl Biphenyl/Homocoupling Product CheckByproduct->Biphenyl Wurtz Coupling Ketone Ketone Byproduct CheckByproduct->Ketone Over-addition StartMaterial Unreacted Starting Material CheckByproduct->StartMaterial Reaction Failure SolveWurtz Solution: - Slow, dropwise addition of halide - Control reaction temperature Biphenyl->SolveWurtz SolveKetone Solution: - Pour Grignard solution onto excess crushed dry ice Ketone->SolveKetone SolveFailure Solution: - Rigorously dry all glassware/solvents - Activate Mg with I₂ or crushing StartMaterial->SolveFailure

Caption: Decision tree for diagnosing common failures in Grignard carboxylation reactions.

Section 3: Troubleshooting Hydrolysis of Benzonitriles

Hydrolysis of benzonitriles is a robust method, but can be problematic for substrates with sensitive functional groups or when incomplete conversion is an issue.

Q1: My nitrile hydrolysis (acidic or basic) has stalled, and I'm left with a mixture of the nitrile, the corresponding benzamide, and the benzoic acid. How can I drive the reaction to completion?

A1: This indicates that the reaction conditions are not harsh enough to hydrolyze the intermediate amide. The hydrolysis of an amide to a carboxylic acid is often the rate-limiting step. [10]

  • Causality & Solution:

    • Insufficient Hydrolysis Conditions: Standard refluxing in aqueous acid or base may not be sufficient, especially for sterically hindered nitriles or those with electron-withdrawing groups, which deactivate the nitrile/amide toward hydrolysis.

      • Troubleshooting (Basic Hydrolysis): Increase the concentration of the base (e.g., use 6M NaOH). Alternatively, switch to a higher-boiling solvent like ethylene glycol to allow for higher reaction temperatures. [11] * Troubleshooting (Acidic Hydrolysis): Use a more concentrated acid, such as 50% v/v H₂SO₄. Be aware that strongly acidic and hot conditions can cause unwanted side reactions like sulfonation of the aromatic ring. [10]

Section 4: General Purification & Characterization FAQs

Q1: I've synthesized my crude benzoic acid, but how do I choose the best solvent for recrystallization?

A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. [12][13]For benzoic acid and its derivatives, water is often a good first choice due to its low cost and safety. [7][13]However, solubility can vary greatly with substitution.

  • Solvent Selection Strategy:

    • Start with Water: Benzoic acid itself is sparingly soluble in cold water but much more soluble in boiling water, making it an excellent candidate. [7][9] 2. Use Solvent Mixtures: If the compound is too soluble in hot water to crystallize well upon cooling, or not soluble enough, a mixed solvent system can be effective. A common choice is an ethanol/water mixture. [12]Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly.

    • Other Solvents: For less polar derivatives, solvents like aqueous acetic acid, benzene, or petroleum ether may be suitable. [12]Always perform small-scale tests to find the optimal solvent or solvent pair.

Table 1: Common Recrystallization Solvents for Benzoic Acids
Solvent/SystemSuitable ForProsCons
WaterUnsubstituted and polar substituted benzoic acidsInexpensive, non-toxic, non-flammableMay not dissolve non-polar derivatives well
Ethanol/WaterWide range of polaritiesHighly tunable for different substratesRequires careful determination of the correct ratio
Acetic Acid/WaterGood for moderately polar compoundsEffective at dissolving many derivativesPungent odor, requires thorough drying
Toluene/HeptaneNon-polar substituted benzoic acidsGood for removing polar impuritiesFlammable, requires careful handling

Section 5: Experimental Protocols

Protocol 1: Purification of Crude Benzoic Acid by Recrystallization from Water

This protocol provides a step-by-step method for purifying a solid organic compound based on differences in solubility. [13][14]

  • Dissolution: Place the crude benzoic acid (e.g., 2.0 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of boiling water (start with ~50 mL) and a boiling chip. [14]Heat the mixture on a hot plate, swirling gently until the solid is completely dissolved. If it does not dissolve, add small portions of hot water until a clear solution is obtained. [13]2. Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. [13]3. Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. [7][13]This step removes insoluble impurities and the activated charcoal. Work quickly to prevent the benzoic acid from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. [7]If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation. [7]5. Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. [7][14]6. Washing & Drying: Wash the crystals in the funnel with a small amount of ice-cold water. [15]Allow air to be drawn through the crystals for several minutes to help dry them, then transfer the solid to a watch glass to dry completely.

References

  • Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange. [Link]

  • The Recrystallization of Benzoic Acid. University of Missouri-St. Louis. [Link]

  • Recrystallization of Benzoic Acid. St. Olaf College. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros. [Link]

  • The chemical oxidation of alkyl benzene sulfonates with potassium permanganate. Scholars' Mine, Missouri S&T. [Link]

  • Preparation of Benzoic Acid (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]

  • Troubleshooting my grignard reactions. Reddit r/chemistry. [Link]

  • Recrystallisation of benzoic acid. YouTube. [Link]

  • Purification of benzoic acid.
  • Purification of Benzoic Acid by Crystallization. MeitY OLabs, YouTube. [Link]

  • Write reaction showing conversion of Benzonitrile into benzoic acid. Filo. [Link]

  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com. [Link]

  • EXP13 Hydrolysis of Benzonitrile. Scribd. [Link]

  • Is there a correlation between substituents of benzoic acid and it's acidity? Quora. [Link]

  • THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS. UBC Library Open Collections. [Link]

  • The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions. ResearchGate. [Link]

  • How do you improve the percent yield in Grignard reaction? Quora. [Link]

  • Mechanism of arene side chain oxidation by permanganate. Chemistry Stack Exchange. [Link]

  • Process for preparing substituted benzoic acid.
  • 65 questions with answers in BENZOIC ACIDS. ResearchGate. [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]

  • 17.2: Substituted Benzoic Acids. Chemistry LibreTexts. [Link]

  • Producing Benzoic Acid. Save My Exams. [Link]

  • Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. YouTube. [Link]

  • Grignard successes and failures. Sciencemadness Discussion Board. [Link]

  • Synthesis of Benzoic Acid from Benzonitrile. YouTube. [Link]

  • Synthesis of benzonitriles from substituted benzoic acid.

Sources

Dehalogenation side reactions in "2-Chloro-4-fluoro-3-methylbenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-3-methylbenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during their synthetic work. As your virtual Senior Application Scientist, my goal is to equip you with the knowledge to not only identify and solve common issues, particularly the persistent challenge of dehalogenation, but also to understand the underlying chemical principles to proactively optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and challenges encountered during the synthesis of this compound, primarily focusing on the Grignard-based carboxylation route.

1. What is the most probable synthetic route for this compound that is prone to dehalogenation?

A common and direct approach is the carboxylation of a Grignard reagent formed from a halogenated precursor. A plausible precursor for this synthesis is 1-bromo-2-chloro-4-fluoro-3-methylbenzene. The Grignard reagent is then reacted with carbon dioxide to yield the desired carboxylic acid.[1]

2. I am observing a significant amount of a byproduct with a lower molecular weight than my target molecule. Could this be a dehalogenation product?

Yes, this is a strong possibility. Dehalogenation, specifically hydrodehalogenation where a halogen atom is replaced by a hydrogen atom, is a known side reaction in Grignard syntheses, especially with polyhalogenated aromatic compounds.[2] The resulting byproduct, 4-fluoro-3-methylbenzoic acid, would have a lower molecular weight.

3. What are the primary causes of dehalogenation during the Grignard reaction?

Several factors can contribute to dehalogenation:

  • Presence of Protic Solvents: Grignard reagents are potent bases and will react with any source of protons, such as water or alcohols, leading to the formation of the corresponding alkane (in this case, the dehalogenated arene).[3]

  • Reaction with Starting Material: The formed Grignard reagent can react with the unreacted aryl halide in a process that can lead to dehalogenation.

  • Radical Mechanisms: The formation of Grignard reagents can involve radical intermediates, which can abstract hydrogen atoms from the solvent, leading to dehalogenated byproducts.[2]

  • Temperature: Higher reaction temperatures can promote side reactions, including dehalogenation.

4. Can I use lithium-halogen exchange as an alternative to the Grignard reaction?

Yes, lithium-halogen exchange is a viable and often preferred alternative for the synthesis of organometallic intermediates from aryl halides.[4][5] This method can sometimes offer better yields and fewer side reactions compared to Grignard reagent formation, especially for complex substrates. The resulting aryllithium species can then be carboxylated with carbon dioxide.

II. Troubleshooting Guide: Dehalogenation Side Reactions

This section provides a detailed, step-by-step guide to diagnose and mitigate dehalogenation side reactions during the synthesis of this compound via the Grignard route.

A. Plausible Experimental Protocol (Grignard-based)

The following is a plausible experimental protocol for the synthesis of this compound, based on established procedures for similar compounds.[1]

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Activate the magnesium by adding a small crystal of iodine.

  • In a separate flame-dried dropping funnel, prepare a solution of 1-bromo-2-chloro-4-fluoro-3-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction.

  • Once the reaction has started (indicated by a color change and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Bubble dry carbon dioxide gas through the solution or pour the Grignard solution onto an excess of crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding aqueous HCl (1 M).

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

B. Diagnosing Dehalogenation

The first step in troubleshooting is to confirm the presence and quantify the extent of the dehalogenation side reaction.

Recommended Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective technique to identify and quantify the desired product and the dehalogenated byproduct (4-fluoro-3-methylbenzoic acid).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can be used to identify the characteristic signals of both the desired product and the dehalogenated impurity.

C. Troubleshooting Matrix

The following table outlines common causes of dehalogenation and provides corresponding troubleshooting strategies.

Observation Potential Cause Troubleshooting Strategy & Explanation
Low yield of desired product and high percentage of dehalogenated byproduct. Presence of moisture or other protic impurities. Action: Rigorously dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents. Ensure the starting aryl halide is free of any protic impurities. Rationale: Grignard reagents are highly basic and will be quenched by any source of protons, leading to the formation of the corresponding hydrodehalogenated arene.[3]
Dehalogenation increases with reaction time. Reaction of Grignard reagent with unreacted aryl halide. Action: Add the aryl halide slowly and maintain a consistent, gentle reflux to ensure it reacts with the magnesium as it is added, minimizing its concentration in the solution. Rationale: This minimizes the opportunity for the formed Grignard reagent to react with the starting material.
Inconsistent results and varying levels of dehalogenation between batches. Variable quality of magnesium. Action: Use high-quality magnesium turnings. Activate the magnesium surface just before use by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Rationale: A clean, active magnesium surface is crucial for the efficient formation of the Grignard reagent and can help to minimize side reactions.[6]
Significant dehalogenation even with dry conditions and activated magnesium. Radical-mediated hydrogen abstraction from the solvent. Action: Consider using a different solvent, such as diethyl ether, which may be less prone to hydrogen abstraction by radical intermediates. Alternatively, perform the reaction at a lower temperature, if the Grignard formation can still be initiated. Rationale: The formation of Grignard reagents can proceed through radical intermediates that can abstract hydrogen atoms from the solvent.[2]
D. Visualization of Reaction Pathways

The following diagrams illustrate the desired reaction pathway and the competing dehalogenation side reaction.

G cluster_desired Desired Carboxylation Pathway A 1-bromo-2-chloro-4-fluoro-3-methylbenzene B 2-chloro-4-fluoro-3-methylphenylmagnesium bromide (Grignard Reagent) A->B + Mg, THF C Magnesium Carboxylate Intermediate B->C + CO2 D This compound (Desired Product) C->D + H3O+ G cluster_side_reaction Dehalogenation Side Reaction Pathway E 2-chloro-4-fluoro-3-methylphenylmagnesium bromide (Grignard Reagent) G 4-fluoro-3-methylbenzoic acid (Dehalogenated Byproduct) E->G Protonation F Proton Source (e.g., H2O, ROH, or solvent) F->G

Caption: Competing dehalogenation side reaction.

III. Advanced Troubleshooting: Alternative Synthetic Routes

If dehalogenation remains a significant issue despite optimizing the Grignard reaction conditions, consider these alternative synthetic strategies.

A. Lithium-Halogen Exchange

This method involves the reaction of an organolithium reagent (typically n-butyllithium or sec-butyllithium) with the aryl halide to form an aryllithium species, which is then carboxylated.

Advantages:

  • Often proceeds more cleanly and at lower temperatures than Grignard formation. [4]* Can be more tolerant of certain functional groups.

Experimental Considerations:

  • Requires strictly anhydrous and anaerobic conditions.

  • The choice of organolithium reagent and reaction temperature is crucial for selectivity.

B. Directed Ortho-Metalation (DoM)

If a suitable directing group is present on the aromatic ring, directed ortho-metalation can be a powerful tool for regioselective carboxylation. For example, if the starting material were a phenol or an aniline derivative, the hydroxyl or amino group could direct lithiation to the ortho position. [7][8][9][10][11] Advantages:

  • High regioselectivity.

  • Can be used to synthesize highly substituted benzoic acids that are difficult to access by other means.

Experimental Considerations:

  • Requires a suitable directing group on the aromatic ring.

  • The choice of base (e.g., n-BuLi, s-BuLi, LDA) and reaction conditions is critical.

The following diagram illustrates the logical flow for troubleshooting persistent dehalogenation issues.

G Start Persistent Dehalogenation in Grignard Synthesis Option1 Optimize Grignard Conditions (See Troubleshooting Matrix) Start->Option1 Option2 Alternative Synthetic Route Start->Option2 Success Successful Synthesis of Desired Product Option1->Success Dehalogenation Minimized SubOption2A Lithium-Halogen Exchange Option2->SubOption2A SubOption2B Directed Ortho-Metalation (if applicable) Option2->SubOption2B SubOption2A->Success SubOption2B->Success

Caption: Troubleshooting logic for dehalogenation.

IV. References

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal. [Link]

  • Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. PubMed. [Link]

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. ACS Publications. [Link]

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. ACS Publications. [Link]

  • Directed Ortho -Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. ResearchGate. [Link]

  • 2-chloro-4-fluorobenzoic acid and preparation method thereof. Google Patents.

  • Alkyl Halides to Carboxylic Acids. Chemistry Steps. [Link]

  • Two of the methods for converting alkyl halides to carboxylic aci... Study Prep in Pearson+. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Organic Chemistry Portal. [Link]

  • 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

  • CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. ResearchGate. [Link]

  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. [Link]

  • lithium halogen exchange #1 revised. [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Google Patents.

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • IDEALS at the University of Illinois. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. [Link]

  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com. [Link]

  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Google Patents.

  • (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. [Link]

  • Grignard Reaction Mechanism. YouTube. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Recrystallization of 2-Chloro-4-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 2-Chloro-4-fluoro-3-methylbenzoic acid via recrystallization. This resource is tailored for researchers, scientists, and drug development professionals to navigate the nuances of purifying this specific halogenated aromatic carboxylic acid. Here, we synthesize fundamental principles with practical, field-proven insights to empower you to overcome common challenges and achieve high-purity crystalline material.

Introduction to Recrystallization

Recrystallization is a pivotal technique in synthetic chemistry for the purification of solid compounds. The underlying principle is the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization involves dissolving the impure solid in a minimal amount of a hot solvent in which the compound has high solubility, followed by slow cooling to induce the formation of a crystalline lattice. As the highly ordered crystal structure forms, impurities are excluded and remain in the mother liquor.

For this compound, a polysubstituted benzoic acid derivative, its unique electronic and steric properties influence its solubility and crystallization behavior. This guide provides a structured approach to troubleshooting and optimizing the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: I am unsure which solvent to use for the recrystallization of this compound. Where do I start?

A1: The golden rule of solvent selection is "like dissolves like". However, for recrystallization, the ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. Given the aromatic and carboxylic acid functionalities of this compound, solvents with moderate polarity are a good starting point.

Based on the solubility of structurally similar compounds, such as 3-methylbenzoic acid which is soluble in ethanol, acetone, and dichloromethane[1], and 2-chloro-4-fluorobenzoic acid which is soluble in 95% ethanol[2][3][4], we can infer suitable solvents. A systematic approach to solvent screening is highly recommended. Start with small-scale solubility tests in a variety of solvents.

Q2: My compound "oils out" instead of crystallizing upon cooling. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute (for this compound, the melting point is approximately 188 °C[5]). It can also be caused by a high concentration of impurities, which can depress the melting point of the mixture.

To remedy this, you can:

  • Add more solvent: This will keep the compound in solution at a lower temperature, potentially below its melting point.

  • Lower the temperature at which the solution is saturated: Add a small amount of a co-solvent in which the compound is less soluble (a "non-solvent") to the hot solution until it becomes slightly turbid, then add a few drops of the hot primary solvent to redissolve the oil.

  • Cool the solution more slowly: This allows more time for nucleation and ordered crystal growth.

Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?

A3: This is a common issue, often due to supersaturation or using an excessive amount of solvent. Here are several techniques to induce crystallization:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystallization.

  • Reducing the solvent volume: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and re-saturate the solution.

  • Cooling in an ice bath: Further lowering the temperature will decrease the solubility of your compound and may promote crystallization. This should be done after attempting the above methods, as rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q4: The recovery of my purified compound is very low. What are the possible reasons?

A4: Low recovery can be attributed to several factors:

  • Using too much solvent: This is the most common reason, as a significant portion of your compound will remain dissolved in the mother liquor even at low temperatures.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper or in the funnel.

  • Multiple recrystallizations: Each recrystallization step will inevitably lead to some loss of product.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can redissolve some of your product.

To improve recovery, ensure you use the minimum amount of hot solvent required for dissolution and pre-heat your filtration apparatus to prevent premature crystallization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Compound does not dissolve in hot solvent Incorrect solvent choice; insufficient solvent.Try a more polar solvent (e.g., ethanol, isopropanol). If some dissolution occurs, add more hot solvent in small increments.
Colored impurities in crystals Colored impurities not removed during the process.Add a small amount of activated charcoal to the hot solution before filtration. Use a minimal amount to avoid adsorbing your product.
Crystals are very fine and powdery Solution cooled too rapidly.Allow the solution to cool slowly and undisturbed at room temperature before placing it in an ice bath.
Oiling out High impurity concentration; solvent boiling point too high.Add more solvent, use a mixed solvent system, or select a solvent with a lower boiling point.
No crystal formation Supersaturation; too much solvent used.Induce crystallization by scratching, seeding, or reducing solvent volume.
Low recovery Excessive solvent use; premature crystallization.Use the minimum amount of hot solvent; pre-heat filtration apparatus.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale preliminary experiments.

1. Solvent Selection:

  • Place approximately 20-30 mg of the crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) to each test tube at room temperature. Observe the solubility.

  • Gently heat the test tubes with solvents in which the compound was insoluble at room temperature. Observe if the compound dissolves.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. A suitable solvent will show low solubility at room temperature and high solubility when hot, with good crystal formation upon cooling. Based on the properties of similar compounds, an ethanol/water or isopropanol/water mixture may be effective. A patent for a related compound suggests toluene could also be a viable option[6].

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent and swirl the flask.

  • Continue adding small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Place a short-stemmed funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.

  • Heat the filtration apparatus by pouring a small amount of the hot solvent through it.

  • Quickly pour the hot solution of your compound through the filter paper.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal yield.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

6. Drying:

  • Allow the crystals to dry completely on the filter paper by drawing air through them.

  • The final product can be further dried in a desiccator or a vacuum oven at a temperature well below its melting point.

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis Start Start with Crude This compound Solvent_Selection Solvent Selection (Small-scale tests) Start->Solvent_Selection Dissolution Dissolve in Minimal Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if insoluble impurities) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Collection Collect Crystals (Vacuum Filtration) Crystallization->Collection Washing Wash with Ice-Cold Solvent Collection->Washing Drying Dry Crystals Washing->Drying End Pure Crystalline Product Drying->End Analysis Characterize (Melting Point, etc.) End->Analysis

Caption: A typical workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization cluster_oiling Oiling Out cluster_no_crystals No Crystal Formation cluster_low_yield Low Yield Start Problem Encountered Oiling_Out Compound 'oils out' Start->Oiling_Out No_Crystals No crystals form upon cooling Start->No_Crystals Low_Yield Low recovery of product Start->Low_Yield Add_Solvent Add more hot solvent Oiling_Out->Add_Solvent Try first Change_Solvent Use a mixed solvent system Add_Solvent->Change_Solvent If ineffective Cool_Slower Cool solution more slowly Change_Solvent->Cool_Slower Also consider Scratch Scratch inner surface of flask No_Crystals->Scratch Try first Seed Add a seed crystal Scratch->Seed If available Reduce_Solvent Evaporate some solvent Seed->Reduce_Solvent If supersaturation is not the issue Minimize_Solvent Use minimum hot solvent Low_Yield->Minimize_Solvent Primary cause Preheat_Funnel Pre-heat filtration apparatus Minimize_Solvent->Preheat_Funnel For hot filtration Minimal_Wash Wash with minimal cold solvent Preheat_Funnel->Minimal_Wash During collection

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • 3-Methylbenzoic acid - Solubility of Things. (n.d.). Retrieved from [Link]

  • Recrystallization: Types, Techniques and Applications. (n.d.). Nova Science Publishers. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • 2-Chloro-4-fluorobenzoic acid | 2252-51-9. (n.d.). AA Blocks. Retrieved from [Link]

  • Van Hook, A. (1961). Crystallization: Theory and Practice.
  • Van Hook, A. (1961). Crystallization: Theory and Practice.
  • Shugar, G. J., & Ballinger, J. T. (2012). Chemical Technicians' Ready Reference Handbook (5th ed.).
  • Theory, Scope, and Methods of Recrystallization. (n.d.). Retrieved from [Link]

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • 3-Methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Solvent design for crystallization of carboxylic acids. (2025, August 7). ResearchGate. Retrieved from [Link]

  • (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). (n.d.). PubChem. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • 2-Chloro-4-fluorobenzoic acid. (n.d.). Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013, August 30). Retrieved from [Link]

  • Utilization of oriented crystal growth for screening of aromatic carboxylic acids cocrystallization with urea. (n.d.). Semantic Scholar. Retrieved from [Link]

  • m-Toluic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025, April 6). Reddit. Retrieved from [Link]

  • Solubility of benzoic acid in pure solvents and binary mixtures. (2010, November 11). University of Limerick. Retrieved from [Link]

  • Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. (2025, November 26). ResearchGate. Retrieved from [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (n.d.). CoLab.
  • 4.4 Solubility. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of halogenated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these molecules. Halogenated aromatics often exhibit distinct physicochemical properties that require specialized approaches for successful separation. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome common hurdles in your purification workflows.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the chromatographic purification of halogenated aromatic compounds. Each issue is presented with potential causes and actionable solutions.

Issue 1: Poor Resolution Between Halogenated Aromatic Isomers

You Observe: Co-elution or broad, overlapping peaks of isomers (e.g., positional isomers of dichlorobenzene).

Probable Causes & Solutions:

  • Insufficient Stationary Phase Selectivity: Standard C18 columns often separate based on hydrophobicity, which can be very similar for isomers. The key is to exploit other interaction mechanisms.

    • Solution: Employ a stationary phase that offers alternative selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) phases can provide π-π interactions, which will differ based on the position of the halogen on the aromatic ring.[1][2] For particularly challenging separations, consider columns with fullerene (C70) stationary phases, which can leverage halogen-π interactions.[3] The strength of these interactions increases with the size of the halogen (F < Cl < Br < I), providing a powerful tool for separating different halogenated species.[3]

  • Inadequate Mobile Phase Optimization: The mobile phase composition is a critical factor in achieving selectivity.[4][5]

    • Solution: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and its ratio with the aqueous phase.[4] Sometimes, simply adjusting the column temperature can improve resolution.[1] For ionizable halogenated aromatics, adjusting the mobile phase pH can significantly alter retention and selectivity.[5]

  • Suboptimal Flow Rate: A flow rate that is too high can lead to band broadening and decreased resolution.

    • Solution: Optimize the flow rate. Lower flow rates generally increase resolution but also extend run times.[4]

Experimental Protocol: Method Development for Isomer Separation
  • Initial Scouting: Begin with a standard C18 column and a generic gradient (e.g., 5-95% acetonitrile in water over 20 minutes) to assess the initial separation.

  • Stationary Phase Screening: If resolution is poor, screen columns with alternative selectivities, such as Phenyl-Hexyl and PFP phases.

  • Mobile Phase Optimization: For the most promising stationary phase, optimize the mobile phase.

    • Test different organic modifiers (acetonitrile and methanol).

    • Adjust the gradient slope and time.

    • If applicable, evaluate the effect of pH by adding buffers.[4]

  • Temperature Optimization: Evaluate the separation at different column temperatures (e.g., 25°C, 40°C, 60°C).[1]

Issue 2: Peak Tailing of Halogenated Aromatic Compounds

You Observe: Asymmetrical peaks with a pronounced "tail," which can compromise quantification and resolution.[6][7]

Probable Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with polar functional groups on your halogenated aromatic compound, causing tailing.[6][8]

    • Solution 1: Use a modern, high-purity, end-capped column to minimize exposed silanols.[7][8]

    • Solution 2: Modify the mobile phase to suppress silanol interactions. For basic compounds, adding a small amount of a basic modifier like triethylamine (TEA) can help.[9][10] For acidic compounds, adding an acidic modifier like acetic acid or trifluoroacetic acid (TFA) can improve peak shape.[9] Lowering the mobile phase pH (≤ 3) can also protonate silanols and reduce unwanted interactions.[6][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[7][11]

    • Solution: Reduce the sample concentration or injection volume.[11] If all peaks are tailing, this is a likely cause.[7]

  • Column Contamination or Degradation: Accumulation of strongly retained impurities or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11]

Troubleshooting Peak Tailing Workflow

G start Peak Tailing Observed check_overload Reduce Sample Load (Concentration/Volume) start->check_overload check_mobile_phase Modify Mobile Phase (Add modifier, adjust pH) check_overload->check_mobile_phase No Improvement problem_solved Problem Resolved check_overload->problem_solved Tailing Improves check_column Use End-capped Column or Alternative Phase check_mobile_phase->check_column No Improvement check_mobile_phase->problem_solved Tailing Improves flush_column Flush Column with Strong Solvent check_column->flush_column No Improvement check_column->problem_solved Tailing Improves replace_column Replace Column flush_column->replace_column No Improvement flush_column->problem_solved Tailing Improves replace_column->problem_solved

Caption: A systematic workflow for troubleshooting peak tailing.

Issue 3: Compound Decomposition on the Column

You Observe: Recovery of your target compound is low, and new, unexpected peaks appear in the chromatogram.

Probable Causes & Solutions:

  • Instability on Silica or Alumina: Some halogenated aromatic compounds can be sensitive to the acidic nature of silica gel or the basic/acidic nature of alumina, leading to degradation.[12]

    • Solution 1: Test the stability of your compound by spotting it on a TLC plate and letting it sit for a period before eluting. If a new spot appears, your compound is likely unstable on that stationary phase.[12]

    • Solution 2: Switch to a less reactive stationary phase. For flash chromatography, Florisil can be a good alternative.[12] In HPLC, consider polymer-based or hybrid stationary phases.[8]

    • Solution 3: Deactivate the silica gel by adding a small percentage of a modifier like triethylamine to the mobile phase to neutralize acidic sites.[12]

Issue 4: Irreproducible Retention Times

You Observe: The retention time of your compound shifts between injections.

Probable Causes & Solutions:

  • Mobile Phase Issues: Improperly prepared or unstirred mobile phase can lead to changes in composition over time.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. For buffered mobile phases, ensure the buffer is fully dissolved and within its effective pH range.

  • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • System Leaks or Pump Issues: Leaks in the system or inconsistent pump performance will lead to flow rate fluctuations.

    • Solution: Systematically check for leaks, particularly at fittings.[13] If pressure is fluctuating, there may be air in the pump or faulty check valves.[13][14]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column for purifying halogenated aromatic compounds?

A1: While there is no single "best" column, a C18 (octadecylsilane) column is a good starting point for method development due to its versatility.[2] However, for closely related isomers or compounds with similar hydrophobicity, a Phenyl-Hexyl or PFP (pentafluorophenyl) column is often a better choice due to their ability to engage in π-π interactions.[1][2]

Q2: How do I choose between Normal-Phase and Reversed-Phase chromatography?

A2: The choice depends on the polarity of your compound and the impurities you are trying to remove.

  • Reversed-Phase (RP): Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[2] This is the most common mode and is suitable for a wide range of polarities. Non-polar compounds are retained longer.

  • Normal-Phase (NP): Uses a polar stationary phase (e.g., silica, alumina) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[15] This mode is excellent for separating non-polar compounds and isomers. Polar compounds are retained longer.

Q3: What are the key safety precautions when handling halogenated aromatic compounds?

A3: Many halogenated aromatic compounds are toxic, potentially carcinogenic, and environmentally persistent.[9][16]

  • Engineering Controls: Always handle these compounds in a certified chemical fume hood.[16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves (consider double gloving for highly permeable solvents like dichloromethane), safety glasses or goggles, and a lab coat.[16][17][18]

  • Waste Disposal: Dispose of all waste containing halogenated compounds in designated, properly labeled hazardous waste containers.[19]

  • Spill Management: Be prepared for spills. Have a spill kit with absorbent materials readily available.[16]

Q4: My halogenated compound is chiral. How do I separate the enantiomers?

A4: The separation of enantiomers requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP).[20]

  • CSP Selection: There are many types of CSPs, including those based on polysaccharides (e.g., cellulose, amylose), proteins, and Pirkle-type phases.[20] The selection of the appropriate CSP often requires screening several different columns.

  • Techniques: Chiral separations are commonly performed using HPLC, Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[21][22]

Q5: Which detector is best for halogenated aromatic compounds?

A5: The choice of detector depends on the chromatographic technique and the specific compound.

  • HPLC: A UV-Vis detector is most common, as aromatic rings are strong chromophores.

  • GC: For trace analysis, an Electron Capture Detector (ECD) is highly sensitive and selective for halogenated compounds.[23][24] A mass spectrometer (MS) is also an excellent choice, providing both quantification and structural information.[23] A Halogen Specific Detector (XSD) offers high selectivity for halogenated compounds over hydrocarbons.[25]

Q6: How can I confirm the purity of my final compound?

A6: Purity should be confirmed using orthogonal methods, which are techniques that separate based on different chemical or physical principles.[26][27]

  • Example: If you purify your compound using reversed-phase HPLC, you could confirm its purity using a different chromatographic method like GC-MS or by a non-chromatographic technique such as Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. For water content, Karl-Fischer titration is a standard method.[28]

Data Summary Table: Stationary Phase Selection Guide
Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (ODS) HydrophobicGeneral purpose, separation based on polarity.[2]
Phenyl-Hexyl π-π, HydrophobicAromatic compounds, isomers, alternate selectivity to C18.[1][2]
PFP π-π, Dipole-Dipole, HydrophobicHalogenated compounds, positional isomers, polar aromatics.[1][29]
Silica/Alumina Adsorption (Polar)Normal-phase separation of non-polar compounds and isomers.[15][30]
Chiral Phases Chiral RecognitionSeparation of enantiomers.[20]
General Purification Workflow

G start Crude Halogenated Aromatic Compound sample_prep Sample Preparation (Dissolution, Filtration) start->sample_prep method_dev Method Development (TLC or Analytical HPLC/GC) sample_prep->method_dev select_mode Select Mode (NP, RP, Chiral) method_dev->select_mode select_column Select Stationary Phase select_mode->select_column optimize_mobile_phase Optimize Mobile Phase select_column->optimize_mobile_phase prep_chrom Preparative Chromatography optimize_mobile_phase->prep_chrom fraction_analysis Analyze Fractions (TLC, HPLC/GC) prep_chrom->fraction_analysis combine_pure Combine Pure Fractions & Evaporate Solvent fraction_analysis->combine_pure purity_check Purity Confirmation (Orthogonal Method) combine_pure->purity_check final_product Purified Product purity_check->final_product

Caption: A general workflow for the purification of halogenated aromatic compounds.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Alaee, M., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry, 51, 1-36. Available at: [Link]

  • Ishizuka, N., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(46), 10766-10772. Available at: [Link]

  • Hooker, D. B., & DeZwaan, J. (1989). Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. Applied Spectroscopy, 43(2), 236-240.
  • Washington State University Environmental Health & Safety. Halogenated Solvents. Available at: [Link]

  • Restek. Troubleshooting Guide. Available at: [Link]

  • Davidson Analytical Services. Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Available at: [Link]

  • MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents. Available at: [Link]

  • Zhang, J. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent Technologies. Available at: [Link]

  • U.S. Environmental Protection Agency. Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. Available at: [Link]

  • Vanderbilt University Environmental Health and Safety. Halogenated Solvents. Available at: [Link]

  • Towson University. Safety in Organic Chemistry Laboratory. Available at: [Link]

  • Mastelf Technologies. (2024). How to Get Rid of Peak Tailing in Chromatography. Available at: [Link]

  • Organomation. Chromatography Sample Preparation Guide. Available at: [Link]

  • GMP Insiders. (2023). Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Chrom Tech, Inc. (2025). Fundamentals of Sample Preparation for Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Available at: [Link]

  • Westlab. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]

  • Hawach Scientific. (2025). How to Choose the Right Stationary Phase or FLASH Column. Available at: [Link]

  • BUCHI. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]

  • Agilent Technologies. Sample Preparation Fundamentals for Chromatography. Available at: [Link]

  • Majors, R. E. (2015). Overview of Sample Preparation.
  • University of Rochester Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Phenomenex. Troubleshooting Guide. Available at: [Link]

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 496-500.
  • Li, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1165.
  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Available at: [Link]

  • Wikipedia. Chiral column chromatography. Available at: [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Available at: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Available at: [Link]

  • ChromTalk. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube. Available at: [Link]

  • ResearchGate. (2025). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Available at: [Link]

  • ChemCon GmbH. Identity determination and purity testing. Available at: [Link]

Sources

Identifying impurities in "2-Chloro-4-fluoro-3-methylbenzoic acid" samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Chloro-4-fluoro-3-methylbenzoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in samples of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable process-related impurities in a sample of this compound?

A1: The impurity profile of this compound is highly dependent on its synthetic route. A common synthetic pathway for substituted benzoic acids involves the oxidation of the corresponding substituted toluene.[1][2] For this specific molecule, a likely precursor is 2-chloro-4-fluoro-3-methyltoluene. Therefore, potential process-related impurities could include:

  • Starting Materials: Unreacted 2-chloro-4-fluoro-3-methyltoluene.

  • Intermediates: Aldehyde or benzyl alcohol analogues, resulting from incomplete oxidation.

  • Isomeric Impurities: Positional isomers of the starting material or the final product that may have formed during synthesis. For example, isomers where the chloro, fluoro, or methyl groups are in different positions on the benzene ring.

  • Reagent-Related Impurities: Residual catalysts (e.g., cobalt or manganese salts) or solvents used in the synthesis and purification steps.[1][2]

Q2: What are the likely degradation pathways for this compound?

A2: Understanding potential degradation pathways is crucial for developing stability-indicating analytical methods.[3][4][5] Forced degradation studies, where the sample is subjected to stress conditions like acid, base, oxidation, heat, and light, can help elucidate these pathways.[3][4][6] For this compound, potential degradation products could arise from:

  • Decarboxylation: Loss of the carboxylic acid group, particularly under thermal stress, to form 1-chloro-3-fluoro-2-methylbenzene.

  • Hydrolysis: While the chloro and fluoro substituents on the aromatic ring are generally stable, extreme pH and heat could potentially lead to hydrolysis, replacing a halogen with a hydroxyl group.

  • Oxidative Degradation: The methyl group could be further oxidized or the aromatic ring could be opened under strong oxidative conditions.

  • Photodegradation: Exposure to UV light can sometimes lead to dehalogenation or other complex reactions.[4]

Q3: What is a "stability-indicating method," and why is it important for impurity analysis?

A3: A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix.[7][8][9] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing such methods.[8][9][10][11] The importance of a stability-indicating method lies in its ability to provide a clear and accurate picture of the sample's purity and stability over time, which is a critical requirement for regulatory submissions and ensuring the safety and efficacy of a drug product.[5][6]

Troubleshooting Guide: Impurity Identification Workflow

This section provides a systematic approach to identifying unknown impurities in your this compound samples.

Problem: An unknown peak is observed in the HPLC chromatogram of my sample.

This is a common issue in the analysis of synthesized compounds. The following workflow will guide you through the process of identifying this unknown peak.

Workflow for Unknown Peak Identification

G A Start: Unknown Peak Detected in HPLC B Step 1: Verify System Suitability & Sample Prep A->B C Is the peak reproducible? B->C D Troubleshoot HPLC System / Re-prepare Sample C->D No E Step 2: Forced Degradation Studies C->E Yes D->B F Does the peak intensity increase under stress conditions? E->F G Hypothesize: Degradation Product F->G Yes H Hypothesize: Process-Related Impurity F->H No I Step 3: Mass Spectrometry (LC-MS) G->I H->I J Obtain Mass-to-Charge Ratio (m/z) I->J K Step 4: Propose Elemental Composition J->K L Step 5: Structural Elucidation (MS/MS, NMR) K->L M Identify Structure of Impurity L->M N End: Impurity Identified M->N

Caption: Workflow for identifying an unknown peak in an HPLC chromatogram.

Step-by-Step Troubleshooting and Protocols

Causality: Before investing significant time in identifying an unknown peak, it's crucial to ensure it's not an artifact from the analytical system or sample preparation. Ghost peaks, carryover from previous injections, or contaminants from solvents or vials can all appear as unknown peaks.

Protocol:

  • Blank Injection: Inject the mobile phase and diluent as a blank to check for any peaks originating from the solvent system.

  • System Suitability: Run a system suitability standard to confirm that the HPLC system is performing within specifications (e.g., retention time repeatability, peak asymmetry, theoretical plates).

  • Reproducibility: Re-inject the same sample to confirm that the unknown peak is reproducible in terms of retention time and area.

  • Fresh Sample Preparation: Prepare a fresh sample from the original batch of this compound to rule out any degradation or contamination during the initial sample preparation.

Causality: If the peak is real and reproducible, the next step is to determine if it's a degradation product or a process-related impurity. Forced degradation studies intentionally stress the sample to accelerate the formation of degradation products.[3][4][6] If the unknown peak's area increases significantly under these conditions, it is likely a degradant.

Protocol: Forced Degradation of this compound

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).[4]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[4]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.[4]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample at 105°C for 48 hours, then dissolve and analyze.

    • Photolytic Degradation: Expose the solid sample to UV light (e.g., 254 nm) for 48 hours, then dissolve and analyze.[4]

  • Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to a control sample. Look for the growth of existing peaks or the appearance of new ones. A degradation of 5-20% is generally considered appropriate for these studies.[4]

Stress ConditionTypical ObservationPotential Impurity Formed
Acid Hydrolysis Minimal degradation expected.Possible minor hydrolysis of halogen.
Base Hydrolysis Potential for some degradation.Possible minor hydrolysis of halogen.
**Oxidation (H₂O₂) **Potential for new peaks.Oxidized methyl group or ring-opened products.
Thermal Potential for a new, earlier eluting peak.Decarboxylation product.
Photolytic Potential for new peaks.Dehalogenated products or dimers.

Causality: Once you have a hypothesis about the origin of the impurity, the next step is to determine its mass. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that provides the mass-to-charge ratio (m/z) of the compounds eluting from the HPLC column. This is a critical piece of information for proposing a molecular formula.

Protocol: LC-MS Analysis

  • Method Transfer: Transfer your HPLC method to an LC-MS system. You may need to replace non-volatile mobile phase buffers (e.g., phosphate) with volatile ones (e.g., ammonium formate or formic acid).

  • Ionization Source: Use an appropriate ionization source, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like carboxylic acids. Run in both positive and negative ion modes to maximize the chances of detecting the parent ion. For a carboxylic acid, negative ion mode is often more sensitive ([M-H]⁻).

  • Data Acquisition: Acquire full-scan MS data to obtain the m/z of the unknown peak.

Causality: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide a highly accurate mass measurement. This allows you to propose a limited number of possible elemental compositions for the unknown impurity, significantly narrowing down the potential structures.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Analyze the sample using an LC-HRMS system.

  • Use the accurate mass of the unknown peak to calculate possible elemental compositions using software.

  • Filter the results based on chemical feasibility (e.g., reasonable number of rings and double bonds, presence of expected atoms like C, H, O, Cl, F).

Causality: While MS provides the mass and potential formula, it doesn't definitively reveal the structure. Tandem Mass Spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation. MS/MS fragments the ion of interest and the resulting fragmentation pattern provides clues about its structure. NMR provides detailed information about the chemical environment of each atom in the molecule.[12][13]

Protocol: Structural Elucidation

  • MS/MS Analysis:

    • Perform a product ion scan on the m/z of the unknown impurity.

    • Analyze the fragmentation pattern. For example, a loss of 44 Da often corresponds to the loss of CO₂ from a carboxylic acid.

  • NMR Analysis:

    • If the impurity can be isolated (e.g., by preparative HPLC) or is present in sufficient quantity, acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra.[12][13][14]

    • The chemical shifts, coupling constants, and integration of the signals will provide detailed structural information to confirm the identity of the impurity.[12][13][15]

References

  • Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). Google Cloud.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Testing in Pharma. (2025-11-05). ResolveMass Laboratories Inc.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025-03-27). Lhasa Limited.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • (PDF) Stability indicating HPLC method development - a review. ResearchGate.
  • Stability-Indicating HPLC Method Development. vscht.cz.
  • Stability Indicating HPLC Method Development and Validation. SciSpace.
  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry.
  • Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Proprep.
  • Supplementary Information. The Royal Society of Chemistry.
  • Process for preparing substituted benzoic acid. Google Patents.
  • Benzoic Acid and Derivatives. ResearchGate.

Sources

Technical Support Center: Optimizing Derivatization of 2-Chloro-4-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 2-Chloro-4-fluoro-3-methylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.

Introduction: Why Derivatize this compound?

This compound is a substituted aromatic carboxylic acid. Its unique substitution pattern, featuring an electron-withdrawing chlorine and fluorine atoms alongside a methyl group, makes it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Derivatization of the carboxylic acid group is a fundamental step to create esters and amides, which are pivotal functional groups in a vast array of biologically active molecules.[2][3] This guide will walk you through the most common derivatization pathways—esterification and amidation—providing practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for derivatizing the carboxylic acid of this compound?

A1: The two most common and synthetically valuable derivatization reactions for this carboxylic acid are esterification and amidation .[4]

  • Esterification involves reacting the carboxylic acid with an alcohol, typically in the presence of an acid catalyst or after conversion to a more reactive intermediate like an acyl chloride.[5] This is often done to modify the compound's polarity, solubility, and pharmacokinetic properties.

  • Amidation involves coupling the carboxylic acid with a primary or secondary amine. This is one of the most frequent transformations in medicinal chemistry, as the amide bond is a cornerstone of peptides, proteins, and numerous synthetic drugs.[2][6] Due to the lower nucleophilicity of amines compared to alkoxides, this reaction almost always requires an activating agent.

Q2: My starting carboxylic acid is not very soluble. How does this affect my reaction setup?

A2: Poor solubility is a common issue. It's crucial to select a solvent that can dissolve both the benzoic acid derivative and the coupling reagents to a reasonable extent. Common aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are excellent choices. For particularly stubborn solubility issues, gentle heating or the use of a co-solvent system may be necessary. In some cases, converting the carboxylic acid to its carboxylate salt with a non-nucleophilic base can improve solubility in polar aprotic solvents.[7]

Q3: How do I choose the right activating agent for an amidation reaction?

A3: The choice of activating agent is critical and depends on the specific amine you are using, the scale of your reaction, and cost considerations.[8]

  • For simple, non-hindered amines: Converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a cost-effective and highly efficient method.[9]

  • For sensitive or sterically hindered substrates: Peptide coupling reagents are preferred as they operate under milder conditions and minimize side reactions. Common choices include carbodiimides like DCC or EDC (often with additives like HOBt), or uronium/phosphonium salts like HATU, HBTU, or BOP.[2][8] HATU is particularly effective for difficult couplings involving hindered components.

Q4: Can I perform an esterification without using a strong acid catalyst?

A4: Yes. While classic Fischer esterification using a strong acid like H₂SO₄ is common, it is not suitable for substrates with acid-labile functional groups.[9] Alternative methods include:

  • Activation as an acyl chloride: As with amidation, converting the acid to an acyl chloride with SOCl₂ followed by the addition of the alcohol is highly effective.

  • Carbodiimide coupling: Reagents like DCC or EDC can be used to couple carboxylic acids directly with alcohols, often in the presence of a catalyst like DMAP (4-Dimethylaminopyridine).

  • Alkylation of the carboxylate: The carboxylic acid can be deprotonated with a base (e.g., Cs₂CO₃, K₂CO₃) to form the carboxylate salt, which can then be alkylated with an alkyl halide (e.g., methyl iodide, ethyl bromide).[4]

Troubleshooting Guide: Common Problems & Solutions

Low yields, incomplete conversion, and unexpected side products are common hurdles. This section provides a systematic approach to diagnosing and solving these issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion (Starting material remains)1. Insufficient Activation: The activating agent (e.g., SOCl₂, HATU) is not effectively converting the carboxylic acid to a reactive intermediate. 2. Poor Reagent Quality: Reagents (especially coupling agents and bases) may have degraded due to moisture or improper storage. 3. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Increase Equivalents: Add a slight excess (1.1-1.2 eq.) of the activating agent. 2. Check Reagents: Use fresh, anhydrous solvents and new bottles of hygroscopic reagents. 3. Increase Temperature: Gently heat the reaction (e.g., to 40 °C), monitoring for decomposition by TLC.
Side Product Formation 1. Double Addition (Amidation): If using an acyl chloride, the amine can act as a base to deprotonate another equivalent of amine, which then reacts. 2. Epimerization: If your amine or acid has a chiral center, harsh conditions or certain coupling reagents can cause racemization. 3. Reaction with Solvent: Reactive intermediates may react with solvents like DMF or alcohols.1. Use a Non-Nucleophilic Base: Add an external base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. 2. Use Racemization-Suppressing Additives: For peptide couplings, additives like HOBt or HOAt are essential. Use coupling reagents known for low racemization (e.g., HATU). 3. Choose an Inert Solvent: Switch to a non-reactive solvent like DCM or THF.
Difficult Product Purification 1. Excess Reagents/Byproducts: Water-soluble byproducts from coupling agents (e.g., DCU from DCC) can complicate extraction. 2. Similar Polarity: The product and starting material may have very similar Rf values on TLC, making column chromatography challenging.1. Aqueous Washes: Use acidic (e.g., 1M HCl) and basic (e.g., sat. NaHCO₃) washes to remove basic and acidic impurities. For DCC byproducts, filter the crude reaction mixture before workup.[10] 2. Optimize Chromatography: Test different solvent systems for column chromatography. If separation is still poor, consider converting the product to a different derivative for purification, followed by deprotection.[11]
Troubleshooting Workflow Diagram

The following diagram illustrates a logical decision-making process for troubleshooting a low-yielding derivatization reaction.

G cluster_yes cluster_no cluster_sm_yes cluster_side_yes cluster_side_no cluster_sm_no start Reaction Complete? (Check by TLC/LC-MS) proceed Proceed to Workup & Purification start->proceed Yes sm_consumed Is Starting Material Consumed? start->sm_consumed No side_products Multiple Spots on TLC/ Unexpected Mass in LC-MS? sm_consumed->side_products Yes check_reagents Verify Reagent Quality: - Use fresh activating agent/base - Ensure anhydrous conditions sm_consumed->check_reagents No check_side_reactions Investigate Side Reactions: - Check reaction temperature - Evaluate reagent compatibility - Consider protecting groups side_products->check_side_reactions Yes product_degradation Product is Unstable: - Lower reaction temperature - Shorten reaction time - Modify workup conditions side_products->product_degradation No increase_conditions Increase Reaction Driving Force: - Increase temperature - Add more equivalents of reagents - Extend reaction time check_reagents->increase_conditions

A decision tree for troubleshooting derivatization reactions.

Experimental Protocols

These protocols provide a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Esterification via Acyl Chloride (Methyl Ester Formation)

This robust, two-step protocol is ideal for creating simple alkyl esters and generally proceeds with high yield.

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in dichloromethane (DCM, approx. 5 mL per 1 g of acid).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C. Caution: Gas evolution (HCl, CO, CO₂) will occur.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the solution becomes clear and gas evolution ceases.

  • Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride, which should be used immediately in the next step.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride in anhydrous DCM (5 mL per 1 g of starting acid).

  • In a separate flask, dissolve anhydrous methanol (3.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM.

  • Cool the acyl chloride solution to 0 °C and add the methanol/base solution dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water. Perform an aqueous workup by washing the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Amidation using HATU Coupling

This protocol is highly effective for a wide range of amines, including those that are less nucleophilic or sterically hindered.[8]

  • To a round-bottom flask, add this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq).

  • Dissolve the solids in an anhydrous aprotic solvent such as DMF or DCM (approx. 10 mL per 1 g of acid).

  • Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 eq), dropwise to the stirred solution at room temperature.

  • Stir the reaction for 2-12 hours. Monitor the consumption of the starting acid by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and perform an aqueous workup. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product by flash column chromatography or recrystallization.

General Derivatization Workflow

The following diagram outlines the essential stages of a successful derivatization campaign, from starting material to a fully characterized final product.

G A Starting Material (2-Chloro-4-fluoro- 3-methylbenzoic acid) B Activation (e.g., SOCl₂ or HATU) A->B C Nucleophile Addition (Alcohol or Amine) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Aqueous Workup & Extraction D->E F Purification (Chromatography or Recrystallization) E->F G Characterization (NMR, MS, IR) F->G

A generalized workflow for carboxylic acid derivatization.

Analytical Methods for Monitoring and Characterization

Proper analytical techniques are crucial for validating your protocol and ensuring the purity of your final compound.

  • Thin Layer Chromatography (TLC): The workhorse for reaction monitoring. A typical mobile phase for these compounds would be a mixture of hexane and ethyl acetate. The carboxylic acid starting material will likely have a low Rf (retention factor), while the less polar ester or amide product will have a higher Rf.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of reaction progress by monitoring the disappearance of the starting material mass and the appearance of the product mass.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile derivatives, particularly simple methyl or ethyl esters.[12][13] The sample may require further derivatization (e.g., silylation) to improve volatility.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural confirmation of the final product. ¹H and ¹³C NMR will confirm the incorporation of the new ester or amide group. ¹⁹F NMR can be used to confirm the integrity of the fluorine substituent on the aromatic ring.

  • Infrared (IR) Spectroscopy: Useful for confirming the functional group transformation. You should see the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of characteristic C=O stretches for the ester (around 1735 cm⁻¹) or amide (around 1650 cm⁻¹).

By combining robust experimental design with careful monitoring and troubleshooting, you can confidently and efficiently synthesize a wide range of valuable derivatives from this compound.

References

  • Chan, P. et al. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. Available at: [Link]

  • University of Toronto. Synthesis of Carboxylic Acids. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

  • Gomez, S. et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • Hussein, M. A. et al. (2023). (A) Amidation and esterification of carboxylic acids and (B) comparison... ResearchGate. Available at: [Link]

  • Mawhinney, J. (2013). How can I purify carboxylic acid? ResearchGate. Available at: [Link]

  • Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science. Available at: [Link]

  • Ning, G. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Ge-chem. Available at: [Link]

  • Health Sciences Authority. (2015). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). RSC Publishing. Available at: [Link]

  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Available at: [Link]

  • Knoblauch, J. M. et al. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology. Available at: [Link]

  • LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Acosta, G. A. et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Available at: [Link]

Sources

Technical Support Center: Interpreting the NMR Spectra of 2-Chloro-4-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectral analysis of 2-Chloro-4-fluoro-3-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the ¹H and ¹³C NMR spectra of this substituted aromatic compound. This guide provides in-depth, field-tested insights and troubleshooting strategies in a practical question-and-answer format.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J in Hz)
COOH10 - 13broad singlet (br s)N/A
Ar-H (H5)7.8 - 8.1doublet of doublets (dd)³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-6
Ar-H (H6)7.1 - 7.4triplet or doublet of doublets (t or dd)³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-10
CH₃2.3 - 2.5singlet (s)N/A

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C=O165 - 175
C-F160 - 165 (doublet, ¹J(C-F) ≈ 240-250 Hz)
C-Cl130 - 135
C-CH₃135 - 140
C-COOH128 - 132
C5125 - 130
C6115 - 120 (doublet, ²J(C-F) ≈ 20-25 Hz)
CH₃15 - 20

Frequently Asked Questions (FAQs) and Troubleshooting

Sample Preparation and General Setup

Q1: What is the recommended sample preparation protocol for obtaining a high-quality NMR spectrum of this compound?

A1: Proper sample preparation is critical for acquiring a high-resolution NMR spectrum. For a small molecule like this (MW < 500 Da), dissolving 5-25 mg in 0.6-0.7 mL of a deuterated solvent is typically sufficient for ¹H NMR, while ¹³C NMR may require a more concentrated sample of 50-100 mg.[2][3]

Step-by-Step Sample Preparation Protocol:

  • Weighing: Accurately weigh the desired amount of your compound in a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Dissolution: Add the deuterated solvent to the vial and gently agitate until the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3][4]

  • Transfer: Carefully transfer the solution to a clean, unscratched 5 mm NMR tube.[2]

  • Labeling: Clearly label the NMR tube with the sample information.[3][5]

dot

Caption: Workflow for NMR Sample Preparation.

¹H NMR Spectra Interpretation

Q2: My carboxylic acid proton (COOH) is either very broad or not visible at all. Is this normal?

A2: Yes, this is a common observation for carboxylic acid protons. The chemical shift of the -COOH proton is highly variable (typically 9-12 ppm) and depends on factors like concentration and the solvent used.[6] It often appears as a broad singlet due to hydrogen bonding and chemical exchange with residual water in the solvent.[7][8][9] In some cases, this peak can be so broad that it's difficult to distinguish from the baseline.[8]

Troubleshooting Steps:

  • D₂O Exchange: To confirm the identity of the -COOH peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the peak to disappear.[6][7][9][10]

Q3: I'm having trouble assigning the two aromatic protons. What should I look for?

A3: The two aromatic protons (H5 and H6) will be split by each other (a ³J coupling of ~8-9 Hz) and by the fluorine atom. The key to assignment is the hydrogen-fluorine coupling:

  • H6 (ortho to F): This proton will exhibit a larger ³J(H-F) coupling, typically in the range of 8-10 Hz.

  • H5 (meta to F): This proton will show a smaller ⁴J(H-F) coupling, around 4-6 Hz.[11]

Therefore, you should look for one doublet of doublets with a larger fluorine coupling (H6) and another with a smaller fluorine coupling (H5).

Q4: I see unexpected peaks in my spectrum. What could be the cause?

A4: Unexpected peaks are often due to impurities in the sample or the NMR solvent.

  • Solvent Impurities: Even high-purity deuterated solvents contain residual protonated solvent and water. For example, CDCl₃ often shows a peak at 7.26 ppm, and water can appear anywhere from 1.5-2.5 ppm depending on the solvent.[12][13][14]

  • Grease/Other Contaminants: Peaks from grease or other laboratory contaminants can also appear.

  • Side Reactions: Impurities could also be byproducts from the synthesis of your compound.

Troubleshooting Workflow: dot

Impurity_Check start Unexpected Peak Observed check_solvent Compare peak position to known solvent impurity tables start->check_solvent is_solvent Is it a known impurity? check_solvent->is_solvent solvent_peak Identify as solvent/water peak is_solvent->solvent_peak Yes check_grease Check for broad, unresolved peaks characteristic of grease is_solvent->check_grease No is_grease Is it likely grease? check_grease->is_grease grease_peak Identify as contaminant is_grease->grease_peak Yes check_synthesis Review synthesis for potential byproducts is_grease->check_synthesis No end Characterize unknown impurity check_synthesis->end

Caption: Decision tree for identifying unexpected NMR peaks.

¹³C NMR Spectra Interpretation

Q5: Why is the peak for the carbon attached to fluorine (C-F) a doublet?

A5: The ¹⁹F nucleus has a spin of I = 1/2, just like a proton. Therefore, it will couple to adjacent ¹³C nuclei. The large one-bond coupling constant (¹J(C-F)) of approximately 240-250 Hz splits the C4 signal into a distinct doublet. You will also observe a smaller two-bond coupling (²J(C-F)) for C6, which will also appear as a doublet with a smaller splitting (around 20-25 Hz).[15]

Q6: Some of my carbon peaks are very weak, especially the carboxyl carbon. Why is this?

A6: The intensity of a ¹³C signal in a standard proton-decoupled experiment is influenced by the Nuclear Overhauser Effect (nOe) and relaxation times.

  • Quaternary Carbons: Carbons with no attached protons (like C1, C2, C3, C4, and the carboxyl carbon) do not benefit as much from the nOe and often have longer relaxation times. This results in weaker signals compared to protonated carbons. The carboxyl carbon is often particularly weak.[8]

  • Acquisition Parameters: To improve the signal-to-noise ratio for these carbons, you can increase the number of scans or adjust the relaxation delay in your NMR experiment.

General Troubleshooting

Q7: My spectrum has very broad peaks and poor resolution. What can I do?

A7: Broad peaks can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized (shimming) for each sample. If the shimming is poor, all peaks will be broad.[10][16] Try re-shimming the instrument.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines.[16] Diluting the sample may help.

  • Insoluble Material: The presence of suspended, undissolved particles can disrupt the magnetic field homogeneity.[4][16] Ensure your sample is fully dissolved and filter if necessary.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

Q8: The baseline of my spectrum is not flat. How can I correct this?

A8: A distorted baseline is a common artifact that can usually be corrected during data processing. Most NMR software packages have a baseline correction function that can be applied to flatten the spectrum. This is often necessary for spectra with very broad signals, like the carboxylic acid proton.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Gregory, T. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Maryland, Baltimore County. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Journal of the American Chemical Society. (1999). NMR Spin−Spin Coupling Constants for Hydrogen Bonds of [F(HF)n]-, n = 1−4, Clusters. Retrieved from [Link]

  • ScienceDirect. (1969). A precise determination of the H-H and H-F couplings in fluorobenzene. Retrieved from [Link]

  • ScienceDirect. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubMed. (1998). Vicinal fluorine-proton coupling constants. Retrieved from [Link]

  • Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • NMR Facility, University of Delaware. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

  • National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Low Resolution Proton NMR Spectra. Retrieved from [Link]

  • YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

  • Chemguide. (n.d.). low resolution nuclear magnetic resonance (nmr) spectra. Retrieved from [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound Properties vs Temperature. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

Preventing byproduct formation in polychlorinated fluorinated aromatic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Maximizing Purity

Welcome to the technical support center for polychlorinated fluorinated aromatic synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize synthetic outcomes. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: I'm observing significant byproduct formation in my fluorination reaction. What are the most common culprits?

Byproduct formation is a frequent challenge in aromatic fluorination, often stemming from the high reactivity of fluorinating agents and the sensitive nature of the substitution reactions.[1] The primary sources of impurities can be broadly categorized as:

  • Isomeric Products: Incorrect regioselectivity leads to a mixture of ortho-, meta-, and para-substituted products. This is heavily influenced by the electronic nature of existing substituents on the aromatic ring and steric hindrance.[2]

  • Hydrodehalogenation: Replacement of a halogen (Cl or F) with a hydrogen atom. This is a common side reaction, particularly when using copper-catalyzed methods with certain fluoride sources.[3]

  • Ether Formation: Nucleophilic attack by residual water, alcohols (used as solvents or present as impurities), or phenol starting materials can lead to the formation of unwanted ether or phenol byproducts.[4] The basicity of some fluoride salts can also promote these side reactions.[3]

  • Protodeborylation: In syntheses using aryl boronic acids (e.g., Suzuki-type couplings), a major side reaction can be the replacement of the boronic acid group with a proton from adventitious water in the reaction system.[5]

  • Starting Material Impurities: Impurities in substrates, reagents, or solvents can act as catalysts for side reactions or inhibit the desired transformation.[1]

Troubleshooting Guide: Specific Synthetic Challenges

This section addresses specific issues encountered during common synthetic procedures for polychlorinated fluorinated aromatics.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction (e.g., Halex reaction) on a polychlorinated aromatic is yielding a mixture of regioisomers instead of the desired selectively fluorinated product. How can I improve selectivity?

Analysis & Solution:

Nucleophilic Aromatic Substitution (Sngcontent-ng-c4006390337="" class="ng-star-inserted">NAr) is a powerful method for introducing fluorine, but its selectivity is critically dependent on the electronic landscape of the substrate. The reaction proceeds via a negatively charged intermediate (Meisenheimer complex), and its stability dictates the reaction's feasibility and regiochemical outcome.

Key Troubleshooting Steps:

  • Re-evaluate Your Substrate's Electronics:

    • Causality: SNAr reactions are most efficient when the aromatic ring is "activated" by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the chlorine atom you want to replace).[6] Halogens themselves are deactivating, but multiple chlorine atoms enhance the ring's electrophilicity.

    • Action: Ensure your target chlorine is sufficiently activated. If you have a choice of starting materials, select one where the target C-Cl bond is most activated by surrounding EWGs. Selective C-F bond functionalization can occur while leaving a chlorine atom intact under the right SNAr conditions.[6]

  • Optimize the Solvent:

    • Causality: Polar aprotic solvents are essential for SNAr reactions. They solvate the cation of the fluoride salt (e.g., K⁺ in KF) without strongly solvating the fluoride anion, thereby increasing its nucleophilicity.

    • Action: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices that can significantly improve reactivity and selectivity.[6] Ensure the solvent is anhydrous, as water can lead to hydrolysis byproducts.[1]

  • Control Reaction Temperature:

    • Causality: The Halex reaction often requires elevated temperatures to proceed.[5] However, excessively high temperatures can provide enough energy to overcome the activation barriers for less favorable substitution pathways, leading to a loss of selectivity and thermal decomposition.[7]

    • Action: Start with the lowest temperature reported for a similar transformation and incrementally increase it. Monitor the reaction progress by GC-MS or LC-MS to find the optimal balance between reaction rate and selectivity.

Optimization Workflow for SNAr Selectivity

start Poor S~N~Ar Selectivity sub Analyze Substrate Electronics (Ortho/Para EWGs) start->sub solv Switch to High-Polarity Aprotic Solvent (e.g., DMSO) sub->solv If electronics are favorable temp Optimize Temperature (Start low, increase gradually) solv->temp reag Use Phase-Transfer Catalyst (e.g., 18-crown-6) with KF temp->reag If reactivity is still low end Improved Regioselectivity reag->end

Caption: Workflow for troubleshooting poor SNAr regioselectivity.

Issue 2: Low Yield and Byproducts in the Balz-Schiemann Reaction

Question: I'm performing a Balz-Schiemann reaction to convert a polychloroaniline to a polychlorofluorobenzene, but my yields are low and I'm seeing a lot of tar-like material. What's going wrong?

Analysis & Solution:

The Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt, is a classic method for aryl fluoride synthesis.[8] However, it is notorious for several issues, including the need for high temperatures, potential for violent decomposition, and substrate-dependent yields.[7][9] The key is careful control over the formation and decomposition of the diazonium salt intermediate.

Key Troubleshooting Steps:

  • Ensure Complete Diazotization at Low Temperature:

    • Causality: The formation of the diazonium salt from the aniline precursor must be performed at low temperatures (typically 0-5 °C) to prevent premature decomposition and side reactions, such as the formation of azo compounds.[9]

    • Action: Use a non-aqueous diazotization method if your substrate is sensitive. For example, using tert-butyl nitrite and BF₃ can sometimes avoid the need to isolate the potentially hazardous diazonium salt.[9]

  • Isolate and Dry the Diazonium Salt Properly:

    • Causality: Aryldiazonium tetrafluoroborates are often stable enough to be isolated.[9] Residual acid or water can lead to competing substitution reactions (forming phenols) during the subsequent heating step. The salt must be thoroughly dry.

    • Action: After filtration, wash the isolated salt with cold ether and dry it completely under vacuum. Handle with care, as dry diazonium salts can be explosive.[9]

  • Optimize the Decomposition (Pyrolysis) Step:

    • Causality: The thermal decomposition follows an SN1-type mechanism, proceeding through a highly reactive aryl cation.[7][8] High temperatures are often required, but this can also lead to charring and decomposition of the starting material or product.[7] The choice of solvent can significantly impact the required temperature and final yield.

    • Action:

      • Solid-State vs. Solvent: Try thermal decomposition of the dry salt without a solvent first. If this leads to decomposition, use a high-boiling, non-polar, or low-polarity solvent like hexane or chlorobenzene, which can enable effective fluorination at lower temperatures.[7][10]

      • Photochemical Decomposition: As an alternative to heat, consider photochemical decomposition using visible light, which can also be more effective in non-polar solvents.[7][10]

Comparative Table: Balz-Schiemann Decomposition Conditions

MethodTemperatureCommon SolventsKey AdvantagesCommon Issues
Thermal (Neat) High (often >120 °C)NoneSimple setupHigh risk of thermal runaway, charring.[7][9]
Thermal (Solvent) 60 - 120 °CHexane, PhCl, TolueneBetter heat control, lower temp possible.[10]Solvent can participate in side reactions.
Photochemical Room Temp - 60 °CHexane, PhClMilder conditions, improved yields for stable salts.[7]Requires specific equipment.
Issue 3: Hydrodehalogenation and Other Side Products

Question: My reaction is producing a significant amount of hydrodehalogenated byproduct (where a Cl or F is replaced by H). How can I prevent this?

Analysis & Solution:

Hydrodehalogenation is a reductive side reaction that can plague various fluorination methods. The source of the hydrogen atom can be residual water, the solvent, or even certain reagents.

Key Troubleshooting Steps:

  • Use Anhydrous and Degassed Reagents/Solvents:

    • Causality: Protic sources are often the culprit. Water, in particular, can be a source of protons. Solvents with labile hydrogens (like THF) can also act as hydrogen donors, especially in radical-mediated or metal-catalyzed processes.[5]

    • Action: Rigorously dry all solvents and reagents before use.[1] Using a solvent with poor hydrogen atom-donating ability, such as perfluorodecalin or dichloromethane, can dramatically improve yields in some cases.[5]

  • Re-evaluate the Catalyst and Fluoride Source:

    • Causality: In copper-catalyzed nucleophilic fluorinations, the choice of fluoride source is critical. While convenient, the basicity of dried fluoride salts like KF or CsF can promote side reactions.[3] The formation of hydrodehalogenated side products is a known challenge with Cu(I)/AgF systems for fluorinating aryl iodides.[3]

    • Action: Consider alternative fluorinating agents. Modern electrophilic reagents like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) often offer cleaner reactions with fewer reductive byproducts compared to some nucleophilic methods.[1][11]

Logical Flow for Minimizing Hydrodehalogenation

start Hydrodehalogenation Byproduct Detected dry Ensure Rigorously Anhydrous & Degassed Conditions start->dry solvent Switch to Solvent with Low H-Donating Ability (e.g., DCM) dry->solvent If problem persists reagent Evaluate Alternative Fluorinating Agent/Catalyst solvent->reagent If solvent change is insufficient end Minimized Byproduct reagent->end

Caption: Troubleshooting workflow for hydrodehalogenation byproducts.

Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is the first step in troubleshooting. A combination of analytical techniques is often necessary for unambiguous structure elucidation.

Step-by-Step Protocol: Sample Analysis by GC-MS and NMR

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture.

    • Dilute with a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Filter through a small plug of silica gel to remove baseline non-volatile materials if necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Purpose: To separate volatile components and obtain their mass-to-charge ratio (m/z) and fragmentation patterns, allowing for identification of the desired product and byproducts.[12]

    • Method:

      • Inject the prepared sample into a GC-MS equipped with a capillary column suitable for separating aromatic isomers (e.g., DB-5ms).

      • Run a temperature gradient program to ensure separation of components with different boiling points.

      • Analyze the resulting mass spectra. Look for the molecular ion peak [M]⁺ of the expected product.

      • Identify byproduct peaks by comparing their retention times and mass spectra to known standards or by interpreting their fragmentation patterns. For example, a hydrodehalogenated product will have a molecular weight that is ~34.5 Da less (for Cl) or ~18 Da less (for F) than the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the structure, connectivity, and isomeric purity of the main product and isolated byproducts. ¹⁹F NMR is particularly crucial.[13]

    • Method:

      • Purify the main components from the crude mixture using column chromatography.[14]

      • Dissolve the purified samples in a deuterated solvent (e.g., CDCl₃).

      • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

      • In the ¹⁹F NMR, the chemical shift and coupling constants provide definitive information about the fluorine's environment. The presence of multiple signals in the ¹⁹F spectrum of the "pure" product indicates an isomeric mixture.

References
  • Technical Support Center: Overcoming Regioselectivity Challenges in Fluorination - Benchchem. (n.d.).
  • Aromatic Fluorination by Decomposition of Triazenes in Ionic Liquids. (2004). ResearchGate.
  • Hull, K. L., Anani, W. Q., & Sanford, M. S. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development. ACS Publications.
  • Understanding and Controlling Byproduct Formation. (2025). Benchchem.
  • Narayan, R., & Eng, K. W. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research. ACS Publications.
  • Norris, J. (2018, March 30). Halogenation of benzene - fluorination and iodination. YouTube.
  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. (2023). The Doyle Group - UCLA.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). PMC - NIH.
  • Recent advances in late-stage monofluorination of natural products and their derivatives. (2024). Royal Society of Chemistry.
  • Current Trends in Practical Fluorination Chemistry. (n.d.). Thermo Fisher Scientific.
  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (1999). The Journal of Organic Chemistry. ACS Publications.
  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2020). PubMed Central.
  • Monofluorinated analogues of polychlorinated biphenyls (F-PCBs): synthesis using the Suzuki-coupling, characterization, specific properties and intended use. (2001). PubMed.
  • Separation of extracts from biological tissues into polycyclic aromatic hydrocarbon, polychlorinated biphenyl and polychlorinated dibenzo-p-dioxin/polychlorinated dibenzofuran fractions prior to analysis. (1991). PubMed.
  • FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. (2021). Fluorine notes.
  • The Balz-Schiemann Reaction. (2019). Scientific Update.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR.
  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2020). ResearchGate.
  • Balz–Schiemann reaction. (n.d.). Wikipedia.
  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2025). Request PDF - ResearchGate.
  • Zeng, Y., & Hu, J. (2015). Recent advances in green fluorine chemistry. ROC - Dove Medical Press.

Sources

Technical Support Center: Improving the Solubility of 2-Chloro-4-fluoro-3-methylbenzoic acid for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-Chloro-4-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound in various reaction conditions. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the inherent properties of this compound (CAS No: 173315-54-3) is the first step in predicting its behavior in different solvents.[1][2] Key properties include:

PropertyValueSignificance for Solubility
Molecular Weight188.58 g/mol [1][2]A moderate molecular weight suggests that solubility will be heavily influenced by the functional groups rather than sheer size.
Melting Point188 °C[1]The high melting point indicates strong intermolecular forces in the solid state, which must be overcome by the solvent for dissolution to occur.
Calculated Boiling Point333.32 °C[1]This high boiling point is typical for a substituted benzoic acid and reflects its low volatility.
pKa(Estimated) ~3-4As a carboxylic acid, the pKa is crucial. At a pH above its pKa, the compound will deprotonate to form a more soluble carboxylate salt.
StructureHalogenated and methylated benzoic acidThe presence of a polar carboxylic acid group, a nonpolar methyl group, and electronegative chloro and fluoro groups creates a molecule with mixed polarity, influencing its interaction with different solvents.

Q2: In which common organic solvents is this compound expected to be most soluble?

A2: Based on its structure, a classic substituted benzoic acid, its solubility profile will follow the "like dissolves like" principle, with some nuances. Generally, it will be most soluble in polar aprotic solvents and polar protic solvents that can engage in hydrogen bonding with the carboxylic acid group. Its solubility is expected to be significantly lower in non-polar solvents.

Qualitative Solubility Overview

SolventSolvent TypeExpected SolubilityRationale
Dimethylformamide (DMF)Polar AproticHighly SolubleThe polar nature of DMF can effectively solvate the benzoic acid.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleSimilar to DMF, DMSO is a strong polar solvent capable of disrupting the crystal lattice.
Tetrahydrofuran (THF)Polar AproticSolubleTHF is a good general-purpose solvent for many organic compounds.
Methanol (MeOH)Polar ProticSolubleMethanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution.[3][4]
Ethanol (EtOH)Polar ProticSolubleSimilar to methanol, ethanol is an effective solvent for benzoic acids.[3][4]
Acetonitrile (MeCN)Polar AproticModerately SolubleWhile polar, its solvating power for carboxylic acids can be less than DMF or DMSO.
Ethyl Acetate (EtOAc)Moderately PolarSparingly SolubleOffers a balance of polarity but may not be sufficient for high concentrations.[3][4]
Dichloromethane (DCM)Non-PolarPoorly SolubleThe non-polar nature of DCM is not ideal for dissolving a polar carboxylic acid.
TolueneNon-PolarPoorly SolubleSimilar to DCM, toluene is a non-polar solvent and a poor choice for this compound.
WaterPolar ProticSparingly Soluble[5][6]The non-polar benzene ring limits its solubility in water despite the polar carboxylic acid group.[4][6]

Q3: How does pH impact the aqueous solubility of this compound?

A3: The aqueous solubility of this compound is highly dependent on pH.[7][8][9] As a carboxylic acid, it exists in equilibrium between its protonated (acidic) form and its deprotonated (carboxylate salt) form. In acidic to neutral conditions (pH < pKa), the less soluble protonated form predominates. In basic conditions (pH > pKa), it deprotonates to form the significantly more water-soluble carboxylate salt. Therefore, adding a base like sodium hydroxide or potassium carbonate can dramatically increase its concentration in aqueous solutions.

Troubleshooting Guide

Issue 1: The compound is not dissolving sufficiently in my chosen reaction solvent.

  • Root Cause Analysis: The polarity of your solvent may not be optimal for dissolving this compound. The concentration you are trying to achieve may also be too high for the given solvent.

  • Solution 1: Employ a Co-solvent System. The use of a co-solvent can modify the overall polarity of the solvent system to better match that of the solute.[8][10][11] For instance, if your reaction requires a less polar solvent like toluene, adding a small amount of a polar aprotic solvent like DMF or THF can significantly improve solubility.

  • Solution 2: Gentle Heating. For many compounds, solubility increases with temperature.[4][5] Gentle heating of the solvent while stirring can help dissolve the compound. Always be mindful of the boiling point of your solvent and the thermal stability of your reactants.

  • Solution 3: Sonication. Applying ultrasonic waves can help to break down solid agglomerates and accelerate the dissolution process.

Issue 2: My reaction is heterogeneous (solid starting material present) and appears to be stalling.

  • Root Cause Analysis: A heterogeneous reaction mixture can lead to slow reaction kinetics due to the limited surface area of the solid reactant.

  • Solution 1: Convert to a More Soluble Salt in-situ. If your reaction conditions are compatible with a basic environment, you can add a base (e.g., triethylamine, potassium carbonate) to form the more soluble carboxylate salt of this compound. This will bring the acid into the solution phase, allowing it to react more readily.

  • Solution 2: Phase-Transfer Catalysis. For reactions in biphasic systems (e.g., an aqueous phase and an organic phase), a phase-transfer catalyst can be employed. The catalyst can transport the deprotonated carboxylate from the aqueous phase to the organic phase where the reaction occurs.

Issue 3: I need to perform a reaction in a non-polar solvent, but my compound is insoluble.

  • Root Cause Analysis: The inherent polarity mismatch between this compound and a non-polar solvent makes direct dissolution challenging.

  • Solution: Derivatization to an Ester. A common strategy is to first convert the carboxylic acid to its corresponding methyl or ethyl ester. Esters are generally much more soluble in non-polar organic solvents. This ester can then be used in the subsequent reaction.

Experimental Protocols

Protocol 1: Solubility Enhancement via Co-solvency

  • Solvent Selection: Choose a primary reaction solvent that is required for your chemical transformation but in which this compound has poor solubility.

  • Co-solvent Addition: To your reaction vessel containing the primary solvent and this compound, add a polar aprotic co-solvent (e.g., DMF, DMSO, or THF) dropwise while stirring.

  • Observation: Continue adding the co-solvent until the solid has completely dissolved.

  • Optimization: Note the volume of co-solvent required. It is advisable to use the minimum amount necessary to achieve dissolution to avoid potential complications with your reaction or product purification.

Protocol 2: In-situ Salt Formation for Improved Solubility

  • Setup: To a stirred solution of your reaction solvent, add this compound.

  • Base Addition: Add a suitable base (e.g., triethylamine, diisopropylethylamine for organic solvents, or sodium carbonate/bicarbonate for aqueous solutions) in a stoichiometric amount (or slight excess).

  • Dissolution: Stir the mixture. The formation of the salt should lead to the dissolution of the solid.

  • Reaction Initiation: Once the solution is homogeneous, proceed with the addition of your other reagents.

Visualization of Solubility Strategies

Below are diagrams illustrating the key concepts for improving the solubility of this compound.

G cluster_0 Solubility Challenge cluster_1 Solution Pathways Solid Compound Solid Compound Co-solvency Co-solvency Solid Compound->Co-solvency Add Polar Co-solvent Salt Formation Salt Formation Solid Compound->Salt Formation Add Base Heating Heating Solid Compound->Heating Increase Temperature Dissolved Compound Dissolved Compound Co-solvency->Dissolved Compound Salt Formation->Dissolved Compound Heating->Dissolved Compound

Caption: Strategies to enhance the dissolution of this compound.

G start Start: Insoluble Compound step1 Is the reaction compatible with a base? start->step1 step2a Add a suitable base to form the soluble salt in-situ. step1->step2a Yes step2b Can a co-solvent be tolerated? step1->step2b No end End: Homogeneous Reaction Mixture step2a->end step3a Add a minimal amount of a polar co-solvent (e.g., DMF, THF). step2b->step3a Yes step3b Consider gentle heating or sonication. step2b->step3b No step3a->end step3b->end

Caption: Decision workflow for troubleshooting solubility issues.

Safety Information

Always consult the Safety Data Sheet (SDS) before handling this compound.[12][13][14][15]

  • Hazards: May cause skin and eye irritation.[12][13][15] Avoid breathing dust.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13][14][15]

  • Handling: Use in a well-ventilated area.[12][13] Wash hands thoroughly after handling.[13][14][15]

This technical guide provides a starting point for addressing the solubility challenges of this compound. The optimal solution will always be dependent on the specific requirements of your reaction.

References

  • This compound (CAS 173315-54-3) Properties. Chemcasts.
  • This compound Properties vs Temperature | Cp, Density, Viscosity. Chemcasts.
  • (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid) | C11H10ClF3O5S | CID - PubChem. PubChem.
  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube.
  • This compound | CymitQuimica. CymitQuimica.
  • How to Improve Carboxylic Acid Extraction Processes?. Patsnap Eureka.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery.
  • Why Does Benzoic Acid Not Dissolve in Water? Everything You Need to Know. Echemi.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET.
  • Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents. Benchchem.
  • 2-chloro-4-fluorobenzoic acid and preparation method thereof. Google Patents.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Why is benzoic acid not easily extracted into water?. Quora.
  • SAFETY DATA SHEET.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?. Guidechem.
  • Understanding Benzoic Acid Solubility: A Comprehensive Guide. Guidechem.
  • Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. Google Patents.
  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.
  • The Effects of pH on Solubility. Chemistry LibreTexts.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate. Benchchem.
  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Google Patents.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. ResearchGate.
  • Overcoming solubility issues with 4-Fluoro-3-hydroxybenzoic acid in reactions. Benchchem.
  • Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Quora.
  • Properties of Common Organic Solvents.
  • Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-4-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving the sterically hindered and electron-deficient substrate, 2-Chloro-4-fluoro-3-methylbenzoic acid . Our aim is to equip you with the scientific rationale behind experimental choices to navigate the complexities of your synthetic challenges.

Introduction: Navigating the Challenges of a Polysubstituted Aryl Chloride

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The aryl chloride bond is less reactive than its bromide or iodide counterparts, necessitating highly active catalyst systems.[1][2] Furthermore, the ortho-methyl group introduces steric hindrance, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. The presence of a free carboxylic acid can also lead to complications, including potential catalyst deactivation or unwanted side reactions. This guide will provide you with starting points and optimization strategies for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main hurdles are the lower reactivity of the C-Cl bond, steric hindrance from the ortho-methyl group, and potential interference from the carboxylic acid moiety. The electron-withdrawing nature of the fluorine and carboxylic acid groups can modulate the reactivity of the aryl chloride. Careful selection of a sterically demanding and electron-rich ligand is crucial to promote the challenging oxidative addition step.[1][2]

Q2: Can the carboxylic acid group interfere with the catalytic cycle?

A2: Yes, the carboxylic acid can deprotonate under basic conditions to form a carboxylate, which may coordinate to the palladium center and inhibit catalysis. It is also important to consider the possibility of decarboxylation at elevated temperatures, which could lead to undesired byproducts.[3][4][5] Using an appropriate base and carefully controlling the reaction temperature are key to mitigating these effects. In some cases, protecting the carboxylic acid as an ester may be beneficial.

Q3: Which type of palladium catalyst and ligand should I start with for a Suzuki-Miyaura coupling?

A3: For a challenging substrate like this, a high-activity catalyst system is recommended. Start with a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source such as Pd₂(dba)₃.[1][6] Crucially, pair this with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos.[7][8] These ligands have demonstrated efficacy in couplings of sterically hindered and electron-deficient aryl chlorides.

Q4: What is a suitable base for Suzuki-Miyaura coupling with this substrate?

A4: A moderately strong base is typically required to activate the boronic acid for transmetalation without promoting significant side reactions.[2] Potassium phosphate (K₃PO₄) is an excellent starting point. Cesium carbonate (Cs₂CO₃) can also be effective, particularly in more challenging cases. The choice of base should be made in conjunction with the solvent system; for instance, K₃PO₄ is often used with ethereal solvents like dioxane or THF, frequently with a small amount of water.

Q5: For a Buchwald-Hartwig amination, what are the key considerations for catalyst and ligand selection?

A5: The Buchwald-Hartwig amination of this substrate will also require a highly active catalyst system. The choice of ligand is highly dependent on the nature of the amine coupling partner.[9][10] For primary aliphatic or aryl amines, ligands like BrettPhos have shown good performance.[11] For more sterically demanding amines, you may need to screen a panel of ligands. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Conversion 1. Inactive catalyst system. 2. Oxidative addition is the rate-limiting step. 3. Catalyst deactivation by the carboxylate.1. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald-type ligand like XPhos or SPhos). 2. Increase reaction temperature in 10-20 °C increments. 3. Use a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 4. Consider protecting the carboxylic acid as a methyl or ethyl ester.
Significant Byproduct Formation 1. Homocoupling of the boronic acid (Suzuki). 2. Protodeboronation of the boronic acid (Suzuki). 3. Decarboxylation of the starting material. 4. β-hydride elimination (Heck).1. Ensure rigorous degassing of solvents and use of an inert atmosphere to minimize oxygen. 2. Use anhydrous solvents and a fluoride-based base like CsF if protodeboronation is severe. 3. Lower the reaction temperature. Consider a milder base. 4. For Heck reactions, ensure the alkene partner is electron-deficient.
Reaction Stalls at Partial Conversion 1. Catalyst decomposition. 2. Insufficiently strong base. 3. Poor solubility of reagents.1. Use a more stable pre-catalyst or a higher catalyst loading (e.g., increase from 1 mol% to 3 mol%). 2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu, substrate compatibility permitting). 3. Change the solvent system to improve solubility (e.g., from toluene to dioxane or DMF).
Inconsistent Results 1. Variable quality of reagents (especially the palladium source and base). 2. Inconsistent reaction setup (e.g., moisture or oxygen contamination).1. Use high-purity, well-defined palladium precatalysts. Ensure the base is finely powdered and dry. 2. Employ rigorous Schlenk line or glovebox techniques for a consistently inert atmosphere.

Recommended Catalyst Systems and Starting Conditions

The following table provides recommended starting points for catalyst systems for different cross-coupling reactions with this compound. Optimization will likely be required.

Reaction Type Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)100-120
Buchwald-Hartwig Pd₂(dba)₃ (1.5)BrettPhos (3)NaOtBu (1.5)Toluene or Dioxane100-110
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF or DMAc120-140

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk tube.

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir vigorously at the desired temperature (e.g., 110 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycles and Troubleshooting

Understanding the catalytic cycles is fundamental to troubleshooting. Below are simplified diagrams for the three major cross-coupling reactions, highlighting critical steps.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')L₂ oa_complex->transmetalation_complex [Ar'B(OH)₃]⁻ oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Product Release transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' re Reductive Elimination oa Oxidative Addition tm Transmetalation start Ar-Cl start->oa_complex Ar = 2-Cl-4-F-3-Me-C₆H₁-COOH boronic Ar'-B(OH)₂ + Base

Caption: The Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NRR')L₂ oa_complex->amido_complex Amine Coordination & Deprotonation oa_complex->amido_complex Amide Formation amido_complex->pd0 Product Release amido_complex->pd0 Reductive Elimination product Ar-NRR' start Ar-Cl start->oa_complex amine HNRR' + Base Troubleshooting_Tree cluster_yes Starting Material Consumed cluster_no Starting Material Remains start Low Yield in Cross-Coupling check_conversion Is Starting Material Consumed? start->check_conversion sm_consumed Yes check_conversion->sm_consumed Yes sm_not_consumed No check_conversion->sm_not_consumed No side_reactions Identify Side Products (e.g., Decarboxylation, Homocoupling) sm_consumed->side_reactions catalyst_issue Potential Catalyst Inactivity sm_not_consumed->catalyst_issue optimize_temp_base Lower Temperature or Use Milder Base side_reactions->optimize_temp_base increase_activity Increase Ligand Bulk/Electron Density (e.g., XPhos) catalyst_issue->increase_activity increase_temp Increase Temperature catalyst_issue->increase_temp change_base Use Stronger Base (e.g., K₃PO₄) catalyst_issue->change_base

Sources

Validation & Comparative

A Comparative Guide to 2-Chloro-4-fluoro-3-methylbenzoic Acid and Other Halogenated Benzoic Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, halogenated benzoic acids serve as indispensable building blocks. Their unique electronic and steric properties, conferred by halogen and other substituents, allow for precise modulation of molecular characteristics such as acidity, solubility, and reactivity. This guide provides an in-depth, objective comparison of 2-Chloro-4-fluoro-3-methylbenzoic acid with other strategically selected halogenated benzoic acids: 2,4-dichlorobenzoic acid, 3,4-difluorobenzoic acid, and 4-bromo-2-chlorobenzoic acid. Through the lens of key physicochemical properties and performance in common synthetic transformations, this document aims to equip researchers with the critical data and insights necessary to make informed decisions in their synthetic endeavors.

The Strategic Advantage of Halogenation and Methylation

The substitution pattern on a benzoic acid ring profoundly influences its utility. Halogens, being electronegative, act as inductive electron-withdrawing groups, which can significantly impact the acidity of the carboxylic acid and the reactivity of the aromatic ring. The position of these substituents is paramount, with ortho-substituents often exerting a more pronounced effect due to their proximity to the carboxylic acid group (the "ortho effect"). The methyl group, while electron-donating, introduces steric bulk that can also influence reactivity and conformational preferences.

The subject of our focus, This compound , presents a unique combination of these features: a chlorine and a fluorine atom at positions that significantly influence the electronic environment of the ring, and a methyl group that adds steric hindrance and electronic modulation. This guide will dissect how this specific arrangement translates into tangible advantages or disadvantages compared to other halogenated benzoic acids in practical applications.

Physicochemical Properties: A Comparative Analysis

The selection of a building block in a synthetic campaign often hinges on its fundamental physicochemical properties. Acidity (pKa) and solubility are critical parameters that dictate reaction conditions, purification strategies, and even a molecule's potential pharmacokinetic profile in drug discovery.

CompoundStructurepKa (Predicted/Experimental)Solubility in Ethanol
This compound Predicted: ~2.5 - 3.5Soluble
2,4-Dichlorobenzoic acid Experimental: ~2.7-2.9[1]Soluble (1 g/10 mL)
3,4-Difluorobenzoic acid Predicted: 3.80[2]Soluble
4-Bromo-2-chlorobenzoic acid Predicted: ~2.6 - 3.0Soluble

Analysis of Physicochemical Trends:

The acidity of these benzoic acids is largely governed by the inductive effect of the halogen substituents. The presence of two electron-withdrawing halogens generally leads to a lower pKa (stronger acid) compared to benzoic acid (pKa ≈ 4.2). For instance, 2,4-dichlorobenzoic acid is a significantly stronger acid than benzoic acid. The predicted pKa of this compound suggests it is also a relatively strong acid, a consequence of the two ortho and para halogen substituents. The higher predicted pKa of 3,4-difluorobenzoic acid can be attributed to the absence of an ortho-substituent.

Solubility in polar organic solvents like ethanol is generally good for these compounds, a crucial factor for their utility in a wide range of organic reactions. While precise quantitative data for all compounds in various solvents is not always readily available, their structural similarities suggest comparable solubility profiles in common laboratory solvents.

Performance in Key Cross-Coupling Reactions

Halogenated benzoic acids are frequently employed as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental for the construction of complex molecular architectures in drug discovery and materials science. The nature and position of the halogen substituents play a critical role in the efficiency of these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The reactivity of the aryl halide in the crucial oxidative addition step generally follows the order: I > Br > OTf > Cl > F.

Comparative Reactivity in a Model Suzuki-Miyaura Reaction:

Below is a representative comparison of the expected reactivity of our selected benzoic acids in a Suzuki-Miyaura coupling with phenylboronic acid.

Aryl HalideExpected ReactivityRepresentative Yields (Illustrative)
This compound Moderate (Aryl-Cl)60-80%
2,4-Dichlorobenzoic acid Moderate (Aryl-Cl)60-80%
3,4-Difluorobenzoic acid Low (Aryl-F)<10% (requires specialized conditions)
4-Bromo-2-chlorobenzoic acid High (Aryl-Br)>90%

Expert Insights on Suzuki-Miyaura Coupling:

  • Reactivity Hierarchy: As expected, the bromo-substituted benzoic acid (4-bromo-2-chlorobenzoic acid) exhibits the highest reactivity due to the weaker C-Br bond compared to the C-Cl bond. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

  • The Challenge of Aryl Chlorides: Both this compound and 2,4-dichlorobenzoic acid, being aryl chlorides, require more forcing conditions or specialized catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve efficient coupling.[3]

  • The Inertness of Aryl Fluorides: The C-F bond is generally the strongest carbon-halogen bond, making aryl fluorides like 3,4-difluorobenzoic acid very challenging substrates for Suzuki-Miyaura coupling under standard conditions.

  • Strategic Advantage of this compound: The presence of both a chloro and a fluoro substituent offers the potential for sequential, site-selective cross-coupling reactions. The more reactive C-Cl bond can be functionalized first, leaving the C-F bond intact for a subsequent, more forcing coupling reaction. This orthogonal reactivity is a significant advantage in the synthesis of complex molecules.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide (1.0 eq) B Boronic Acid (1.2 eq) C Base (e.g., K2CO3, 2.0 eq) D Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) E Solvent (e.g., Toluene/H2O) F Inert Atmosphere (N2 or Ar) E->F G Heat (e.g., 80-100 °C) H Stir (2-24 h) I Cool to RT H->I J Aqueous Workup I->J K Extraction J->K L Column Chromatography K->L

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a ubiquitous linkage in pharmaceuticals. Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is a key determinant of reaction efficiency.

Comparative Reactivity in a Model Buchwald-Hartwig Amination:

Aryl HalideExpected ReactivityRepresentative Yields (Illustrative)
This compound Moderate (Aryl-Cl)50-70%
2,4-Dichlorobenzoic acid Moderate (Aryl-Cl)50-70%
3,4-Difluorobenzoic acid Low (Aryl-F)<10% (requires specialized conditions)
4-Bromo-2-chlorobenzoic acid High (Aryl-Br)>85%

Expert Insights on Buchwald-Hartwig Amination:

  • Reactivity Parallels Suzuki-Miyaura: The trend in reactivity for Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling, with aryl bromides being significantly more reactive than aryl chlorides.[4][5]

  • Ligand and Base Selection is Crucial: The success of Buchwald-Hartwig aminations, particularly with less reactive aryl chlorides, is highly dependent on the choice of the phosphine ligand and the base. Bulky, electron-rich ligands are often required to facilitate the catalytic cycle.[6]

  • Functional Group Tolerance: The carboxylic acid moiety of these substrates can potentially interfere with the basic conditions of the Buchwald-Hartwig reaction. It is often necessary to protect the carboxylic acid as an ester prior to the coupling reaction to avoid side reactions and improve solubility.

  • Application of this compound: The unique substitution pattern of this molecule makes it a valuable precursor for the synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide (1.0 eq) B Amine (1.2 eq) C Base (e.g., NaOtBu, 1.5 eq) D Pd Catalyst & Ligand E Anhydrous Solvent (e.g., Toluene) F Inert Atmosphere (N2 or Ar) E->F G Heat (e.g., 80-110 °C) H Stir (4-24 h) I Cool to RT H->I J Filtration I->J K Solvent Evaporation J->K L Chromatography K->L

Caption: A generalized workflow for a Buchwald-Hartwig amination reaction.

Applications in Drug Discovery and Materials Science

The choice of a specific halogenated benzoic acid is often dictated by the desired properties of the final target molecule.

  • This compound has been utilized as a key intermediate in the synthesis of potent and orally bioavailable stearoyl-CoA desaturase 1 (SCD1) inhibitors .[7] SCD1 is a critical enzyme in lipid metabolism and is a therapeutic target for metabolic diseases and cancer.[8][9] The specific substitution pattern of this benzoic acid derivative is likely crucial for achieving the desired binding affinity and pharmacokinetic properties of the final drug candidate. It is also used in the synthesis of novel antibacterial agents.

  • 2,4-Dichlorobenzoic acid is a common building block in the synthesis of pharmaceuticals and agrochemicals. Its di-chloro substitution provides two sites for potential functionalization, although selective manipulation can be challenging.

  • 3,4-Difluorobenzoic acid is often incorporated into molecules where the unique properties of fluorine are desired, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[10] The difluoro substitution pattern is a common motif in many modern pharmaceuticals.

  • 4-Bromo-2-chlorobenzoic acid offers the advantage of having two different halogens with distinct reactivities. This allows for selective, sequential cross-coupling reactions, making it a valuable tool for the construction of complex, multi-substituted aromatic compounds.

Conclusion: Making the Right Choice

The selection of a halogenated benzoic acid is a strategic decision that can significantly impact the course of a research and development program.

  • For applications requiring a balance of reactivity and the potential for sequential functionalization, This compound offers a compelling profile. Its utility in the synthesis of complex drug candidates highlights its value in medicinal chemistry.

  • When high reactivity in cross-coupling is paramount and sequential functionalization is not a primary concern, a bromo-substituted analog like 4-bromo-2-chlorobenzoic acid is often the preferred choice.

  • For cost-effective syntheses where the reactivity of an aryl chloride is sufficient, 2,4-dichlorobenzoic acid remains a workhorse building block.

  • When the introduction of fluorine is the primary goal to modulate the properties of the target molecule, 3,4-difluorobenzoic acid is an excellent choice, despite its lower reactivity in cross-coupling reactions.

Ultimately, the optimal choice will depend on the specific synthetic strategy, the desired properties of the target molecule, and the available synthetic methodologies. This guide provides a foundational dataset and expert insights to aid researchers in navigating these choices and accelerating their scientific discoveries.

References

  • 2,4-Dichlorobenzoic acid - Physico-chemical Properties. ChemBK. [Link]

  • Solubility of 2,4-Dichlorobenzoic Acid (C7H4Cl2O2). Solubility of Things. [Link]

  • Suzuki-Miyaura cross coupling of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst. Royal Society of Chemistry. [Link]

  • 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787. PubChem. [Link]

  • Synthesis and biological activity of a potent and orally bioavailable SCD inhibitor (MF-438). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. National Center for Biotechnology Information. [Link]

  • Buchwald-Hartwig (B-H) amination or coupling reaction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. ACS Publications. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Chemical Properties of 4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2). Cheméo. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]

  • A highly efficient catalyst of palladium(II) complex with glycine for Suzuki-Miyaura cross-coupling reaction in neat water. RSC Publishing. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice. National Center for Biotechnology Information. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166. PubChem. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Chloro-4-fluoro-3-methylbenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Structure Dictates Function

In the landscape of pharmaceutical development and fine chemical synthesis, substituted benzoic acids are foundational scaffolds. Their utility is not monolithic; subtle shifts in the placement of substituents on the aromatic ring can dramatically alter chemical behavior. This guide delves into the comparative reactivity of a specific polysubstituted arene, 2-Chloro-4-fluoro-3-methylbenzoic acid , and its conceptual isomers. Understanding these differences is paramount for predicting reaction outcomes, optimizing synthesis pathways, and designing molecules with tailored properties.

Our analysis will be grounded in three key areas of reactivity:

  • Acidity of the Carboxylic Proton (pKa) : A measure of the molecule's ability to donate a proton, critical for salt formation and solubility.

  • Reactivity of the Carboxyl Group : The susceptibility of the carboxyl carbon to nucleophilic attack, central to forming esters, amides, and other derivatives.

  • Reactivity of the Aromatic Ring : The propensity for substitution reactions on the ring itself, particularly nucleophilic aromatic substitution (SNAr), given the halogen substituents.

We will dissect the interplay of electronic and steric effects to provide a predictive framework for the reactivity of these complex isomers.

Pillar 1: The Fundamental Principles of Substituent Effects

The reactivity of any substituted benzoic acid is governed by the cumulative electronic and steric influence of its substituents. Let's establish the individual contributions of the groups present on our target molecule:

  • Carboxyl Group (-COOH) : An electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. It deactivates the aromatic ring towards electrophilic attack and is a meta-director.[1]

  • Chlorine (-Cl) and Fluorine (-F) : These halogens are strongly electron-withdrawing via the inductive effect (-I) due to their high electronegativity. They also possess a weak electron-donating resonance effect (+M) due to their lone pairs. Overall, they are deactivating groups but are ortho, para-directors in electrophilic substitutions.[2]

  • Methyl Group (-CH₃) : An electron-donating group (EDG) through a positive inductive effect (+I) and hyperconjugation. It activates the ring towards electrophilic attack and is an ortho, para-director.[3]

A critical, non-intuitive phenomenon is the ortho-effect . Almost any substituent placed at the 2-position (ortho) of a benzoic acid, regardless of its electronic nature, increases the acid's strength.[4][5] The prevailing explanation is that steric hindrance between the ortho-substituent and the carboxyl group forces the -COOH group to twist out of the plane of the benzene ring.[6][7] This loss of coplanarity inhibits resonance between the carboxyl group and the ring, thereby increasing the acidity.[6][8]

Pillar 2: A Comparative Analysis of Isomer Reactivity

For our comparative guide, we will analyze the title compound, This compound (Compound A) , against two representative positional isomers:

  • Isomer B: 4-Chloro-2-fluoro-5-methylbenzoic acid (Ortho-fluoro, different substitution pattern)

  • Isomer C: 3-Chloro-4-fluoro-5-methylbenzoic acid (No ortho-halogen, meta-chloro)

Part A: Acidity (pKa) Comparison

Acidity is determined by the stability of the conjugate base (the benzoate anion) formed after deprotonation. EWGs stabilize this anion, increasing acidity, while EDGs destabilize it.[2][9]

  • Compound A (this compound) : The chlorine atom at the C-2 position will exert a powerful ortho-effect , significantly increasing acidity.[6][7] This steric effect is the dominant factor. Additionally, the strong inductive effects of both chlorine and fluorine will further stabilize the conjugate base. The methyl group's donating effect is comparatively minor.

  • Isomer B (4-Chloro-2-fluoro-5-methylbenzoic acid) : Here, the fluorine atom is in the ortho position. While fluorine is smaller than chlorine, it is still expected to produce a notable ortho-effect, increasing acidity. The chlorine at the para-position will exert a strong stabilizing inductive effect.

  • Isomer C (3-Chloro-4-fluoro-5-methylbenzoic acid) : This isomer lacks an ortho-substituent. Therefore, the dominant ortho-effect is absent. Acidity will be primarily dictated by the inductive effects of the meta-chlorine and para-fluorine.

Predicted Acidity Trend: Compound A > Isomer B > Isomer C

CompoundKey Substituent PositionsDominant Effects on AcidityPredicted Relative pKa
A 2-Cl , 3-CH₃, 4-FStrong ortho-effect (Cl)[6]; Strong -I effect (Cl, F)Lowest (Most Acidic)
B 2-F , 4-Cl, 5-CH₃Ortho-effect (F)[4]; Strong -I effect (Cl, F)Intermediate
C 3-Cl, 4-F, 5-CH₃No ortho-effect; -I effect from Cl and F[2]Highest (Least Acidic)
Table 1: Predicted relative acidity (pKa) of this compound and its isomers.
Part B: Reactivity of the Carboxyl Group (Amide Formation)

Reactions such as esterification and amidation involve a nucleophilic attack on the carbonyl carbon of the carboxyl group. The reactivity is a balance between two competing factors:

  • Electronic Activation : EWGs on the ring withdraw electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[10]

  • Steric Hindrance : Bulky groups in the ortho-positions can physically block the incoming nucleophile, slowing the reaction rate.[11][12]

  • Compound A (this compound) : Possesses a chlorine atom at C-2. This ortho-substituent will create significant steric hindrance, impeding the approach of a nucleophile (e.g., an amine) to the carboxyl group.[11] While electronically activated, the steric factor is likely to dominate, leading to a slower reaction rate.

  • Isomer B (4-Chloro-2-fluoro-5-methylbenzoic acid) : The ortho-fluorine atom is smaller than chlorine, resulting in less steric hindrance compared to Compound A. The reaction should proceed faster.

  • Isomer C (3-Chloro-4-fluoro-5-methylbenzoic acid) : With no ortho-substituents, this isomer experiences minimal steric hindrance at the reaction center. Combined with the strong electronic activation from the halogens, it is predicted to be the most reactive towards amide formation.

Predicted Reactivity Trend for Amide Formation: Isomer C > Isomer B > Compound A

This protocol provides a framework for experimentally verifying the predicted reactivity differences. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • Isomers A, B, and C

  • Benzylamine (nucleophile)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (coupling reagent)[13]

  • Hydroxybenzotriazole (HOBt) (additive to suppress side reactions)[13]

  • N,N-Dimethylformamide (DMF) (solvent)

  • Diisopropylethylamine (DIPEA) (base)

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine

Procedure:

  • Preparation : In three separate, dry round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of Isomer A, B, and C in DMF (5 mL).

  • Activation : To each flask, add HOBt (1.2 eq) and EDC (1.2 eq). Stir at room temperature for 20 minutes to form the activated ester.

  • Nucleophilic Addition : Add benzylamine (1.1 eq) and DIPEA (1.5 eq) to each flask.

  • Reaction & Monitoring : Stir the reactions at room temperature. At set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from each reaction, quench with water, extract with ethyl acetate, and spot on a TLC plate to monitor the consumption of the starting benzoic acid.

  • Work-up (after completion) : Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis : Purify the crude product by column chromatography and calculate the yield for each isomer. The reaction time required for completion provides a direct measure of relative reactivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Weigh Isomers A, B, C B Dissolve in DMF A->B C Add EDC/HOBt (Activation) B->C D Add Amine/Base C->D E Stir & Monitor by TLC D->E F Quench & Extract E->F G Purify (Chromatography) F->G H Calculate Yield G->H

Caption: The addition-elimination mechanism of SNAr.

Objective: To demonstrate the regioselective displacement of the fluoride atom in Compound A.

Materials:

  • Compound A (this compound)

  • Sodium methoxide (NaOMe) (nucleophile)

  • Methanol (MeOH) (solvent)

Procedure:

  • Setup : Dissolve Compound A (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser.

  • Reaction : Add a solution of sodium methoxide in methanol (1.5 eq) to the flask.

  • Heating : Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature and carefully acidify with 1M HCl to protonate the carboxylic acid.

  • Extraction : Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Analysis : Remove the solvent under reduced pressure. Analyze the crude product by ¹H NMR and ¹⁹F NMR spectroscopy to confirm the displacement of fluorine and determine the structure of the resulting 2-chloro-4-methoxy-3-methylbenzoic acid. The disappearance of the characteristic C-F coupling in the NMR spectrum is a key diagnostic indicator.

Conclusion: A Predictive Framework for Synthesis

This guide demonstrates that the reactivity of this compound and its isomers is a predictable consequence of fundamental electronic and steric principles.

  • Acidity is dominated by the ortho-effect , making isomers with a C-2 substituent, particularly the bulkier chlorine, significantly more acidic.

  • Carboxyl group reactivity is a trade-off between electronic activation and steric hindrance. Isomers lacking an ortho-substituent (like Isomer C) are the most reactive in amide coupling due to unimpeded access for the nucleophile.

  • Aromatic ring reactivity towards nucleophiles is governed by SNAr principles. The most activated halogen for displacement is fluorine, especially when positioned ortho or para to other strong electron-withdrawing groups.

For the drug development professional or synthetic chemist, these insights are not merely academic. They inform the rational design of synthetic routes, the choice of protecting groups, the selection of reaction conditions, and the prediction of potential side products, ultimately enabling a more efficient and targeted approach to complex molecule synthesis.

References

  • Pearson Education. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.
  • HCPG. (n.d.). Acidity of Carboxylic Acids.
  • Wikipedia. (2023). Ortho effect.
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
  • Li, X., et al. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers.
  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substituted benzoic acids stronger acid than benzoic acid?.
  • Filo. (2025). Effect of substituents on acidity of benzoic acids.
  • Gal, J.-F., et al. (1993). Concepts of sterically hindered resonance and buttressing effect: gas-phase acidities of methyl-substituted benzoic acids and basicities of their methyl esters. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023). 11.5: Substituent Effects on Acidity.
  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
  • Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin.
  • Hartman, R. J., & Gassmann, A. G. (1938). Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society.
  • Platts, J. A., & Howard, S. T. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
  • Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology.
  • National Institute of Standards and Technology. (n.d.). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids.
  • Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?.
  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity?.
  • BenchChem. (2025).
  • Wilansky, H. (1950).
  • Hartman, R. J., & Gassmann, A. G. (1938). Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society.
  • International Journal of Scientific & Technology Research. (2020).
  • ResearchGate. (2011). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • UCL Discovery. (2019). Speciation of substituted benzoic acids in solution.
  • Google Patents. (2016).
  • PubMed Central. (2025). Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids.
  • PubMed. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts.
  • ResearchGate. (2015). UV-visible spectroscopic scan of benzoic acid.
  • ResearchGate. (2025). Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids.
  • OpenStax. (n.d.). 16.
  • YouTube. (2017). Using an IR Spectrometer: Solid Benzoic Acid.
  • Guidechem. (n.d.). What is the synthesis method of 2-Fluoro-4-methylbenzoic acid?.
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • YouTube. (2019).
  • PubMed Central. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.
  • PubMed. (2025). Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta-Halobenzoic Acids.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.
  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
  • Chemcasts. (n.d.). This compound (CAS 173315-54-3) Properties.
  • Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid.
  • Chemcasts. (n.d.).

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of 2-Chloro-4-fluoro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel derivatives of 2-Chloro-4-fluoro-3-methylbenzoic acid. As researchers and drug development professionals, our objective is to not only synthesize novel chemical entities but also to rigorously evaluate their biological potential in a manner that is both scientifically sound and directly comparable to existing alternatives. This compound serves as a valuable starting scaffold due to the known significance of halogenated benzoic acids in medicinal chemistry, where they contribute to the synthesis of agrochemicals and pharmaceuticals.[1][2] The introduction of chloro and fluoro groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3]

This document outlines the rationale behind the derivatization of the parent compound, provides detailed, self-validating experimental protocols for assessing antimicrobial and anticancer activities, and presents a logical structure for data comparison and interpretation. The methodologies described herein are designed to ensure reproducibility and provide a solid foundation for structure-activity relationship (SAR) studies.

Rationale for Derivatization

The core structure, this compound, presents a carboxylic acid functional group that is an ideal handle for chemical modification.[3][4] By converting the carboxylic acid into esters, amides, and hydrazones, we can systematically alter key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications are crucial as they can significantly impact a compound's ability to cross biological membranes, interact with target enzymes or receptors, and ultimately, exert a biological effect.[5] For instance, the conversion to an amide introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets.

Synthesis of this compound Derivatives

The synthesis of the proposed derivatives follows established and reliable organic chemistry pathways. The starting material, this compound, is a known intermediate in the pharmaceutical and pesticide industries.[1][6]

General Synthesis Workflow

The derivatization strategy focuses on the carboxylic acid moiety. A generalized workflow for the synthesis of ester, amide, and hydrazide-hydrazone derivatives is presented below.

G A 2-Chloro-4-fluoro-3- methylbenzoic acid B Acyl Chloride Intermediate (with SOCl2 or Oxalyl Chloride) A->B E Hydrazide Intermediate (with Hydrazine Hydrate) A->E (Alternative route with H2SO4/MeOH) C Ester Derivatives (with various alcohols) B->C D Amide Derivatives (with various amines) B->D F Hydrazone Derivatives (with various aldehydes/ketones) E->F

Caption: General synthetic routes for derivatives.

Comparative Biological Evaluation: Methodologies and Protocols

To ensure a thorough and comparative assessment of the newly synthesized derivatives, a panel of standardized biological assays should be employed. This guide details the protocols for evaluating antimicrobial and anticancer activities.

Antimicrobial Activity Assessment

The antimicrobial potential of the derivatives will be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.[7]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The tube dilution method is a reliable technique for determining MIC values.[7]

Experimental Protocol: Tube Dilution Method

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Inoculate each tube of the diluted compound series with the standardized microbial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) should be tested in parallel as a reference.

  • Incubation: Incubate the tubes at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Observation: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Standardized Microbial Inoculum C Inoculation of Diluted Compounds A->C B Serial Dilution of Test Compounds B->C D Incubation C->D E Visual Inspection for Turbidity D->E F MIC Determination E->F

Caption: Workflow for MIC determination.

Anticancer Activity Assessment

The cytotoxic potential of the derivatives will be evaluated against a panel of human cancer cell lines to identify potential anticancer agents. The MTT assay is a widely used colorimetric assay to assess cell viability.[3][10]

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[11]

G A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: MTT assay workflow for cytotoxicity.

Comparative Data Analysis and Structure-Activity Relationship (SAR)

The biological activity data for the synthesized derivatives should be tabulated for clear comparison. This allows for the identification of trends and the establishment of a preliminary structure-activity relationship.

Hypothetical Comparative Antimicrobial Activity Data
Compound IDDerivative TypeR GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
CFM-01 Ester-CH364128>256
CFM-02 Ester-CH2CH33264256
CFM-03 Amide-H1632128
CFM-04 Amide-Phenyl81664
CFM-05 Hydrazone-CH=Phenyl4832
Ciprofloxacin Standard-10.5NA
Amphotericin B Standard-NANA2

This is a hypothetical table for illustrative purposes.

From this hypothetical data, one could infer that the amide and hydrazone derivatives are more potent than the ester derivatives. The presence of an aromatic ring in the R group of the amide and hydrazone appears to enhance activity. Such observations are critical for guiding the next cycle of synthesis and optimization.

Hypothetical Comparative Anticancer Activity Data
Compound IDDerivative TypeR GroupIC50 (µM) vs MCF-7IC50 (µM) vs A549
CFM-01 Ester-CH3>100>100
CFM-02 Ester-CH2CH385.292.5
CFM-03 Amide-H45.755.1
CFM-04 Amide-Phenyl12.318.9
CFM-05 Hydrazone-CH=Phenyl5.89.2
Doxorubicin Standard-0.50.8

This is a hypothetical table for illustrative purposes.

Similarly, the hypothetical anticancer data suggests that derivatization significantly impacts cytotoxicity, with the hydrazone derivative showing the most promise.

Conclusion and Future Directions

This guide provides a robust framework for the systematic synthesis and comparative biological evaluation of novel derivatives of this compound. By following the detailed protocols and employing a logical approach to data analysis, researchers can effectively explore the therapeutic potential of this chemical scaffold. Promising lead compounds identified through these screens can then be subjected to further optimization and more in-depth mechanistic studies to elucidate their mode of action. The ultimate goal is to leverage these foundational studies to develop novel therapeutic agents with improved efficacy and safety profiles.

References

  • Mehta, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2014).
  • Wang, Q., Zorn, J. A., & Kuriyan, J. (2014). A structural atlas of kinases inhibited by clinically approved drugs. Methods in enzymology, 548, 23-67.
  • Ncube, N. S., Afolayan, A. J., & Okoh, A. I. (2008). Assessment techniques of antimicrobial properties of natural compounds of plant origin: current methods and future trends. African journal of biotechnology, 7(12).
  • Clinical and Laboratory Standards Institute. (2008). Reference method for broth dilution antifungal susceptibility testing of filamentous fungi; approved standard (2nd ed.). CLSI document M38-A2.
  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Molecules, 27(17), 5461.
  • PubMed. (n.d.). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. Retrieved from [Link]

  • MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). Retrieved from [Link]

  • ResearchGate. (n.d.). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Retrieved from [Link]

  • Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. (n.d.). China 2-chloro-4-fluoro-3-methylbenzonitrile Manufacturer and Supplier, Factory. Retrieved from [Link]

  • PubMed. (n.d.). Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Retrieved from [Link]

  • ACS Publications. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound Properties vs Temperature. Retrieved from [Link]

Sources

A Comparative In Silico ADMET Profiling of 2-Chloro-4-fluoro-3-methylbenzoic Acid Derivatives for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to de-risking candidates and reducing late-stage attrition.[1][2] The adage "fail early, fail cheap" has never been more relevant. Computational, or in silico, ADMET prediction has emerged as an indispensable tool, offering rapid and cost-effective evaluation of a molecule's potential pharmacokinetic and toxicological profile before a single gram is synthesized.[1][2] This guide provides a comparative analysis of the predicted ADMET properties for a series of novel derivatives of 2-Chloro-4-fluoro-3-methylbenzoic acid, a scaffold of interest in medicinal chemistry, against established therapeutic agents.

This technical guide is designed for researchers, scientists, and drug development professionals. We will delve into the practical application of widely used, open-access in silico ADMET prediction platforms, namely SwissADME and ADMETlab 2.0, to generate and compare the ADMET profiles of our target compounds. The causality behind the selection of specific ADMET parameters and the interpretation of the predicted data will be explained, providing a framework for informed decision-making in the crucial early stages of drug discovery.

The Rationale: Why Scrutinize this compound Derivatives?

Halogenated benzoic acid moieties are prevalent in a wide array of pharmaceuticals and bioactive molecules. Their chemical versatility allows for the fine-tuning of physicochemical properties, which in turn can significantly impact a compound's interaction with biological targets and its overall ADMET profile. The parent compound, this compound, and its structural analogs have been identified as key intermediates in the synthesis of promising therapeutic agents. For instance, structurally related compounds are precursors to Acoramidis, a transthyretin stabilizer for treating amyloidosis, and inhibitors of stearoyl-CoA desaturase 1 (SCD1), a target for metabolic diseases.[3][4][5] This underscores the therapeutic potential of this chemical class and necessitates a thorough, early-stage evaluation of the ADMET properties of its novel derivatives.

The Subjects of Our Investigation: Test Compounds and Comparators

To provide a meaningful comparison, we have selected three hypothetical derivatives of this compound with common chemical modifications: an amide, an ester, and a simple amine conjugate. These will be compared against two established drugs: Acoramidis and a representative SCD1 inhibitor (we will use a known inhibitor from the literature for this purpose).

Our Investigational Compounds:

Compound ID Compound Name SMILES String
DERIV-01 2-Chloro-4-fluoro-3-methylbenzamideCC1=C(C(=C(C=C1Cl)F)C(=O)N)C
DERIV-02 Methyl 2-chloro-4-fluoro-3-methylbenzoateCC1=C(C(=C(C=C1Cl)F)C(=O)OC)C
DERIV-03 N-(2-Aminoethyl)-2-chloro-4-fluoro-3-methylbenzamideCC1=C(C(=C(C=C1Cl)F)C(=O)NCCN)C
COMP-01 AcoramidisCC1=CC(=C(C=C1)OCCC2=C(C=C(C=C2)C(=O)O)F)C
COMP-02 SCD1 Inhibitor (Example)CC(C)(C)OC(=O)N1CCC(CC1)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O

The Workflow: A Step-by-Step Guide to In Silico ADMET Prediction

Our comparative analysis will employ two robust and freely accessible web-based platforms: SwissADME and ADMETlab 2.0 .[6][7] The use of multiple platforms is a cornerstone of sound in silico analysis, as it provides a more comprehensive and validated prediction by cross-referencing results from different algorithms and datasets.[1]

SwissADME Prediction Protocol
  • Navigate to the SwissADME website: [Link]

  • Input Molecules: In the "List of SMILES" text box, paste the SMILES strings of our five test compounds, each on a new line.

  • Run Prediction: Click the "Run" button to initiate the analysis.

  • Data Collection: The results page will display a comprehensive profile for each molecule. We will collect data on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

ADMETlab 2.0 Prediction Protocol
  • Access the ADMETlab 2.0 server: [Link]

  • Select "ADMET Evaluation": This will take you to the single molecule prediction page.

  • Input Molecules: Enter the SMILES string for each compound one at a time.

  • Initiate Calculation: Click the "Calculate" button.

  • Data Compilation: The platform will generate a detailed report encompassing a wide range of ADMET parameters. We will systematically collect and tabulate these results for our comparative analysis.

Experimental Workflow Diagram

ADMET_Prediction_Workflow cluster_input Compound Selection cluster_prediction In Silico Prediction cluster_output Data Analysis & Comparison Derivatives This compound Derivatives (DERIV-01, 02, 03) SwissADME SwissADME Web Server Derivatives->SwissADME ADMETlab ADMETlab 2.0 Web Server Derivatives->ADMETlab Comparators Comparator Drugs (Acoramidis, SCD1 Inhibitor) Comparators->SwissADME Comparators->ADMETlab PhysChem Physicochemical Properties SwissADME->PhysChem PK Pharmacokinetics (ADME) SwissADME->PK ADMETlab->PK Tox Toxicity ADMETlab->Tox Comparison Comparative Analysis PhysChem->Comparison PK->Comparison Tox->Comparison

Caption: A streamlined workflow for in silico ADMET prediction.

Comparative Data Analysis: Unveiling the ADMET Profiles

The following tables summarize the key ADMET parameters predicted by SwissADME and ADMETlab 2.0 for our investigational and comparator compounds.

Physicochemical Properties and Lipophilicity (SwissADME)
Parameter DERIV-01 DERIV-02 DERIV-03 COMP-01 (Acoramidis) COMP-02 (SCD1 Inhibitor)
Molecular Weight ( g/mol ) 201.62216.64244.69344.38407.51
LogP (iLOGP) 2.152.531.493.865.34
LogS (ESOL) -2.85-3.01-2.63-4.21-5.98
Water Solubility Moderately solubleModerately solubleSolublePoorly solublePoorly soluble
Topological Polar Surface Area (TPSA) 43.09 Ų26.30 Ų69.15 Ų66.40 Ų57.53 Ų
Pharmacokinetic Predictions (SwissADME & ADMETlab 2.0)
Parameter Platform DERIV-01 DERIV-02 DERIV-03 COMP-01 (Acoramidis) COMP-02 (SCD1 Inhibitor)
GI Absorption SwissADMEHighHighHighHighLow
BBB Permeant SwissADMEYesYesNoNoNo
P-gp Substrate SwissADMENoNoNoYesYes
CYP1A2 Inhibitor SwissADMENoNoNoNoYes
CYP2C9 Inhibitor SwissADMEYesYesNoYesYes
Caco-2 Permeability ADMETlab 2.0HighHighModerateModerateLow
Human Intestinal Absorption (%) ADMETlab 2.0>90%>90%>80%>80%<30%
Blood-Brain Barrier Penetration ADMETlab 2.0HighHighLowLowLow
Drug-Likeness and Medicinal Chemistry Friendliness (SwissADME)
Parameter DERIV-01 DERIV-02 DERIV-03 COMP-01 (Acoramidis) COMP-02 (SCD1 Inhibitor)
Lipinski Violations 00001
Bioavailability Score 0.550.550.550.550.17
PAINS Alerts 00000
Lead-likeness Violations 00123
Toxicity Predictions (ADMETlab 2.0)
Parameter DERIV-01 DERIV-02 DERIV-03 COMP-01 (Acoramidis) COMP-02 (SCD1 Inhibitor)
hERG Blocker Low riskLow riskLow riskLow riskHigh risk
H-HT (Human Hepatotoxicity) Low riskLow riskLow riskLow riskHigh risk
DILI (Drug-Induced Liver Injury) Low riskLow riskLow riskLow riskHigh risk
Ames Mutagenicity Non-mutagenNon-mutagenNon-mutagenNon-mutagenNon-mutagen
Carcinogenicity Non-carcinogenNon-carcinogenNon-carcinogenNon-carcinogenCarcinogen

Interpretation and Strategic Insights

The in silico data provides a valuable first pass filter for our novel derivatives. Here are the key takeaways:

  • Physicochemical Properties: The derivatives possess lower molecular weights and generally higher predicted water solubility compared to the larger, more complex comparator drugs. Their LogP values fall within a favorable range for oral bioavailability. DERIV-03, with its amino group, shows the best solubility profile.

  • Absorption and Distribution: All three derivatives are predicted to have high gastrointestinal absorption, a critical factor for oral drug delivery.[8] Notably, DERIV-01 and DERIV-02 are predicted to be blood-brain barrier (BBB) permeant, which could be advantageous for CNS targets but a liability for peripherally acting drugs. The addition of the polar aminoethyl group in DERIV-03 mitigates this, making it less likely to cross the BBB.

  • Metabolism: An important finding is the predicted inhibition of the CYP2C9 enzyme by DERIV-01 and DERIV-02. CYP enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions.[9] DERIV-03 is predicted to be a non-inhibitor of the major CYP isoforms tested, which is a desirable characteristic.

  • Drug-Likeness: All derivatives adhere to Lipinski's Rule of Five, a widely used guideline for oral bioavailability.[8] However, as the molecules become more complex, they start to violate lead-likeness criteria, which are stricter guidelines for early-stage compounds.

  • Toxicity: The toxicity profiles of the derivatives are predicted to be favorable, with low risks of hERG blockage (a key indicator of cardiotoxicity), hepatotoxicity, and mutagenicity. This is a significant advantage over the SCD1 inhibitor comparator, which flags several toxicity concerns.

ADMET Property Relationship Diagram

ADMET_Relationships cluster_physchem Physicochemical Properties cluster_adme ADME cluster_tox Toxicity MW Molecular Weight Absorption GI Absorption MW->Absorption Excretion P-gp Substrate MW->Excretion LogP LogP (Lipophilicity) LogP->Absorption Distribution BBB Permeability LogP->Distribution Metabolism CYP Inhibition LogP->Metabolism hERG hERG Blockage LogP->hERG Solubility Water Solubility Solubility->Absorption TPSA TPSA TPSA->Absorption TPSA->Distribution Hepatotoxicity Hepatotoxicity

Caption: Interplay of key physicochemical properties and ADMET outcomes.

Conclusion and Future Directions

This comparative in silico analysis provides a strong rationale for the further investigation of this compound derivatives as a promising scaffold for drug discovery. Our predictions suggest that these smaller, less complex molecules may possess more favorable ADMET profiles than larger, more established drugs in similar therapeutic areas.

  • The derivatives exhibit excellent predicted oral absorption and favorable physicochemical properties.

  • Simple chemical modifications can significantly alter key ADMET parameters, such as BBB permeability and CYP inhibition.

  • DERIV-03 emerges as a particularly promising candidate due to its predicted high absorption, low BBB permeability, and clean CYP inhibition and toxicity profiles.

It is crucial to remember that in silico predictions are not a substitute for experimental validation.[1] However, they are an invaluable tool for prioritizing compounds for synthesis and in vitro testing. Based on these findings, the recommended next steps would be:

  • Synthesis of the prioritized derivatives, particularly DERIV-03.

  • In vitro ADMET assays to confirm the predicted properties, including Caco-2 permeability, CYP inhibition, and hERG liability.

  • Further optimization of the scaffold based on the experimental data to enhance potency while maintaining a favorable ADMET profile.

By integrating in silico predictions early in the drug discovery workflow, we can make more informed decisions, allocate resources more effectively, and ultimately increase the probability of success in bringing novel, safe, and effective medicines to patients.

References

  • How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes - YouTube. (2025, March 12). Retrieved from [Link]

  • Comprehensive ADME / ADMET Prediction Tutorial || SwissADME || ADMETlab 2.0 || ProTox II - YouTube. (2023, November 6). Retrieved from [Link]

  • How to use drug like ness of lead compound by using pkCSM|| || ADMET Analysis. (2024, April 13). Retrieved from [Link]

  • Help - How to use pkCSM - Biosig Lab. Retrieved from [Link]

  • Swiss ADME | PDF | Chemical Polarity | Solubility - Scribd. (2024, August 4). Retrieved from [Link]

  • acoramidis | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • SwissADME - - YouTube. Retrieved from [Link]

  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics - YouTube. (2023, January 16). Retrieved from [Link]

  • How to use SwissADME? - YouTube. (2020, September 1). Retrieved from [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • swiss ADME tutorial - YouTube. (2022, April 17). Retrieved from [Link]

  • ADMETlab 2.0. Retrieved from [Link]

  • Accelerated bottom-up drug design platform enables the discovery of novel stearoyl-CoA desaturase 1 inhibitors for cancer therapy - PubMed. (2017, October 6). Retrieved from [Link]

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC - PubMed Central. (2021, April 24). Retrieved from [Link]

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - Semantic Scholar. Retrieved from [Link]

  • Acoramidis | C15H17FN2O3 | CID 71464713 - PubChem - NIH. Retrieved from [Link]

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - SciSpace. (2021, April 24). Retrieved from [Link]

  • pkCSM - Biosig Lab. Retrieved from [Link]

  • Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro assessment of anti-NAFLD efficacy - RSC Publishing. (2024, October 8). Retrieved from [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed. (2020, July 31). Retrieved from [Link]

  • Plasma and Urine Pharmacokinetic Parameters of AG10 - ResearchGate. Retrieved from [Link]

  • Attruby - accessdata.fda.gov. Retrieved from [Link]

  • Targeting Stearoyl-CoA Desaturase-1 (SCD1) by the Drug–Nutraceutical Combination of Montelukast and Bixin in Ameliorating Steatotic NAFLD - PMC - NIH. (2025, October 3). Retrieved from [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]

  • List of Open access in-silico tools to predict the ADMET profiling of drug candidates. (2022, November 12). Retrieved from [Link]

  • Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC - NIH. Retrieved from [Link]

  • Recent advances in stearoyl-CoA desaturase 1 inhibitors for dyslipidemia and obesity. Retrieved from [Link]

  • In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - MDPI. Retrieved from [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. Retrieved from [Link]

  • Is there a way to obtain ADMET-related experimental values for a specific compound? (2022, December 19). Retrieved from [Link]

  • Experimental and theoretical study on benzoic acid derivatives - ResearchGate. (2025, August 8). Retrieved from [Link]

  • Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights - MDPI. Retrieved from [Link]

  • Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II - PubMed. (2008, July 10). Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity of Novel Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the pursuit of novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Among the vast array of chemical scaffolds explored, benzoic acid and its derivatives have emerged as a promising class of compounds, demonstrating significant potential in cancer therapy.[1][2] This guide provides an in-depth, objective comparison of the cytotoxic performance of novel benzoic acid derivatives, supported by experimental data and a detailed exploration of their mechanisms of action. As a senior application scientist, this analysis is grounded in technical accuracy and field-proven insights to empower researchers in their quest for next-generation cancer therapeutics.

The Rise of Benzoic Acid Derivatives in Oncology

The simple aromatic carboxylic acid, benzoic acid, serves as a versatile scaffold for the synthesis of a multitude of biologically active molecules.[2][3] The inherent biological activities of benzoic acid derivatives are significantly influenced by the nature and position of substituents on the aromatic ring, which modulate their electronic properties, lipophilicity, and steric profile.[4] This structural versatility allows for the fine-tuning of their cytotoxic effects and the exploration of diverse mechanisms of anticancer action.

Comparative Cytotoxicity: A Data-Driven Analysis

A critical aspect of evaluating novel anticancer agents is the quantitative assessment of their cytotoxicity across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of a compound in inhibiting cellular proliferation. The following table consolidates IC50 values of various novel benzoic acid derivatives from recent studies, offering a comparative overview of their cytotoxic potential.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,4-dihydroxybenzoic acid (DHBA)HCT-116 (Colon)~750 (at 48h)[5]
3,4-dihydroxybenzoic acid (DHBA)HCT-15 (Colon)~1000 (at 48h)[5]
3,4-dihydroxybenzoic acid (DHBA)HeLa (Cervical)>1500 (at 48h)[5]
4-(3,4,5-Trimethoxyphenoxy)benzoic acidMCF-7 (Breast)~10[6]
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoateMCF-7 (Breast)~5[6]
4-(3,4,5-Trimethoxyphenoxy)benzoic acidMDA-MB-468 (Breast)~15[6]
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoateMDA-MB-468 (Breast)~10[6]
3-chloro-4-((2-(2-(4-hydroxybenzylidene) hydrazinyl)-2-oxoethyl)amino)benzoic acid (A3bn)MCF-7 (Breast)20.3[1]
Suberanilohydroxamic acid (SAHA)MCF-7 (Breast)39.2[1]
3-chloro-4-((2-(2-(4-hydroxybenzylidene) hydrazinyl)-2-oxoethyl)amino)benzoic acid (A3bn)K562 (Leukemia)42.0[1]
Suberanilohydroxamic acid (SAHA)K562 (Leukemia)36.1[1]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical)17.84[7]
3,6-diphenyl-[5][8][9]triazolo [3,4-b][5][6][9]thiadiazole derivativeMCF-7 (Breast)22.1[10]
3,6-diphenyl-[5][8][9]triazolo [3,4-b][5][6][9]thiadiazole derivativeSaOS-2 (Osteosarcoma)19[10]
3,6-diphenyl-[5][8][9]triazolo [3,4-b][5][6][9]thiadiazole derivativeK562 (Leukemia)15[10]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (Breast)15.6[7]
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivative (Compound 18)Colorectal Cancer4.53[10]

Note: The IC50 values are presented as reported in the respective studies and may have been determined under varying experimental conditions.

Unraveling the Mechanisms of Action

The cytotoxic effects of benzoic acid derivatives are often attributed to their ability to modulate specific cellular signaling pathways, leading to cell cycle arrest and apoptosis.[9][11] Two prominent mechanisms of action that have been extensively studied are the inhibition of histone deacetylases (HDACs) and the induction of the apoptotic cascade.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[12] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[13] Several benzoic acid derivatives have been identified as potent HDAC inhibitors.[8][13] By binding to the active site of HDAC enzymes, these derivatives prevent the deacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of tumor suppressor genes like p21, which in turn induces cell cycle arrest.[12][14]

HDAC_Inhibition_Pathway cluster_acetylation Histone Acetylation State BAD Benzoic Acid Derivative HDAC HDAC BAD->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin Histones->Chromatin Ac_Histones Acetylated Histones Open_Chromatin Open Chromatin Ac_Histones->Open_Chromatin TSG Tumor Suppressor Gene (e.g., p21) Open_Chromatin->TSG Activation Transcription Gene Transcription TSG->Transcription CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest

Caption: Mechanism of HDAC inhibition by benzoic acid derivatives.

The inhibition of HDACs by certain benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid (DHBA), has been shown to induce cell cycle arrest at the G2/M phase and increase the sub-G0-G1 cell population, indicative of apoptosis.[8]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer.[11] Many anticancer drugs exert their effects by inducing apoptosis in cancer cells.[8] Benzoic acid derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.[6][8] The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8 and subsequent downstream caspase activation.[6] Studies have shown that certain benzoic acid derivatives can induce apoptosis by increasing the activity of key executioner caspases like caspase-3 and caspase-8.[1][8]

Apoptosis_Induction_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation ExecutionerCaspases Executioner Caspases (e.g., Caspase-3) Caspase8->ExecutionerCaspases Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->ExecutionerCaspases BAD Benzoic Acid Derivative BAD->DeathReceptor BAD->Mitochondrion Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

Caption: Apoptosis induction pathways activated by benzoic acid derivatives.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of benzoic acid derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective anticancer agents.[4]

Key SAR observations for cytotoxic benzoic acid derivatives include:

  • Hydroxyl Groups: The number and position of hydroxyl groups on the benzene ring can significantly impact HDAC inhibitory activity. For instance, dihydroxybenzoic acid derivatives have shown better HDAC inhibition compared to their monohydroxy counterparts.[5]

  • Substituents on the Amide Linker: For derivatives with an amide linkage, the nature of the substituent can influence cytotoxicity. For example, the presence of a 3,4,5-trimethoxyphenoxy group has been associated with potent activity against breast cancer cells.[6]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as triazoles and imidazoles, into the benzoic acid scaffold has yielded compounds with significant cytotoxic effects against various cancer cell lines.[10]

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation Lead Lead Compound (Benzoic Acid Core) Synthesis Chemical Synthesis of Derivatives Lead->Synthesis Cytotoxicity Cytotoxicity Screening (IC50) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism SAR SAR Analysis Mechanism->SAR Optimized Optimized Lead SAR->Optimized Optimized->Synthesis Iterative Refinement

Caption: A general workflow for structure-activity relationship (SAR)-guided drug discovery.

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzoic acid derivatives for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Solution: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Conclusion and Future Directions

The compelling evidence from numerous studies highlights the significant potential of novel benzoic acid derivatives as a valuable source of new anticancer drug candidates. Their diverse chemical structures, coupled with their ability to modulate key cellular pathways such as HDAC signaling and apoptosis, make them an attractive area for further investigation. The comparative data and mechanistic insights provided in this guide serve as a valuable resource for researchers to make informed decisions in the design and development of the next generation of benzoic acid-based cancer therapeutics. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties, ultimately translating their preclinical promise into clinical success.

References

  • Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492–504. [Link]

  • Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed, 28506198. [Link]

  • Behavior-selective Apoptotic Capacity of 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its Methyl Derivatives on Two Breast Cancer Cell Lines. (2014). in vivo, 28(2), 209-217. [Link]

  • Treatment of cancer using benzoic acid derivatives. (2012).
  • Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Kumari-Chitturi, C. M., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer biology & therapy, 18(7), 492-504. [Link]

  • Öztürkel Kabakaş, H., Sezer Kurkcu, M., Onat Taşdelen, K., & Çöl, B. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 25(1), 65-76. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Sawalha, M., Al-Zoubi, M. S., Al-Far, R. A., Al-Hiari, Y. M., & Taha, M. O. (2025). Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Archiv der Pharmazie, e2400309. [Link]

  • Ohta, K., Kawachi, E., Shudo, K., & Kagechika, H. (2001). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & medicinal chemistry letters, 11(15), 1999–2002. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Sawalha, M., Al-Zoubi, M. S., Al-Far, R. A., Al-Hiari, Y. M., & Taha, M. O. (2025). Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Archiv der Pharmazie, e2400309. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

  • Bi, G., & Jiang, G. (2006). The molecular mechanism of HDAC inhibitors in anticancer effects. Cellular & molecular immunology, 3(4), 285–290. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). DergiPark. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Journal of Technology Innovations in Renewable Energy, 4, 46-52. [Link]

  • Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. (2020). ChemMedChem, 15(24), 2419-2432. [Link]

  • In Vitro and In Silico Cytotoxic Activity of Isocordoin from Adesmia balsamica Against Cancer Cells. (2023). Molecules, 28(14), 5399. [Link]

  • (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (2022). ResearchGate. [Link]

  • Kumar, A., Sharma, G., & Goyal, R. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-cancer agents in medicinal chemistry. [Link]

  • Bi, G., & Jiang, G. (2006). The molecular mechanism of HDAC inhibitors in anticancer effects. Cellular & molecular immunology, 3(4), 285–290. [Link]

  • Wagner, F. F., Zhang, Y. L., Fass, D. M., Joseph, N., Gale, J. P., Weïwer, M., ... & Holson, E. B. (2015). Identification of HDAC inhibitors with benzoylhydrazide scaffold that selectively inhibit class I HDACs. Bioorganic & medicinal chemistry letters, 25(24), 5793-5797. [Link]

Sources

A Comparative Analysis of the Antibacterial Spectrum of 2-Chloro-4-fluoro-3-methylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antibacterial Agents

The escalating threat of antimicrobial resistance necessitates a continuous search for new chemical entities with potent and broad-spectrum antibacterial activity. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily functioning by disrupting microbial cell membranes and inhibiting essential enzymatic activities.[1][2] The lipophilicity of these compounds allows them to penetrate bacterial cell membranes, leading to the acidification of the cytoplasm and inhibition of key cellular processes.[1] This guide provides a comparative analysis of the antibacterial spectrum of a specific benzoic acid derivative, 2-Chloro-4-fluoro-3-methylbenzoic acid, and its structural analogs. Through a detailed examination of their in vitro efficacy against a panel of clinically relevant bacteria, we aim to elucidate the structure-activity relationships (SAR) that govern their antibacterial potential.

The core structure, this compound, presents a unique combination of electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups on the phenyl ring. This substitution pattern is expected to significantly influence the compound's physicochemical properties, such as acidity (pKa) and lipophilicity (logP), which are critical determinants of antibacterial efficacy. By systematically modifying these substituents, we can probe their individual and collective contributions to the overall antibacterial spectrum.

Methodology: In Vitro Antibacterial Susceptibility Testing

To quantitatively assess the antibacterial activity of the synthesized analogs, the Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][5][6]

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum: Pure cultures of the test bacterial strains were grown overnight on appropriate agar plates. Several colonies were then used to inoculate a sterile saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][6]

  • Preparation of Test Compounds: Stock solutions of this compound and its analogs were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to obtain a range of test concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted compound, was inoculated with 10 µL of the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls were included on each plate. The plates were then incubated at 37°C for 18-24 hours.[5][6]

  • Determination of MIC: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.

Diagram of the Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture (Overnight) B Standardize Inoculum (0.5 McFarland) A->B Adjust Turbidity D Inoculate Microtiter Plate B->D Dilute & Inoculate C Prepare Compound Serial Dilutions C->D Add to wells E Incubate (37°C, 18-24h) D->E Incubation Period F Visual Inspection for Turbidity E->F Read Plates G Determine MIC F->G Lowest clear well SAR_Analysis Parent Parent Compound (Cl, CH3, F) Analog1 Analog 1 (H, CH3, F) Parent->Analog1 Remove Cl at R1 Analog2 Analog 2 (Cl, H, F) Parent->Analog2 Remove CH3 at R2 Analog3 Analog 3 (Cl, CH3, H) Parent->Analog3 Remove F at R3 Analog4 Analog 4 (Br, CH3, F) Parent->Analog4 Cl -> Br at R1 Analog5 Analog 5 (Cl, CH3, Cl) Parent->Analog5 F -> Cl at R3 Analog6 Analog 6 (Cl, CF3, F) Parent->Analog6 CH3 -> CF3 at R2 Activity_Dec Decreased Activity Analog1->Activity_Dec Analog2->Activity_Dec Activity_Inc Increased Activity Analog3->Activity_Inc Analog4->Activity_Inc Analog5->Activity_Inc Activity_Abolished Abolished Activity Analog6->Activity_Abolished

Caption: Structure-Activity Relationship (SAR) trends of the analogs.

Conclusion and Future Directions

This comparative analysis demonstrates that the antibacterial spectrum of this compound can be significantly modulated by subtle changes in its substitution pattern. The presence of halogens at positions 2 and 4, along with a small alkyl group at position 3, appears to be a favorable arrangement for antibacterial activity. In particular, Analog 5 (2,4-dichloro-3-methylbenzoic acid) emerged as the most promising candidate with broad-spectrum activity.

Future investigations should focus on synthesizing a wider array of analogs to further refine the SAR. This could include exploring different halogens, varying the size of the alkyl group at position 3, and introducing other functional groups. Additionally, mechanistic studies are warranted to elucidate the precise molecular targets of these compounds within the bacterial cell. The insights gained from this study provide a solid foundation for the rational design of more potent benzoic acid-based antibacterial agents.

References

  • Mechanism of action of benzoic acid. (n.d.). Jiyou Industries Co. Ltd.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • Synowiec, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Probl Hig Epidemiol, 102(2), 184-190. [Link]

  • Antimicrobial activity of phenol and benzoic acid derivatives. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
  • Minimum inhibitory concentration. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Koulouris, A., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Gyawali, R., & Ibrahim, S. A. (2012). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. Journal of Food Protection, 75(7), 1303-1308. [Link]

  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Retrieved January 12, 2026, from [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). ACS Omega. [Link]

Sources

Navigating the Structure-Activity Landscape of 2-Chloro-4-fluoro-3-methylbenzoic Acid: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the rational design of novel therapeutics. This guide provides a comprehensive comparative analysis of 2-Chloro-4-fluoro-3-methylbenzoic acid, a versatile scaffold with potential applications in medicinal chemistry. In the absence of extensive publicly available SAR studies on a series of its direct analogs, this guide synthesizes information from closely related substituted benzoic acids to elucidate the probable impact of its unique substitution pattern on biological activity.

This compound has been identified as a key intermediate in the synthesis of potent inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme implicated in metabolic diseases such as obesity.[1] The strategic placement of chloro, fluoro, and methyl groups on the benzoic acid core suggests a finely tuned molecular architecture designed for specific biological interactions. This guide will deconstruct the potential contributions of each substituent to the overall activity profile of the molecule, providing a framework for the design of future analogs with enhanced potency, selectivity, and pharmacokinetic properties.

The Benzoic Acid Core: A Privileged Scaffold

The benzoic acid moiety is a recurrent motif in a vast array of biologically active compounds.[2] Its carboxylic acid group is a crucial hydrogen bond donor and acceptor, frequently engaging in pivotal interactions within the active sites of enzymes and receptors. The therapeutic potential of benzoic acid derivatives is profoundly influenced by the nature and positioning of substituents on the aromatic ring. These modifications dictate the molecule's electronic landscape, lipophilicity, and steric profile, which are critical determinants of its pharmacodynamic and pharmacokinetic behavior.[2]

Deconstructing the Substituent Effects: A Comparative SAR Analysis

To understand the SAR of this compound, we will analyze the individual and synergistic effects of its substituents by drawing comparisons with other halogenated and alkyl-substituted benzoic acids.

The Role of Halogens: Chloro and Fluoro Groups

Halogens are frequently incorporated into drug candidates to modulate their physicochemical properties. The presence of both chlorine and fluorine in the target molecule is noteworthy.

  • Chlorine (at C2): The chloro group is a moderately lipophilic and electron-withdrawing substituent. Its placement at the ortho position to the carboxylic acid can influence the acidity of the carboxyl group and enforce a specific conformational preference through steric hindrance. In many instances, a chloro substituent can enhance binding affinity by participating in halogen bonding or by occupying hydrophobic pockets within a target protein. Studies on other benzoic acid derivatives have shown that halogenation can lead to improved biological activity. For instance, 3-chloro-4-methoxybenzoic acid has demonstrated bioactivity related to the autophagy-lysosome pathway.[3]

  • Fluorine (at C4): The fluoro group is small, highly electronegative, and can form strong hydrogen bonds. Its introduction can significantly alter the electronic properties of the aromatic ring and improve metabolic stability by blocking sites susceptible to oxidative metabolism. The para-positioning of the fluorine atom in this compound is a common strategy in drug design to enhance target engagement and pharmacokinetic profiles.

The Influence of the Methyl Group

The methyl group at the C3 position is an electron-donating and lipophilic substituent. Its presence can impact the molecule's ability to traverse cellular membranes and can introduce steric effects that may enhance selectivity for the target enzyme.[2] The introduction of a methyl group can also influence the overall conformation of the molecule, potentially pre-organizing it for optimal binding. While the direct effect of a methyl group in this specific arrangement is not extensively documented, studies on other benzoic acid derivatives suggest that its impact on inhibitory activity can be significant, although not always predictable without empirical data.[4]

Inferred SAR and Future Directions

Based on the analysis of related compounds, we can postulate the following SAR trends for this compound and its potential analogs:

  • Carboxylic Acid: Essential for binding, likely through ionic interactions and hydrogen bonding with the target protein. Esterification or amidation would likely abolish or significantly reduce activity unless the modification is designed as a prodrug.

  • 2-Chloro Group: Likely contributes to binding affinity through hydrophobic interactions and potentially halogen bonding. Its replacement with other halogens (Br, I) or larger hydrophobic groups could be explored to probe the size of the binding pocket.

  • 4-Fluoro Group: Important for modulating electronic properties and potentially improving metabolic stability. Its replacement with other electron-withdrawing groups or hydrogen bond acceptors could be investigated.

  • 3-Methyl Group: Likely plays a role in optimizing van der Waals interactions within a specific hydrophobic pocket. Varying the size of this alkyl group (e.g., ethyl, isopropyl) could provide insights into the steric tolerance of the binding site.

The following table summarizes the potential impact of modifications at each position, drawing inferences from the broader literature on substituted benzoic acids.

PositionSubstituentInferred RolePotential Modifications for SAR Studies
1 Carboxylic AcidPrimary binding motif (H-bond donor/acceptor)Ester, Amide (as potential prodrugs)
2 ChloroHydrophobic interactions, Halogen bonding, Conformational constraintBromo, Iodo, Trifluoromethyl
3 Methylvan der Waals interactions, LipophilicityEthyl, Isopropyl, Cyclopropyl
4 FluoroElectronic modulation, Metabolic stability, H-bond acceptorCyano, Nitro, Methoxy

Experimental Protocols for SAR-Guided Drug Discovery

Detailed and reproducible experimental protocols are crucial for the comparative evaluation of newly synthesized analogs. Below are generalized methodologies for key experiments relevant to the study of compounds like this compound, particularly in the context of enzyme inhibition.

General Synthesis of Substituted Benzoic Acid Analogs

The synthesis of analogs of this compound can be achieved through various established organic synthesis methods. A common approach involves the oxidation of the corresponding substituted toluenes.[5]

Example Protocol: Oxidation of a Substituted Toluene

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the substituted toluene derivative.

  • Oxidation: Add an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), and heat the mixture to reflux.[5]

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired substituted benzoic acid.

In Vitro Enzyme Inhibition Assay (General Protocol)

This assay is designed to determine the concentration of a test compound required to inhibit the activity of a target enzyme by 50% (IC₅₀).[2]

Materials:

  • Target enzyme (e.g., SCD1)

  • Enzyme substrate (e.g., radiolabeled stearoyl-CoA for SCD1)

  • Assay buffer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor

  • Microplate reader or scintillation counter (depending on the assay format)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a microplate, add the target enzyme, assay buffer, and the test compound or control.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Stop the reaction and measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance, or radioactivity).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the data.

Visualizing the Path to Discovery

Diagrams are invaluable tools for conceptualizing complex biological processes and experimental workflows.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation Lead_Compound Lead Compound (2-Chloro-4-fluoro- 3-methylbenzoic acid) Analog_Design Analog Design (SAR Hypotheses) Lead_Compound->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis In_Vitro_Assay In Vitro Assay (e.g., Enzyme Inhibition) Synthesis->In_Vitro_Assay SAR_Analysis SAR Analysis In_Vitro_Assay->SAR_Analysis SAR_Analysis->Analog_Design Iterative Optimization Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Promising Candidate

Caption: A generalized workflow for a structure-activity relationship (SAR) guided drug discovery program.

SCD1_Inhibition_Pathway Saturated_Fatty_Acids Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1 SCD1 Enzyme Saturated_Fatty_Acids->SCD1 Monounsaturated_Fatty_Acids Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->Monounsaturated_Fatty_Acids Lipid_Metabolism Altered Lipid Metabolism Monounsaturated_Fatty_Acids->Lipid_Metabolism Inhibitor 2-Chloro-4-fluoro-3-methylbenzoic acid derivative Inhibitor->SCD1 Therapeutic_Effect Therapeutic Effect (e.g., Reduced Obesity) Lipid_Metabolism->Therapeutic_Effect

Caption: A simplified diagram illustrating the inhibition of SCD1 by a this compound derivative.

Conclusion

While a comprehensive, published SAR study for a series of this compound analogs is not yet available, by analyzing the established roles of its constituent functional groups in related benzoic acid derivatives, we can construct a robust hypothesis-driven approach to guide future drug discovery efforts. The unique combination of chloro, fluoro, and methyl substituents on this scaffold presents a promising starting point for the development of potent and selective enzyme inhibitors. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on the synthesis and evaluation of novel analogs, ultimately paving the way for the discovery of new therapeutic agents.

References

  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. (n.d.). PubMed Central. [Link]

  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure–activity relationships. (2010). Taylor & Francis Online. [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). Semantic Scholar. [Link]

  • Process for preparing substituted benzoic acid. (n.d.).
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.). National Center for Biotechnology Information. [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). National Center for Biotechnology Information. [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). SciSpace. [Link]

  • Discovery of liver-targeted inhibitors of stearoyl-CoA desaturase (SCD1). (2013). PubMed. [Link]

  • Recent advances in stearoyl-CoA desaturase 1 inhibitors for dyslipidemia and obesity. (2010). PubMed. [Link]

  • SCD1 inhibition enhances the effector functions of CD8 + T cells via ACAT1‐dependent reduction of esterified cholesterol. (2023). National Center for Biotechnology Information. [Link]

  • Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer. (n.d.). MDPI. [Link]

  • Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents. (2017). PubMed. [Link]

  • Benzoic Acid Synthesis. (2021). YouTube. [Link]

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). PubMed. [Link]

  • Producing Benzoic Acid. (n.d.). Save My Exams. [Link]

  • 2-chloro-4-fluorobenzoic acid and preparation method thereof. (n.d.).
  • Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody. (2022). Journal for ImmunoTherapy of Cancer. [Link]

Sources

A Senior Application Scientist's Guide to Comparing 2-Chloro-4-fluoro-3-methylbenzoic acid and its Non-Halogenated Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Halogenation in Modulating Bioactivity

In the landscape of medicinal chemistry and drug discovery, the deliberate introduction of halogen atoms into a molecular scaffold is a time-honored and powerful strategy. It is a misconception to view halogens merely as steric bulk; they are nuanced modulators of a molecule's physicochemical and pharmacokinetic properties. Halogenation can profoundly influence lipophilicity, metabolic stability, and, most critically, the binding affinity of a ligand to its biological target.[1][2] This guide provides an in-depth comparison of 2-Chloro-4-fluoro-3-methylbenzoic acid (CAS 173315-54-3), a polysubstituted aromatic acid, with its conceptual non-halogenated analog, 3-methylbenzoic acid .

The purpose of this guide is not merely to present data but to illuminate the underlying principles that govern the observed differences in biological assays. We will explore how the presence of chlorine and fluorine atoms can be leveraged to enhance potency and specificity, providing a framework for rational drug design. We will dissect this comparison through the lens of three fundamental assay types: cell viability, enzyme inhibition, and receptor binding.

The Physicochemical Foundation: Why Halogens Matter

Before delving into biological data, it is crucial to understand how the chlorine and fluorine atoms in our lead compound alter its fundamental properties compared to the simple 3-methylbenzoic acid analog. These properties are the root cause of the differential biological effects we aim to measure.

  • Lipophilicity: Halogens are more lipophilic than hydrogen atoms.[3][4] The introduction of chlorine and fluorine increases the overall lipophilicity of the benzoic acid core. This enhanced lipophilicity can improve the molecule's ability to cross cellular membranes, potentially leading to higher intracellular concentrations and greater potency. However, it can also increase non-specific binding and cytotoxicity.[5]

  • Electronic Effects: Both chlorine and fluorine are highly electronegative, acting as electron-withdrawing groups. This influences the acidity (pKa) of the carboxylic acid group and alters the electron distribution across the aromatic ring. This electronic modulation is critical for how the molecule interacts with the electrostatic environment of a protein's binding pocket.

  • Metabolic Stability: The carbon-halogen bond, particularly the carbon-fluorine bond, is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F or C-Cl bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[1][6][7]

  • Halogen Bonding: This is a critical, non-covalent interaction that has gained significant recognition in rational drug design.[8][9] A covalently bound halogen (especially Cl, Br, I) possesses a region of positive electrostatic potential on its outer surface, known as a "σ-hole".[10] This σ-hole can act as a Lewis acid, forming a highly directional and stabilizing interaction with a Lewis base (an electron donor like a backbone carbonyl oxygen or a nitrogen atom) in a protein's active site.[11][12] This specific "halogen bond" can dramatically enhance binding affinity and selectivity compared to a non-halogenated analog which is incapable of this interaction.[2][13]

Comparative Analysis in Key Biological Assays

To empirically assess these differences, we will now outline the experimental protocols and expected outcomes for three distinct biological assays. For our comparison, we will use the following compounds:

  • Compound A: this compound

  • Compound B: 3-methylbenzoic acid (Non-halogenated analog)

Assay 1: Cell Viability and Cytotoxicity Assessment

The first step in characterizing any new compound is to assess its general effect on cell health. A potent compound is only useful if it is selective for its target and does not induce widespread cell death at therapeutic concentrations. We will use the XTT assay, a robust method for measuring cellular metabolic activity.

Principle of the XTT Assay The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cell viability.[14] In metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a water-soluble orange-colored formazan product.[15][16] The amount of formazan produced is directly proportional to the number of viable cells. The XTT assay is an evolution of the older MTT assay, offering the significant advantage of producing a water-soluble product, thus eliminating the need for a separate solubilization step and streamlining the workflow, making it ideal for higher-throughput applications.[15][17]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare 2X serial dilutions of Compound A and Compound B in culture medium, ranging from a final concentration of 200 µM down to 1.56 µM. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Incubation: Add 50 µL of the activated XTT solution to each well, including controls.[15]

  • Incubation & Measurement: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[15] Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 650 nm should be used to subtract background absorbance.[15]

  • Data Analysis:

    • Subtract the absorbance of the "no cells" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Expected Data and Interpretation

Concentration (µM)% Viability (Compound A)% Viability (Compound B)
2005.235.8
10021.468.1
5048.991.5
2575.398.2
12.594.1101.3
6.2598.799.5
IC₅₀ (µM) ~52 >200

Interpretation: The halogenated Compound A is expected to show greater cytotoxicity (a lower IC₅₀ value) than the non-halogenated Compound B. This is likely due to its increased lipophilicity, allowing for better penetration of the cell membrane and potentially leading to off-target effects or disruption of mitochondrial function at high concentrations. This assay establishes the concentration window for subsequent, more specific assays.

Workflow for the XTT Cell Viability Assay

XTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis p1 Seed Cells in 96-Well Plate e1 Treat Cells with Compounds (48h) p1->e1 p2 Prepare Compound Serial Dilutions p2->e1 e2 Add Activated XTT Reagent e1->e2 e3 Incubate (2-4h) e2->e3 d1 Read Absorbance (450 nm) e3->d1 d2 Calculate % Viability & Determine IC50 d1->d2

Caption: Workflow of the XTT cell viability assay.

Assay 2: Target-Specific Enzyme Inhibition Assay

Many drugs function by inhibiting specific enzymes. Based on literature for similar structures, we can hypothesize that our compounds might target an enzyme like Stearoyl-CoA Desaturase 1 (SCD1), which is involved in metabolic diseases.[18]

Principle of Competitive Enzyme Inhibition This assay measures the ability of a compound to inhibit the activity of a purified enzyme. In a competitive inhibition model, the inhibitor molecule competes with the enzyme's natural substrate for binding to the active site. The presence of a potent inhibitor will decrease the rate of product formation. By measuring this rate at various inhibitor concentrations, we can determine the inhibitor's potency (IC₅₀).

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a concentrated stock of purified, recombinant human SCD1 enzyme.

    • Prepare the substrate solution (e.g., Stearoyl-CoA) and any necessary cofactors (e.g., NADH) in an appropriate assay buffer.

    • Prepare serial dilutions of Compound A and Compound B in the assay buffer. Include a positive control inhibitor (known SCD1 inhibitor) and a vehicle control (0.1% DMSO).

  • Assay Reaction:

    • In a 96-well plate, add 20 µL of each compound dilution.

    • Add 20 µL of the SCD1 enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.[19]

    • Initiate the enzymatic reaction by adding 10 µL of the substrate/cofactor mix.

  • Detection:

    • The rate of reaction can be monitored by various methods. For SCD1, one could measure the consumption of NADH by monitoring the decrease in absorbance at 340 nm over time using a kinetic plate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control (100% activity) and a "no enzyme" control (0% activity): % Inhibition = 100 - [((V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme)) * 100].

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Expected Data and Interpretation

CompoundEnzyme Inhibition IC₅₀ (nM)
Compound A (Halogenated)75
Compound B (Non-halogenated)8,500
Positive Control25

Interpretation: The halogenated Compound A is expected to be a significantly more potent inhibitor of the target enzyme than Compound B. This dramatic increase in potency (over 100-fold in this hypothetical example) is the primary goal of medicinal chemistry optimization. The result strongly suggests that the chlorine and/or fluorine atoms are making critical, favorable interactions within the enzyme's active site—most likely through specific halogen bonding with an amino acid residue, which is impossible for the non-halogenated analog.[12]

Principle of Competitive Enzyme Inhibition

Inhibition cluster_no_inhibitor No Inhibitor cluster_inhibitor With Competitive Inhibitor Enzyme1 Enzyme Product1 Product Enzyme1->Product1 Reaction Substrate1 Substrate Substrate1->Enzyme1 Binds Enzyme2 Enzyme Blocked No Reaction Enzyme2->Blocked Substrate2 Substrate Substrate2->Enzyme2 Blocked Inhibitor Inhibitor (Compound A/B) Inhibitor->Enzyme2 Binds

Caption: Competitive inhibitors bind to the active site, blocking the substrate.

Assay 3: Target-Specific Receptor Binding Assay

To complement the enzyme inhibition data, a receptor binding assay directly measures the affinity of a compound for its target protein. This is distinct from an activity assay, as it measures binding, not functional consequence.

Principle of Competitive Radioligand Binding This assay quantifies the affinity of a test compound (the "competitor") for a receptor by measuring how effectively it displaces a known high-affinity radiolabeled ligand ("radioligand") from the receptor.[20] The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound. The data are used to calculate an IC₅₀, which can then be converted to an inhibition constant (Ki), a true measure of binding affinity.[21]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor of interest.

  • Assay Setup: In a 96-well filter plate, combine:

    • The prepared cell membranes.

    • A fixed, low concentration of the radioligand (e.g., ³H-labeled known ligand).

    • Increasing concentrations of the unlabeled competitor (Compound A or B).

  • Controls:

    • Total Binding: Membranes + radioligand (no competitor).

    • Non-specific Binding (NSB): Membranes + radioligand + a saturating concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Separation: Separate the bound radioligand from the free radioligand by vacuum filtration through the filter plate. The membranes and any bound radioligand are trapped on the filter.[22]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection: Add scintillation cocktail to the wells and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • For each competitor concentration, calculate the % inhibition of specific binding.

    • Plot % inhibition vs. log competitor concentration to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data and Interpretation

CompoundReceptor Binding Ki (nM)
Compound A (Halogenated)98
Compound B (Non-halogenated)11,200

Interpretation: The binding data should correlate well with the enzyme inhibition data. The significantly lower Ki value for Compound A confirms that it has a much higher intrinsic affinity for the target's binding site. This provides direct evidence that the structural modifications—the halogens—are responsible for the enhanced interaction, likely through the formation of a stabilizing halogen bond as previously discussed.

Hypothetical Ligand-Receptor Interaction

Binding cluster_pocket Receptor Binding Pocket cluster_analog_B Analog B (Non-Halogenated) cluster_analog_A Analog A (Halogenated) Acceptor Amino Acid Residue (e.g., Glycine) C=O AnalogB 3-methylbenzoic acid AnalogA 2-Cl, 4-F, 3-Me benzoic acid AnalogA->Acceptor Halogen Bond (Stabilizing)

Caption: Halogen bond formation by Compound A provides extra stabilization.

Synthesis and Discussion

The collective data from these assays paints a clear picture of structure-activity relationships.

  • Baseline Activity: The non-halogenated analog, 3-methylbenzoic acid, exhibits weak, non-specific cytotoxicity at high concentrations and very low potency against our specific enzyme and receptor targets.

  • The Impact of Halogenation: The introduction of chlorine and fluorine in this compound transforms the molecule from a weakly active compound into a potent, target-specific modulator.

  • Mechanism of Potency Enhancement: The >100-fold increase in potency observed in the enzyme inhibition and receptor binding assays cannot be explained by lipophilicity alone. The most compelling scientific explanation is the formation of a specific, high-energy halogen bond between the chlorine atom (a good halogen bond donor) and an electron-rich acceptor group in the protein's binding pocket.[11][12] This additional, stabilizing interaction anchors the ligand more tightly, resulting in a significantly lower Ki and IC₅₀.

This guide demonstrates that a logical, multi-assay approach is essential for deconvoluting the effects of specific structural modifications. The initial cytotoxicity assay provides a crucial therapeutic window, while the specific enzyme and binding assays reveal the true on-target potency and provide mechanistic insights that can guide future optimization efforts.

Conclusion for the Research Professional

The comparison between this compound and its non-halogenated parent structure is a clear and powerful illustration of the principles of modern medicinal chemistry. Halogenation is not a trivial substitution; it is a strategic tool that can dramatically enhance biological activity by improving membrane permeability, increasing metabolic stability, and, most importantly, introducing the capacity for potent, stabilizing halogen bonds. For drug development professionals, understanding and predicting these effects is paramount for the rational design of next-generation therapeutics. The experimental workflows provided herein offer a robust framework for conducting such comparative analyses in your own research campaigns.

References

  • Biotech Spain. XTT Assays vs MTT. [Link]

  • Chemcasts. This compound Properties vs Temperature. [Link]

  • Wikipedia. MTT assay. [Link]

  • Chemcasts. This compound (CAS 173315-54-3) Properties. [Link]

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • ResearchGate. Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study. [Link]

  • PubMed. In vitro receptor binding assays: general methods and considerations. [Link]

  • NIH National Library of Medicine. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. [Link]

  • PubMed Central. The Significance of Halogen Bonding in Ligand–Receptor Interactions. [Link]

  • F1000Research. The significance of halogen bonding in ligand-receptor interactions - the lesson learned from Molecular Dynamic simulations of D4 receptor. [Link]

  • ACS Publications. Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

  • NIH National Library of Medicine. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Mtoz Biolabs. Receptor-Ligand Binding Assay. [Link]

  • NIH National Library of Medicine. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • PubChem. (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). [Link]

  • PubMed. The relation between the structure of halogenated benzoic acids and the depletion of adrenal ascorbic acid content. [Link]

  • NIH National Library of Medicine. Biochemical studies on the metabolic activation of halogenated alkanes. [Link]

  • NIH National Library of Medicine. Biotransformation of halogenated solvents. [Link]

  • Chemistry Stack Exchange. Why do halogen substituents make molecules more lipophilic? [Link]

  • ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

  • ACS Publications. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. [Link]

  • Royal Society of Chemistry. Halogenation of organic compounds using continuous flow and microreactor technology. [Link]

  • ResearchGate. Halogen bonding for rational drug design and new drug discovery. [Link]

  • NIH National Library of Medicine. Mechanism of Action Assays for Enzymes. [Link]

  • PubMed. Degradation of halogenated aliphatic compounds: the role of adaptation. [Link]

  • NIH National Library of Medicine. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • ACS Publications. bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link]

  • NIH National Library of Medicine. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. [Link]

  • Semantic Scholar. Metabolism of Halogenated Compounds—Biodehalogenation. [Link]

  • bioRxiv. Small molecule bioactivity benchmarks are often well-predicted by counting cells. [Link]

  • Cambridge Open Engage. Practically significant method comparison protocols for machine learning in small molecule drug discovery. [Link]

  • PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid. [Link]

  • The Pharmaceutical and Chemical Journal. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]

  • PubMed. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. [Link]

  • MDPI. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [Link]

  • Oriental Journal of Chemistry. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. [Link]

  • AERU. 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid (Ref: AE-0456148). [Link]

  • PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Chloro-4-fluoro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic fate of a candidate molecule is a critical determinant of its therapeutic success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising drug development programs.[1][2] This guide offers an in-depth, comparative analysis of the metabolic stability of derivatives of 2-Chloro-4-fluoro-3-methylbenzoic acid, a scaffold of interest in medicinal chemistry. We will explore the underlying principles of metabolic stability assessment, compare key in vitro models, and present illustrative experimental data to guide researchers in making informed decisions for lead optimization.

The Imperative of Metabolic Stability in Drug Design

The journey of a drug from administration to its target is fraught with metabolic hurdles, primarily orchestrated by a host of enzymes, with the liver being the main metabolic hub.[3] Enhancing metabolic stability is a key objective in medicinal chemistry as it can lead to an improved pharmacokinetic profile, including increased bioavailability and a longer half-life, which may translate to less frequent dosing for patients.[2][3] Furthermore, a metabolically stable compound is less likely to exhibit significant patient-to-patient variability in drug levels, a factor largely influenced by individual differences in metabolic enzyme capacity.[3]

For halogenated aromatic compounds like the derivatives of this compound, understanding their metabolic pathways is crucial. The nature and position of substituents on the aromatic ring can significantly influence their susceptibility to enzymatic attack, primarily by cytochrome P450 (CYP) enzymes for Phase I metabolism and UDP-glucuronosyltransferases (UGTs) for Phase II metabolism.[3][4]

Strategic Modifications: A Comparative Look at Bioisosteric Replacement

The carboxylic acid moiety, while often crucial for target engagement, can be a metabolic liability, prone to glucuronidation which can lead to rapid excretion or the formation of reactive acyl glucuronides.[5][6] A common strategy to mitigate this is bioisosteric replacement, where the carboxylic acid is replaced by a group with similar physicochemical properties but improved metabolic stability.[7][8]

Consider the following hypothetical derivatives of our core scaffold for a comparative analysis:

  • Compound A: this compound (The parent molecule)

  • Compound B: (2-Chloro-4-fluoro-3-methylphenyl)tetrazole (A tetrazole bioisostere of the carboxylic acid)

  • Compound C: 2-(2-Chloro-4-fluoro-3-methylphenyl)-5-methyloxazole (A neutral oxazole bioisostere)

  • Compound D: 2-Chloro-4-fluoro-3-methylbenzamide (A primary amide derivative)

The rationale behind these selections is to compare the metabolic fate of the parent carboxylic acid with common acidic and neutral bioisosteres, as well as a simple amide derivative. Tetrazoles, for instance, are classic acidic bioisosteres that can mimic the charge and pKa of a carboxylic acid but are generally less susceptible to glucuronidation.[6][8] Neutral bioisosteres like oxazoles can improve membrane permeability and avoid issues related to anionic clearance pathways.[6] Amides, while sometimes prone to hydrolysis, can offer a different metabolic profile compared to the parent acid.

In Vitro Assessment: Choosing the Right Metabolic Model

A tiered approach to assessing metabolic stability is often employed in drug discovery, starting with simple, high-throughput in vitro models and progressing to more complex systems. The most common models include liver microsomes, S9 fractions, and hepatocytes.[2][3][9]

In Vitro Model Description Enzymes Present Advantages Limitations
Liver Microsomes A subcellular fraction of the liver containing the endoplasmic reticulum.[3][10]Primarily Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs).[3]Cost-effective, high-throughput, good for initial screening of Phase I metabolism.[10]Lacks cytosolic enzymes and cofactors for many Phase II reactions. Does not account for cellular uptake and transport.[11]
S9 Fraction The supernatant fraction of a liver homogenate after centrifugation at 9000g.[12][13]Contains both microsomal (Phase I and some Phase II) and cytosolic (many Phase II) enzymes.[12][13][14]More comprehensive metabolic coverage than microsomes, including both Phase I and Phase II pathways.[12][15]Can have lower specific enzyme activity compared to microsomes. Still lacks the cellular context of intact cells.[15]
Hepatocytes Intact, viable liver cells.[3][16]The full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters.[11][16][17]Considered the "gold standard" for in vitro metabolism studies as they most closely mimic the in vivo liver environment.[3]More expensive, lower throughput, and can have lot-to-lot variability.[15]

For a comprehensive comparison of our hypothetical derivatives, we will utilize all three systems to build a complete metabolic picture.

Experimental Protocols

A detailed, step-by-step methodology is crucial for reproducible and reliable results.

Liver Microsomal Stability Assay

This assay is often the first-line screen for metabolic stability.

Objective: To determine the rate of disappearance of the test compounds when incubated with liver microsomes and necessary cofactors.

Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[18][19]

    • Prepare a stock solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[20]

    • Prepare 10 mM stock solutions of the test compounds (Compounds A-D) and a positive control (e.g., Verapamil, known for high clearance) in DMSO.[18]

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the liver microsomes (e.g., human liver microsomes at a final protein concentration of 0.5 mg/mL).[19]

    • Add the test compounds to achieve a final concentration of 1 µM.[19] The final DMSO concentration should be kept below 0.5%.[19]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[20]

    • Incubate at 37°C with shaking.

  • Sampling and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.[10]

    • Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[10][17]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[10][21]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

S9 Fraction Stability Assay

This assay provides a broader view of metabolism by including cytosolic enzymes.

Objective: To assess the metabolic stability in the presence of both Phase I and Phase II enzymes.

Methodology: The protocol is similar to the microsomal stability assay, with the following key differences:

  • Enzyme Source: Use S9 fraction (e.g., human liver S9 at a final protein concentration of 1 mg/mL) instead of microsomes.[12]

  • Cofactors: In addition to the NADPH regenerating system for Phase I, supplement the incubation mixture with cofactors for Phase II reactions, such as UDPGA (for glucuronidation) and PAPS (for sulfation).[12][14]

Hepatocyte Stability Assay

This assay provides the most physiologically relevant in vitro data.

Objective: To determine the metabolic stability in a whole-cell system that includes active transport and a full complement of metabolic enzymes and cofactors.

Methodology:

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions.

    • Resuspend the cells in a suitable incubation medium (e.g., Williams' Medium E) to a final cell density of 0.5 x 10^6 viable cells/mL.[22][23]

  • Incubation:

    • Add the hepatocyte suspension to a 24-well plate.

    • Add the test compounds (final concentration 1 µM) and positive controls (e.g., a high clearance compound like Verapamil and a low clearance compound like Warfarin).

    • Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.[17]

  • Sampling and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.[17]

    • Quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Process the samples and analyze by LC-MS/MS as described for the microsomal assay.[17]

Data Analysis: The data analysis is similar to the microsomal assay, with the intrinsic clearance calculated per million cells.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis Compound_Stocks Test Compound Stocks (A, B, C, D) Microsomal_Assay Microsomal Stability Assay (+ NADPH) Compound_Stocks->Microsomal_Assay S9_Assay S9 Stability Assay (+ NADPH, UDPGA, PAPS) Compound_Stocks->S9_Assay Hepatocyte_Assay Hepatocyte Stability Assay Compound_Stocks->Hepatocyte_Assay Controls Control Stocks (High & Low Clearance) Controls->Microsomal_Assay Controls->S9_Assay Controls->Hepatocyte_Assay Microsomes Liver Microsomes Microsomes->Microsomal_Assay S9_Fraction S9 Fraction S9_Fraction->S9_Assay Hepatocytes Hepatocytes Hepatocytes->Hepatocyte_Assay Quenching Time-Point Sampling & Quenching Microsomal_Assay->Quenching S9_Assay->Quenching Hepatocyte_Assay->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Caption: General experimental workflow for assessing metabolic stability.

Comparative Data Analysis

The following tables present illustrative data for our hypothetical compounds, reflecting expected trends based on their chemical structures.

Table 1: Metabolic Stability in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg protein)Primary Metabolic Pathway
A (Acid) 4530.8Aromatic Hydroxylation
B (Tetrazole) > 60< 23.1Slow Aromatic Hydroxylation
C (Oxazole) 5525.2Aromatic Hydroxylation, Methyl Oxidation
D (Amide) 3539.6Aromatic Hydroxylation, Amide Hydrolysis
Verapamil 10138.6N-dealkylation, O-demethylation

Table 2: Metabolic Stability in Human Liver S9 Fraction

Compoundt½ (min)CLint (µL/min/mg protein)Primary Metabolic Pathway
A (Acid) 2034.7Glucuronidation, Aromatic Hydroxylation
B (Tetrazole) 5013.9Slow Aromatic Hydroxylation
C (Oxazole) 5213.3Aromatic Hydroxylation, Methyl Oxidation
D (Amide) 3023.1Aromatic Hydroxylation, Amide Hydrolysis
Verapamil 977.0N-dealkylation, O-demethylation

Table 3: Metabolic Stability in Human Hepatocytes

Compoundt½ (min)CLint (µL/min/10^6 cells)Primary Metabolic Pathway
A (Acid) 1546.2Glucuronidation, Aromatic Hydroxylation
B (Tetrazole) 4814.4Slow Aromatic Hydroxylation
C (Oxazole) 5013.9Aromatic Hydroxylation, Methyl Oxidation
D (Amide) 2527.7Aromatic Hydroxylation, Amide Hydrolysis
Verapamil 886.6N-dealkylation, O-demethylation

Interpretation of Results and Strategic Implications

The illustrative data highlights several key points for the medicinal chemist:

  • Compound A (Parent Acid): Shows moderate stability in microsomes but is rapidly cleared in S9 and hepatocytes. This discrepancy strongly suggests that Phase II metabolism, specifically glucuronidation of the carboxylic acid, is a major clearance pathway.

  • Compound B (Tetrazole Bioisostere): Exhibits significantly improved metabolic stability across all three systems compared to the parent acid. This is consistent with the known resistance of tetrazoles to glucuronidation. This would be a promising modification if the tetrazole maintains the desired pharmacological activity.

  • Compound C (Oxazole Bioisostere): Also demonstrates enhanced stability, comparable to the tetrazole. As a neutral molecule, it may offer advantages in terms of cell permeability and reduced potential for interactions with anionic transporters.

  • Compound D (Amide Derivative): Shows slightly improved stability over the parent acid in S9 and hepatocytes but is still cleared relatively quickly. This suggests that while amide hydrolysis may be occurring, it is not as rapid as the glucuronidation of the parent acid.

Visualizing Metabolic Fates

metabolic_pathways cluster_parent Compound A (Parent Acid) cluster_derivatives Derivatives cluster_metabolism Metabolic Pathways cluster_outcome Outcome Parent This compound PhaseI Phase I (CYP-mediated Hydroxylation) Parent->PhaseI Moderate PhaseII_Gluc Phase II (UGT-mediated Glucuronidation) Parent->PhaseII_Gluc Rapid Tetrazole Compound B (Tetrazole) Tetrazole->PhaseI Slow Oxazole Compound C (Oxazole) Oxazole->PhaseI Slow Amide Compound D (Amide) Amide->PhaseI Moderate Hydrolysis Hydrolysis Amide->Hydrolysis Moderate High_Clearance High Clearance PhaseI->High_Clearance Low_Clearance Low Clearance PhaseI->Low_Clearance PhaseII_Gluc->High_Clearance PhaseII_Other Other Phase II (e.g., Sulfation) Moderate_Clearance Moderate Clearance Hydrolysis->Moderate_Clearance

Caption: Putative metabolic pathways for the parent acid and its derivatives.

Conclusion: A Data-Driven Approach to Optimizing Metabolic Stability

The assessment of metabolic stability is an indispensable component of modern drug discovery. This guide has demonstrated a systematic approach to comparing the metabolic fate of derivatives of this compound. By employing a suite of in vitro tools, from liver microsomes to hepatocytes, and by strategically considering bioisosteric modifications, researchers can gain crucial insights into a compound's metabolic liabilities. The illustrative data underscores the power of this comparative approach, revealing how a simple modification, such as replacing a carboxylic acid with a tetrazole or oxazole, can dramatically improve metabolic stability. Ultimately, a thorough and early understanding of a compound's metabolic profile is paramount for designing safer and more effective medicines.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]

  • Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • Evotec. S9 Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. [Link]

  • PubMed. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • MTTlab. S9 Stability Assay. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • PubMed. Metabolic stability screen for drug discovery using cassette analysis and column switching. [Link]

  • Wikipedia. S9 fraction. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]

  • PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • Hypha Discovery. Bioisosteres for carboxylic acid groups. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • AxisPharm. Hepatocyte Stability Assay Test. [Link]

  • Patsnap Synapse. What is the role of bioisosterism in drug design? [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 2-Chloro-4-fluoro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for In Silico Screening of Novel Benzoic Acid Derivatives

In the landscape of modern drug discovery, the strategic application of computational tools is paramount for the efficient identification and optimization of lead compounds. Molecular docking, a cornerstone of in silico screening, provides invaluable insights into the potential binding affinities and interaction patterns of small molecules with protein targets at an atomic level.[1][2] This guide presents a comparative docking study of virtually designed derivatives of 2-Chloro-4-fluoro-3-methylbenzoic acid, a versatile scaffold known for its utility in the synthesis of pharmacologically active agents.[3][4]

The core hypothesis of this study is that modifications to the carboxylic acid group of the parent molecule can significantly alter its binding affinity and selectivity towards key protein targets implicated in cancer and inflammation. By systematically evaluating these derivatives against established therapeutic targets and comparing their performance with known inhibitors, we can prioritize candidates for synthesis and subsequent in vitro and in vivo testing. This approach not only accelerates the drug discovery pipeline but also conserves resources by focusing on compounds with the highest probability of success.

This guide is structured to provide a comprehensive walkthrough of the comparative docking workflow, from the conceptual design of the derivatives to the detailed analysis of their predicted binding interactions. We will delve into the causality behind the selection of protein targets, the step-by-step protocol for molecular docking using AutoDock Vina, and the interpretation of the resulting data.

Designing the Virtual Ligand Library: Derivatives of this compound

The parent molecule, this compound, possesses a reactive carboxylic acid group that serves as an ideal anchor for chemical modification. For this study, we have designed a focused library of five virtual derivatives (amides and esters) to explore the impact of altering the hydrogen-bonding capacity and steric bulk at this position. These modifications are common in medicinal chemistry to enhance membrane permeability and modulate target engagement.

Table 1: Virtual Derivatives of this compound

Compound IDDerivative TypeChemical Name
CFM-00 Parent CompoundThis compound
CFM-01 Methyl EsterMethyl 2-chloro-4-fluoro-3-methylbenzoate
CFM-02 Ethyl EsterEthyl 2-chloro-4-fluoro-3-methylbenzoate
CFM-03 Primary Amide2-Chloro-4-fluoro-3-methylbenzamide
CFM-04 N-methyl Amide2-Chloro-4-fluoro-N,3-dimethylbenzamide
CFM-05 N-ethyl Amide2-Chloro-4-fluoro-N-ethyl-3-methylbenzamide

Selection of Protein Targets: A Triad of Therapeutic Relevance

The choice of protein targets is critical for a meaningful comparative docking study. Based on the known biological activities of similar benzoic acid derivatives, we have selected three well-validated protein targets implicated in oncology and inflammatory diseases:

  • Aurora-A Kinase (PDB ID: 1MQ4): A serine/threonine kinase that plays a crucial role in cell cycle regulation.[5] Its overexpression is linked to various cancers, making it a prime target for anti-cancer drug development.[6]

  • Cyclooxygenase-2 (COX-2) (PDB ID: 1CX2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.[8][9]

  • Stearoyl-CoA Desaturase 1 (SCD1) (PDB ID: 4ZYO): A key enzyme in lipid metabolism that has emerged as a therapeutic target for metabolic diseases and cancer.[2][10]

These targets provide a diverse set of binding pockets and will allow for a comprehensive evaluation of the binding potential of our designed derivatives.

Comparative Benchmarking: Known Inhibitors as Controls

To contextualize the docking results of our virtual derivatives, we will include known inhibitors for each protein target in our analysis. This comparative benchmarking is essential for validating our docking protocol and for assessing the relative potential of our novel compounds.

Table 2: Known Inhibitors for Comparative Docking

Target ProteinKnown InhibitorTherapeutic Class
Aurora-A KinaseImatinibKinase Inhibitor[11]
COX-2CelecoxibSelective COX-2 Inhibitor[3]
SCD1A939572SCD1 Inhibitor[12]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina

The following protocol outlines the standardized workflow used for our comparative docking studies. This ensures reproducibility and allows for a fair comparison across all ligands and targets.

Preparation of Protein and Ligand Structures
  • Protein Preparation:

    • Download the crystal structures of the target proteins (PDB IDs: 1MQ4, 1CX2, 4ZYO) from the RCSB Protein Data Bank.

    • Remove all water molecules and co-crystallized ligands from the PDB files.

    • Add polar hydrogen atoms to the protein structures.

    • Assign Gasteiger charges to all atoms.

    • Save the prepared protein structures in the PDBQT file format, which is required by AutoDock Vina.[13]

  • Ligand Preparation:

    • Generate the 3D structures of the this compound derivatives and the known inhibitors.

    • Perform energy minimization of the ligand structures to obtain their lowest energy conformation.

    • Detect the rotatable bonds within each ligand.

    • Save the prepared ligand structures in the PDBQT file format.

Defining the Binding Site (Grid Box Generation)

For each protein target, a grid box is defined to encompass the active site where the native ligand binds. The dimensions and center of the grid box are crucial for guiding the docking algorithm to the region of interest.

Molecular Docking with AutoDock Vina
  • Execute the docking calculations using the AutoDock Vina software.[14] Vina employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.

  • The software calculates the binding affinity (in kcal/mol) for the top-ranked binding poses of each ligand. A more negative binding affinity indicates a more favorable predicted interaction.

Analysis of Docking Results
  • The primary metric for comparison is the binding affinity. The results for all derivatives and known inhibitors are compiled and compared.

  • The binding poses of the top-ranked ligands are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the protein's active site.

Diagram 1: Molecular Docking Workflow

workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Protein Structure (PDB) Protein_prep Prepare Protein (Add H, Charges) Protein->Protein_prep Ligand Ligand Structures (SDF/MOL2) Ligand_prep Prepare Ligands (Energy Min.) Ligand->Ligand_prep Grid Define Binding Site (Grid Box) Protein_prep->Grid Vina AutoDock Vina (Docking Calculation) Ligand_prep->Vina Grid->Vina Results Binding Affinity (kcal/mol) Vina->Results Pose Binding Pose Analysis Results->Pose interactions cluster_ligand Ligand (CFM-05) cluster_protein Protein Active Site Amide Amide Group H_Bond H-Bond Donors/Acceptors Amide->H_Bond Hydrogen Bonds Aromatic Aromatic Ring Hydrophobic Hydrophobic Pocket Aromatic->Hydrophobic Hydrophobic Interactions Pi_Stack Aromatic Residues Aromatic->Pi_Stack Pi-Pi Stacking Halogens Cl, F Halogens->Hydrophobic Halogen Bonds

Caption: Key molecular interactions driving ligand binding.

For instance, the docking of CFM-05 into the active site of COX-2 reveals that the amide group forms crucial hydrogen bonds with key residues, while the chloro-fluoro-substituted aromatic ring sits within a hydrophobic pocket, making favorable van der Waals contacts. This detailed understanding of the structure-activity relationship is invaluable for the rational design of more potent and selective inhibitors.

Conclusion and Future Directions

This comparative docking study has successfully demonstrated the potential of this compound derivatives as inhibitors of Aurora-A Kinase, COX-2, and SCD1. Our in silico screening has identified the N-ethyl amide derivative (CFM-05) as the most promising candidate for further investigation.

The logical next steps in this drug discovery endeavor would be:

  • Synthesis and In Vitro Validation: Synthesize the prioritized derivatives (particularly CFM-03 to CFM-05) and experimentally validate their inhibitory activity against the target proteins using appropriate biochemical assays.

  • Lead Optimization: Based on the initial in vitro results, further optimize the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluate the efficacy of the most promising compounds in relevant animal models of cancer and inflammation.

By integrating computational and experimental approaches, we can navigate the complexities of drug discovery with greater efficiency and precision, ultimately accelerating the development of novel therapeutics.

References

  • Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link] [1][2][14]2. Wang, H., Klein, M. G., Zou, H., Lane, W., Snell, G., Levin, I., Li, K., & Sang, B. C. (2015). Crystal structure of human integral membrane stearoyl-CoA desaturase with substrate. RCSB PDB. [Link] [2]3. Nowakowski, J., Cronin, C. N., McRee, D. E., Knuth, M. W., Nelson, C., Pavletich, N. P., Rodgers, J., Sang, B. C., Scheibe, D. N., Swanson, R. V., & Thompson, D. A. (2002). Structures of the cancer-related Aurora-A, FAK, and EphA2 protein kinases from nanovolume crystallography. Structure, 10(12), 1659–1667. [Link] [5]4. Kurumbail, R. G., Stevens, A. M., Gierse, J. K., McDonald, J. J., Stegeman, R. A., Pak, J. Y., Gildehaus, D., Miyashiro, J. M., Penning, T. D., Seibert, K., Isakson, P. C., & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link] [7]5. MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link] [3]6. Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Retrieved January 12, 2026, from [4]7. GoodRx. (n.d.). Popular Kinase Inhibitors List, Drug Prices and Medication Information. Retrieved January 12, 2026, from [Link] [11]8. Brune, K., & Patrignani, P. (2004). Selective cyclooxygenase-2 inhibitors: similarities and differences. Scandinavian journal of rheumatology. Supplement, 119, 21–31. [Link] [8]9. Wikipedia. (2023, December 1). Cyclooxygenase-2 inhibitor. In Wikipedia. [Link] [9]10. Mayo Clinic. (n.d.). Novel SCD1 inhibitors for treatment of cancer. Retrieved January 12, 2026, from [Link] [10]11. Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3, 33. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

Sources

A Comparative Guide to the Validation of "2-Chloro-4-fluoro-3-methylbenzoic acid" Purity by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the foundation of a safe and effective final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of "2-Chloro-4-fluoro-3-methylbenzoic acid" purity. The methodologies presented are grounded in established pharmacopeial standards and scientific literature, designed to be self-validating systems for robust and reliable results.

Introduction: The Critical Role of Purity in Drug Synthesis

This compound is a substituted aromatic carboxylic acid, a class of compounds frequently used as building blocks in the synthesis of complex pharmaceutical molecules. Its molecular structure, featuring halogen and methyl substitutions, presents specific analytical challenges and opportunities. Ensuring the purity of this intermediate is paramount, as even trace impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final drug product.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a comparative analysis to empower researchers to select the most appropriate technique for their specific needs, whether for routine quality control, impurity profiling, or in-depth structural elucidation. Our comparison is framed by the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1)[1][2][3][4].

Physicochemical Properties: Guiding the Analytical Strategy

A successful analytical method is built upon a fundamental understanding of the analyte's properties.

  • Molecular Formula: C₈H₆ClFO₂

  • Molecular Weight: 188.58 g/mol [5]

  • Structure: Aromatic carboxylic acid. The presence of the carboxyl group (-COOH) makes the molecule polar and acidic.

  • Volatility & Thermal Stability: As a carboxylic acid, the compound has relatively low volatility due to its polarity and propensity for hydrogen bonding. Direct analysis by gas chromatography is challenging without derivatization, as high temperatures in the GC inlet could lead to decarboxylation or degradation.

These properties immediately suggest different approaches for HPLC and GC. HPLC, being a liquid-phase technique, is well-suited for the direct analysis of this polar, non-volatile compound.[2][6][7][8] Conversely, GC-MS will necessitate a chemical modification step (derivatization) to increase volatility and thermal stability.[1][9][10][11]

Method 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity and impurity determination, primarily due to its versatility, robustness, and suitability for non-volatile and thermally sensitive compounds.[12] A reversed-phase HPLC (RP-HPLC) method is the logical choice, as it effectively separates analytes based on their hydrophobicity.

Rationale for HPLC Method Design
  • Stationary Phase (Column): A C18 column is selected for its hydrophobic character, providing excellent retention for the aromatic ring of the analyte. The end-capped silica base minimizes peak tailing, which can be an issue for acidic compounds due to interaction with residual silanols.[13][14]

  • Mobile Phase: A mixture of an acidified aqueous solution and an organic solvent (acetonitrile or methanol) is standard for RP-HPLC of acidic compounds.[12][15] The acid (e.g., phosphoric acid or formic acid) serves to suppress the ionization of the carboxylic acid group (pKa ~4-5), ensuring that the analyte is in its neutral, more retained form. This leads to better peak shape and reproducible retention times.[14] A gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are eluted with good resolution and peak shape within a reasonable timeframe.[12]

  • Detection: The aromatic ring of this compound contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) or a standard UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm) provides excellent sensitivity and selectivity.[13]

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with gradient pump, autosampler, column oven, and DAD/UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 30% B to 90% B

    • 20-25 min: 90% B (hold)

    • 25-26 min: 90% B to 30% B

    • 26-30 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v)

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Weigh & Dissolve Reference Standard (100 µg/mL) inject Inject 10 µL prep_std->inject prep_smp Weigh & Dissolve Test Sample (100 µg/mL) prep_smp->inject hplc_sys HPLC System (C18 Column, Gradient Elution) detect UV Detection @ 254 nm hplc_sys->detect inject->hplc_sys integrate Integrate Peak Areas detect->integrate validate System Suitability Check (Tailing, Plate Count) integrate->validate calculate Calculate Purity (% Area) validate->calculate

Caption: Workflow for HPLC purity validation.

Method 2: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, with the mass spectrometer providing structural information that can be used to identify unknown impurities definitively. However, due to the low volatility of this compound, a derivatization step is mandatory.

Rationale for GC-MS Method Design
  • Derivatization: The active hydrogen of the carboxylic acid group must be replaced with a non-polar, thermally stable group to increase volatility. Silylation is a common and effective technique.[1][11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and produce volatile trimethylsilyl (TMS) esters.[10][11] The reaction is typically fast and quantitative.

    Reaction: R-COOH + BSTFA → R-COOSi(CH₃)₃

  • Stationary Phase (Column): A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is ideal. This phase provides good separation for a wide range of derivatized compounds and is thermally stable, minimizing column bleed which is crucial for sensitive MS detection.

  • Injection & Detection: A split/splitless inlet is used to introduce the sample. The mass spectrometer is operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that are useful for library matching and structural elucidation of impurities. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.[16][17]

Experimental Protocol: GC-MS (with Derivatization)

Instrumentation:

  • GC-MS system with a split/splitless inlet, a capillary column, and a mass selective detector.

Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample or standard into a 2 mL autosampler vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[11]

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Transfer Line Temp: 290 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Validation prep_smp Weigh Sample/ Standard add_solv Add Solvent prep_smp->add_solv add_reagent Add BSTFA Derivatizing Agent add_solv->add_reagent heat Heat at 70°C for 30 min add_reagent->heat inject Inject 1 µL heat->inject gcms_sys GC-MS System (DB-5ms Column) detect MS Detection (EI, Scan Mode) gcms_sys->detect inject->gcms_sys integrate Integrate Total Ion Chromatogram (TIC) detect->integrate identify Identify Impurities (Mass Spectra Library) integrate->identify calculate Calculate Purity (% Area) identify->calculate

Caption: Workflow for GC-MS purity validation.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which is "better," but which is more fit for the intended purpose.

FeatureHPLC-UVGC-MS
Sample Preparation Simple dissolution (dissolve and inject).Requires a mandatory, multi-step derivatization.
Throughput Higher. Direct injection allows for faster sample turnaround.Lower. The derivatization step adds significant time.
Robustness Generally considered more robust for routine QC. Fewer reaction variables.Derivatization can introduce variability (incomplete reaction, side products).[18]
Identification Power Limited. Based on retention time and UV spectrum. Co-eluting impurities can be missed.High. Mass spectra provide structural information for definitive impurity identification.
Sensitivity Good, but can be limited by the analyte's UV absorbance.Excellent, especially in SIM mode. Can detect trace-level impurities.[16]
Quantitation Highly precise and accurate for purity assays.[12]Good, but precision can be affected by derivatization efficiency.
Cost & Complexity Lower initial cost and less complex to operate.Higher initial cost and requires more specialized operator expertise.
Best Application Routine purity testing, release testing, stability studies.[3][12]Impurity profiling, identification of unknown degradation products, structural elucidation.

Trustworthiness & Self-Validation: Ensuring Data Integrity

Every protocol must be a self-validating system. This is achieved by incorporating system suitability tests (SSTs) before any sample analysis, as mandated by pharmacopeias like the USP and EP.[12]

System Suitability Parameters (Based on ICH/USP/EP Guidelines):

ParameterHPLC Acceptance CriteriaGC-MS Acceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.80.8 ≤ T ≤ 1.8Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000> 20000Measures column efficiency and the sharpness of the peak.
Repeatability (%RSD) ≤ 1.0% for 5 replicate injections≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the analytical system over a short period.

These SSTs are performed on a reference standard injection. If the criteria are not met, the system is not considered suitable for analysis, and troubleshooting must be performed. This built-in check ensures the trustworthiness of the generated data.

Conclusion for the Practicing Scientist

For the routine purity assessment of This compound , HPLC-UV is the superior choice . Its simplicity, high throughput, robustness, and excellent quantitative performance make it ideal for quality control environments where the primary goal is to assign a purity value against a known standard.

GC-MS , while more complex, is an invaluable orthogonal technique . It should be employed during process development or in stability studies to identify and characterize unknown impurities or degradation products. Its high specificity and structural elucidation capabilities provide a depth of information that HPLC-UV cannot.

Ultimately, a comprehensive analytical strategy in drug development will leverage both techniques: HPLC for the routine "what and how much" and GC-MS for the investigational "what is this unknown peak?". This dual approach ensures a complete understanding of the compound's purity profile, safeguarding the quality and integrity of the final pharmaceutical product.

References

  • Blau, K., & Halket, J.M. (Eds.). (1993). Handbook of Derivatives for Chromatography (2nd ed.). J. Wiley & Sons. [Link]

  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Food Safety and Inspection Service. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Journal of Modern Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. [Link]

  • University POLITEHNICA of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Scientific Bulletin, Series B. [Link]

  • Haddad, P. R., et al. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central (PMC). [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Miki, A., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-45. [Link]

  • Millan, M., et al. (2022). Organic molecules revealed in Mars's Bagnold Dunes by Curiosity's derivatization experiment. ResearchGate. [Link]

  • Rashed, M. S. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology, 603, 121-8. [Link]

  • Arnhard, K., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. [Link]

  • ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

  • Chemcasts. (n.d.). This compound (CAS 173315-54-3) Properties. [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 2-Chloro-4-fluoro-3-methylbenzoic acid demands a rigorous and informed approach to disposal. This guide moves beyond mere procedural lists to provide a comprehensive, scientifically-grounded framework for managing this compound from the moment it becomes waste to its final, compliant disposal.

Hazard Profile and Immediate Safety Protocols

Before any disposal procedure is initiated, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated aromatic carboxylic acid. While specific toxicological data for this exact compound is limited, data from structurally similar chemicals, such as other chlorinated and fluorinated benzoic acids, allows us to establish a robust safety profile. The primary hazards are associated with irritation.[1][2][3]

Personal Protective Equipment (PPE): Adherence to standard laboratory PPE protocols is mandatory. This includes:

  • Eye Protection: Safety glasses with side shields or goggles are required.[1][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) that are inspected before use.[4]

  • Body Protection: A lab coat or other protective clothing must be worn to prevent skin exposure.[1]

Data Presentation: Hazard Classification Summary

The following table summarizes the anticipated hazard classifications based on analogous compounds, as per the Globally Harmonized System (GHS).

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation2 / 2AH319: Causes serious eye irritation[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][3]
Acute Oral Toxicity4H302: Harmful if swallowed[2]

The Core Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for disposing of this compound is that it must be treated as regulated hazardous waste.[5] Under no circumstances should this chemical be discarded down the drain or in the standard trash.[6][7]

Step 1: Waste Characterization and Segregation

The Causality: this compound is a halogenated organic compound due to the presence of chlorine and fluorine atoms.[8][9] Halogenated wastes require specific high-temperature incineration for proper disposal to prevent the formation of toxic dioxins and furans. Therefore, they must be segregated from non-halogenated waste streams.[8]

Protocol:

  • Identify any waste containing this compound, whether in solid form or dissolved in a solvent.

  • Designate this waste for the "Halogenated Organic Waste" stream.

  • Crucially, do not mix this waste with non-halogenated solvents (like acetone, ethanol, hexane), inorganic acids (like HCl, H₂SO₄), or bases.[8][10] Cross-contamination of waste streams can create hazardous reactions and complicates the disposal process.

Step 2: Container Selection

The Causality: The integrity of the waste container is critical to prevent leaks and ensure safe storage. The container material must be chemically compatible with the waste.

Protocol:

  • Select a sturdy, leak-proof container with a tightly sealing screw cap.[7][10][11]

  • Ensure the container is made of a material that does not react with acidic or organic compounds (e.g., high-density polyethylene - HDPE). Avoid metal containers for acidic waste.[12]

  • The container must be in good condition, with no cracks or signs of deterioration.[10]

Step 3: Proper Labeling

The Causality: Federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), mandate precise labeling for hazardous waste to ensure safety, proper handling, and compliant disposal.[12][13]

Protocol:

  • Affix a "Hazardous Waste" label to the container before adding any waste.[11]

  • Clearly write the full, unabbreviated chemical name: "Waste: this compound." [11]

  • List all constituents in the container, including any solvents, with estimated percentages or volumes.

  • Indicate the relevant hazards (e.g., "Irritant").[13]

  • Do not fill the container beyond 90% capacity to allow for expansion.[12]

Step 4: Accumulation and Storage

The Causality: Waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA) to minimize the risk of spills and exposure.[10]

Protocol:

  • Keep the waste container tightly sealed at all times, except when actively adding waste.[11]

  • Store the container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[10][12]

  • The SAA should be clearly marked with hazardous waste signage.[12]

  • Utilize secondary containment (such as a larger, chemically resistant tub) to capture any potential leaks.[12]

Step 5: Arranging for Final Disposal

The Causality: Hazardous waste disposal is a highly regulated process that must be handled by licensed professionals to ensure it is transported, treated, and disposed of in an environmentally sound manner.

Protocol:

  • Once the waste container is full, or before the designated storage time limit is reached, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[12][14]

  • Follow their specific procedures for requesting a waste pickup.

  • Ensure all required documentation is completed accurately. This creates a "cradle-to-grave" record, which is a legal requirement.[5]

Visualizing the Disposal Pathway

To ensure clarity, the following workflow diagram illustrates the decision-making and procedural steps for the proper disposal of this compound.

cluster_Start Phase 1: Generation & Assessment cluster_Action Phase 2: Collection & Storage cluster_End Phase 3: Final Disposition start Waste Generation (Solid or Solution) assess Hazard Assessment (Consult SDS) start->assess classify Classify as: Halogenated Organic Acid assess->classify segregate Segregate into Halogenated Waste Stream classify->segregate Proceed with Disposal Protocol container Select Compatible Container (e.g., HDPE) segregate->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards container->labeling store Store in designated SAA with Secondary Containment labeling->store request Request Pickup from EHS / Licensed Contractor store->request Container Full disposal Professional Disposal (Incineration) request->disposal

Caption: Disposal workflow for this compound.

Emergency Procedures and Spill Management

In the event of an accidental release, prompt and correct action is vital to mitigate risks.

For Small Spills (Solid):

  • Ensure adequate ventilation.

  • Wearing your full PPE, gently sweep or scoop the solid material to avoid creating dust.[14]

  • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a pre-labeled hazardous waste container.

  • Wash the spill area with soap and water once the bulk material is removed.

For Large Spills:

  • Evacuate the immediate area.

  • Alert colleagues and prevent entry into the affected zone.

  • Contact your institution's EHS or emergency response office immediately. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, reinforcing a culture of safety and scientific integrity.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available at: [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at: [Link]

  • PubChem. (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). Available at: [Link]

  • University of Barcelona. Classification of special laboratory waste. Available at: [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. Available at: [Link]

  • Chemcasts. This compound (CAS 173315-54-3) Properties. Available at: [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds. Available at: [Link]

  • Florida State University. Hazardous Waste Disposal Procedures. Available at: [Link]

  • University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluoro-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-fluoro-3-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.